5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-pyridin-3-yl-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-7-10-6(11-12-7)5-2-1-3-9-4-5/h1-4H,(H3,8,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTVEFNDQUIZNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189079 | |
| Record name | 1H-1,2,4-Triazol-3-amine, 5-(3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35607-27-3 | |
| Record name | 3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35607-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazol-3-amine, 5-(3-pyridinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035607273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazol-3-amine, 5-(3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine and Its Analogs
Disclaimer: Publicly available scientific data for 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine (CAS: 35607-27-3) is limited.[1][2] This guide presents a comprehensive overview of the available information for this compound and its closely related structural isomer and tautomer, 4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol. For comparative purposes, data from the more extensively studied 4-pyridyl isomer is also included to provide a broader context for researchers.
Introduction to 1,2,4-Triazole Derivatives
The 1,2,4-triazole scaffold is a fundamental heterocyclic structure in medicinal chemistry and materials science. Compounds incorporating this five-membered ring, which contains three nitrogen atoms, are known for a wide array of biological activities.[3] These activities include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, among others.[3][4] The amine and thione-substituted derivatives, in particular, are subjects of significant research interest due to their potential as therapeutic agents and their utility as versatile synthons for more complex molecules.[5][6][7]
Physicochemical Properties
Quantitative data for the target compound is sparse. The following tables summarize the available physicochemical properties for its closely related thiol tautomer and the pyridin-4-yl isomer. This comparative presentation allows for property estimation and highlights key structural differences.
Table 1: Compound Identification
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 35607-27-3 | C₇H₇N₅ | Not Available |
| 4-Amino-5-(pyridin-3-yl)-4H-[3][5][8]triazole-3-thiol | 78027-00-6 | C₇H₇N₅S | 193.23[9] |
| 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | 36209-51-5 | C₇H₇N₅S | 193.23[5][10] |
Table 2: Physicochemical Data
| Compound Name | Melting Point (°C) | pKa (Predicted) | Appearance |
| 4-Amino-5-(pyridin-3-yl)-4H-[3][5][8]triazole-3-thiol | Not Available | Not Available | White solid[9] |
| 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | 250 - 260[5][10][11] | 7.49 ± 0.20[10] | Light cream solid[5] |
Synthesis and Experimental Protocols
While a specific protocol for the title amine was not found, a detailed synthesis for its thiol analog, 4-Amino-5-(pyridin-3-yl)-4H-[3][5][8]triazole-3-thiol, is available. Triazole derivatives of this nature are commonly synthesized via the cyclization of thiosemicarbazide precursors or through the conversion of oxadiazole thiols.[7][12]
Experimental Protocol: Synthesis of 4-Amino-5-(pyridin-3-yl)-4H-[3][5][8]triazole-3-thiol [9]
This protocol follows a two-step process starting from 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol.
-
Step A: Intermediate Preparation
-
The synthesis of the starting material, 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol, is implied as the precursor.
-
-
Step B: Preparation of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
-
To a 250mL round-bottom flask, add 8.75g (55.8 mmol) of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol, 20.95g (334.8 mmol) of 80% hydrazine hydrate, and 100mL of absolute ethanol.
-
Heat the mixture under reflux for 12 hours.
-
After cooling to room temperature, remove the solvent via rotary evaporation.
-
To the residue, add an appropriate amount of aqueous hydrochloric acid to adjust the pH to 1-2.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Collect the precipitate by filtration.
-
Recrystallize the solid from ethanol and dry to yield 8.41g of a white solid (78% yield).
-
References
- 1. 35607-27-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol 98 14910-06-6 [sigmaaldrich.com]
- 9. 4-AMINO-5-PYRIDIN-3-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
- 10. 4-AMINO-5-(4-PYRIDYL)-4 H-1,2,4-TRIAZOLE-3-THIOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol 97 36209-51-5 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine (CAS Number: 35607-27-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine is a heterocyclic organic compound belonging to the 1,2,4-triazole class, a scaffold of significant interest in medicinal chemistry. Triazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its synthesis, potential biological activities, and methodologies for its evaluation. Due to the limited publicly available data specific to this compound, this guide also draws upon information from closely related analogues to provide a predictive framework for its potential applications and avenues for future research.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in the table below. These properties are crucial for its handling, formulation, and analysis in a research and development setting.
| Property | Value |
| CAS Number | 35607-27-3 |
| Molecular Formula | C₇H₇N₅ |
| Molecular Weight | 161.17 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CN=C(C=C1)C2=NN=C(N2)N |
| Appearance | Solid (predicted) |
| Solubility | Soluble in organic solvents like DMSO and DMF (predicted) |
Synthesis
Proposed Synthetic Pathway
The synthesis can be conceptualized as a sequence of reactions to construct the triazole ring and introduce the necessary functional groups.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Adapted from a related synthesis)
Step 1: Synthesis of Nicotinoyl Hydrazide
-
To a solution of nicotinic acid (1 eq.) in ethanol, add hydrazine hydrate (1.2 eq.).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is filtered, washed with cold ethanol, and dried under vacuum.
Step 2: Synthesis of Potassium 3-nicotinoyldithiocarbazate
-
Dissolve nicotinoyl hydrazide (1 eq.) in a solution of potassium hydroxide (1.1 eq.) in absolute ethanol.
-
Cool the mixture in an ice bath and add carbon disulfide (1.2 eq.) dropwise while stirring.
-
Continue stirring at room temperature for 12-16 hours.
-
The precipitated potassium salt is filtered, washed with cold ether, and dried.
Step 3: Synthesis of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
-
Suspend potassium 3-nicotinoyldithiocarbazate (1 eq.) in water.
-
Add hydrazine hydrate (2 eq.) and reflux the mixture for 6-8 hours.
-
Monitor the evolution of hydrogen sulfide gas.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure triazole-thiol.
Step 4: Synthesis of this compound (Desulfurization)
-
To a solution of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (1 eq.) in a suitable solvent (e.g., ethanol or isopropanol), add a suspension of Raney Nickel (a catalyst for desulfurization).
-
The reaction mixture is refluxed for several hours.
-
Monitor the reaction by TLC.
-
After completion, the catalyst is filtered off through a celite bed.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization.
Potential Biological Activities and Evaluation
While specific biological data for this compound is scarce, the broader class of 1,2,4-triazoles is well-documented for its diverse pharmacological effects. The following sections outline potential activities and the experimental protocols to assess them.
Antimicrobial Activity
Many 1,2,4-triazole derivatives exhibit potent activity against a range of bacteria and fungi.
3.1.1. Predicted Antimicrobial Targets Based on related compounds, potential microbial targets could include enzymes involved in cell wall synthesis, protein synthesis, or DNA replication.
3.1.2. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Serial Dilution: Prepare a series of twofold dilutions of the test compound in the broth within a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity
The 1,2,4-triazole scaffold is present in several clinically used anticancer agents.
3.2.1. Predicted Anticancer Mechanism Potential mechanisms of action include the inhibition of kinases, topoisomerases, or the induction of apoptosis.
Caption: A potential mechanism of anticancer activity.
3.2.2. Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
Enzyme Inhibition
The triazole ring can coordinate with metal ions in the active sites of metalloenzymes or form hydrogen bonds with amino acid residues, leading to enzyme inhibition.
3.3.1. Potential Enzyme Targets Based on the structure, potential targets could include kinases, phosphatases, or metalloenzymes.
3.3.2. Experimental Protocol: General Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.
-
Inhibition Assay: In a suitable reaction vessel (e.g., a cuvette or microplate well), mix the enzyme, buffer, and various concentrations of the inhibitor (test compound).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Monitoring Reaction Progress: Monitor the reaction progress over time by measuring a change in absorbance or fluorescence using a spectrophotometer or fluorometer.
-
Data Analysis: Determine the initial reaction rates at different inhibitor concentrations and calculate the IC50 or Ki value.
Quantitative Data
As of the last update, specific quantitative biological data (e.g., MIC, IC50, Ki) for this compound is not available in peer-reviewed literature. The following table presents a hypothetical structure for the presentation of such data once it becomes available through future research.
Table 1: Hypothetical Biological Activity Data
| Activity | Target | Assay | Result (e.g., IC50, MIC) |
| Anticancer | MCF-7 cell line | MTT Assay | [Data not available] |
| Antibacterial | S. aureus | MIC Assay | [Data not available] |
| Enzyme Inhibition | Kinase X | Kinase Assay | [Data not available] |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule within the pharmacologically significant 1,2,4-triazole family. Based on the extensive research on related compounds, it is plausible that this compound possesses valuable biological activities. Future research should focus on the definitive synthesis and purification of this compound, followed by a comprehensive screening for its antimicrobial, anticancer, and enzyme inhibitory properties. Elucidation of its mechanism of action and structure-activity relationships will be crucial for its potential development as a therapeutic agent. The experimental protocols and predictive frameworks provided in this guide offer a solid foundation for initiating such investigations.
References
A Technical Guide to the Spectroscopic Characterization of 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine. Due to the limited availability of published experimental spectra for this specific molecule, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of analogous structures. Detailed experimental protocols for acquiring this data are also provided to facilitate its empirical determination.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for this compound. These predictions are derived from the known chemical shifts and fragmentation patterns of similar pyridinyl and aminotriazole derivatives.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.9 - 9.1 | s | 1H | Pyridine C2-H |
| ~8.6 - 8.8 | d | 1H | Pyridine C6-H |
| ~8.0 - 8.2 | d | 1H | Pyridine C4-H |
| ~7.4 - 7.6 | dd | 1H | Pyridine C5-H |
| ~5.5 - 6.5 | br s | 2H | -NH₂ |
| ~12.0 - 13.0 | br s | 1H | Triazole N4-H |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 160 | Triazole C3 |
| ~150 - 155 | Triazole C5 |
| ~150 - 152 | Pyridine C6 |
| ~147 - 149 | Pyridine C2 |
| ~135 - 138 | Pyridine C4 |
| ~125 - 128 | Pyridine C3 |
| ~123 - 125 | Pyridine C5 |
Solvent: DMSO-d₆
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (amine and triazole) |
| 3150 - 3000 | Medium | C-H stretching (aromatic) |
| 1650 - 1600 | Medium | C=N stretching (triazole and pyridine) |
| 1600 - 1450 | Medium to Strong | C=C stretching (pyridine ring) |
| 1450 - 1300 | Medium | N-H bending |
| Below 1000 | Medium to Weak | C-H out-of-plane bending |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 161.07 | High | [M+H]⁺ (Monoisotopic Mass: 161.0701) |
| 134 | Medium | [M - HCN]⁺ |
| 105 | Medium | [Pyridine-CN]⁺ |
| 78 | High | [Pyridine]⁺ |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the synthesized compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) can be used as an internal standard (0.03% v/v).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -2 to 16 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0 to 180 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectra to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or TMS (0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure (8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Acquire a background spectrum of the empty sample compartment before running the sample.
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups (N-H, C-H, C=N, C=C).
-
Compare the obtained spectrum with the predicted data and spectra of similar compounds.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system. The addition of a small amount of formic acid (0.1%) can aid in protonation.
Data Acquisition (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (N₂) Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
For fragmentation analysis (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies.
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺) and confirm the molecular weight.
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
Tautomeric forms of 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine
An In-depth Technical Guide to the Tautomeric Forms of 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential tautomeric forms of this compound, a heterocyclic compound of interest in medicinal chemistry. Due to the prototropic nature of the 1,2,4-triazole ring system, this molecule can exist in several tautomeric forms, which can significantly influence its physicochemical properties, reactivity, and biological activity. This guide outlines the theoretical basis for its tautomerism, presents experimental and computational methodologies for its study, and provides data from closely related structures to serve as a comparative reference.
Theoretical Framework of Tautomerism
The tautomerism of this compound arises from the migration of a proton among the nitrogen atoms of the triazole ring and the exocyclic amino group. This results in several possible tautomers. The principal tautomeric forms are depicted in the diagram below. The relative stability of these tautomers can be influenced by factors such as the electronic nature of the substituents, the solvent, and the solid-state packing forces.[1][2]
Caption: Possible tautomeric forms of this compound.
Experimental Protocols for Tautomer Characterization
The elucidation of the predominant tautomeric form(s) in different states (solid, solution) requires a combination of spectroscopic and crystallographic techniques.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the molecular structure in the solid state.
Methodology:
-
Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, DMF).[3]
-
Data Collection: A suitable crystal is mounted on a diffractometer. Diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα radiation) at a controlled temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.[3][4][5]
-
Structure Solution and Refinement: The collected diffraction data are used to solve and refine the crystal structure using software such as SHELXS and SHELXL.[3][4] The positions of hydrogen atoms, particularly those on the triazole ring and amino group, are crucial for identifying the tautomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.
Methodology:
-
Sample Preparation: Solutions of the compound are prepared in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to assess the effect of solvent polarity on the tautomeric equilibrium.
-
¹H and ¹³C NMR: The chemical shifts of the protons and carbons, especially those of the triazole ring and the amino group, can provide insights into the electronic environment and thus the tautomeric form. The NH protons often exhibit broad signals, and their chemical shifts can be solvent-dependent.
-
¹⁵N NMR: This technique can be particularly informative as the chemical shifts of the nitrogen atoms are highly sensitive to their hybridization state and protonation status.
Computational Chemistry
Quantum chemical calculations are invaluable for predicting the relative stabilities of different tautomers and for interpreting experimental data.
Methodology:
-
Geometry Optimization: The geometries of all possible tautomers are optimized using density functional theory (DFT) methods (e.g., B3LYP, M06-2X) with an appropriate basis set (e.g., 6-311++G(d,p)).[1][6]
-
Energy Calculations: The relative electronic energies and Gibbs free energies of the optimized tautomers are calculated to predict their relative populations in the gas phase.
-
Solvent Effects: The influence of solvent can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM) or the SMD model.[1]
-
Spectra Simulation: NMR chemical shifts and UV-Vis absorption spectra can be calculated for each tautomer and compared with experimental data to aid in the assignment of the observed species.[1]
Data from Related Compounds
Table 1: Crystallographic Data for Related Triazole Derivatives
| Parameter | 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine[3] | N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide[4] |
| Formula | C₇H₇N₅ | C₈H₈N₆O |
| Crystal System | Monoclinic | Tetragonal |
| Space Group | P2₁/c | I4₁/a |
| a (Å) | 7.3863 (6) | 9.5480 (5) |
| b (Å) | 7.9096 (6) | 9.5480 (5) |
| c (Å) | 13.2157 (11) | 21.9570 (9) |
| β (º) | 91.832 (2) | 90 |
| V (ų) | 771.70 (11) | 2001.69 (17) |
| Z | 4 | 8 |
| Predominant Tautomer | 1H-amino | 1H-amino |
Experimental and Computational Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of the tautomeric forms of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. KINETICS STUDIES ON THE TAUTOMERIC REACTION OF 4-AMINO-5-METHYL-2,4-DIHYDRO-3H-1,2,4- TRIAZOLE-3-THIONE IN THE GAS PHASE: DFT AND CBS-QB3 METHODS USING TRANSITION STATE THEORY | Journal of the Chilean Chemical Society [jcchems.com]
The 1,2,4-Triazole Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry. Its remarkable metabolic stability, unique physicochemical properties, and capacity to engage in various biological interactions have established it as a "privileged scaffold". This designation stems from its recurring presence in a multitude of clinically successful drugs across diverse therapeutic areas. This technical guide provides a comprehensive overview of the profound biological significance of the 1,2,4-triazole core, with a focus on its applications in antifungal, anticancer, antiviral, and anti-inflammatory drug discovery.
Antifungal Activity: A Paradigm of Targeted Inhibition
The most prominent success of the 1,2,4-triazole core lies in the development of azole antifungal agents, which have revolutionized the treatment of systemic fungal infections.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
1,2,4-triazole antifungals exert their effect by potently inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity and function of the fungal cell membrane.[1][3] The N4 nitrogen of the triazole ring coordinates to the heme iron atom at the active site of CYP51, preventing the demethylation of lanosterol.[4] This disruption leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the fungal cell membrane and inhibiting growth.[5]
Figure 1: Mechanism of action of 1,2,4-triazole antifungal agents.
Quantitative Data: Antifungal Activity
The in vitro efficacy of 1,2,4-triazole derivatives against various fungal pathogens is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible growth.
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |
| Triazole Alcohols | Candida spp. (fluconazole-susceptible) | 0.063–1 | [6] |
| Triazole Alcohols | Candida spp. (fluconazole-resistant) | Active (specific values vary) | [6] |
| Thiazolo[4,5-d]pyrimidine-Triazole Hybrids | Various Fungi | 0.06–32 | [6] |
| Bis-1,2,4-triazole Derivatives | B. proteus | 0.5 | [7] |
| Vinyl-1,2,4-triazole Derivatives | Various Fungi | 0.02–0.52 mM | [5] |
| 1,2,4-Triazolium Derivatives | Various Fungi | 1.05–8.38 µM | [3] |
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
This method is a standard procedure for determining the MIC of an antifungal agent.
1. Preparation of Antifungal Stock Solution:
-
Dissolve the 1,2,4-triazole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
2. Preparation of Microdilution Plates:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the antifungal stock solution in RPMI 1640 medium to achieve a range of desired concentrations.[8][9]
-
Include a drug-free well for growth control and a medium-only well for sterility control.[9]
3. Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a standardized inoculum suspension in sterile saline or water, adjusting the turbidity to a 0.5 McFarland standard.
-
Dilute the inoculum in RPMI 1640 medium to the final required concentration (e.g., 0.5 × 10³ to 2.5 × 10³ CFU/mL for yeasts).[8]
4. Inoculation and Incubation:
-
Add the diluted fungal inoculum to each well of the microtiter plate.
-
Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).[9]
5. Determination of MIC:
-
Visually or spectrophotometrically determine the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.[10]
Figure 2: Experimental workflow for broth microdilution assay.
Anticancer Activity: A Multifaceted Approach to Combatting Malignancy
The 1,2,4-triazole scaffold is a versatile pharmacophore in the design of novel anticancer agents, targeting various hallmarks of cancer.
Mechanisms of Action
1,2,4-triazole derivatives exhibit a range of anticancer mechanisms, including:
-
Kinase Inhibition: Many 1,2,4-triazole compounds act as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[11] This includes kinases such as c-Met, VEGFR-2, EGFR, BRAF, and p38 MAP kinase.[2][12][13][14]
-
Aromatase Inhibition: Non-steroidal aromatase inhibitors like letrozole and anastrozole, which contain a 1,2,4-triazole moiety, are used in the treatment of hormone-responsive breast cancer. They block the synthesis of estrogens, which fuel the growth of these tumors.
-
Tubulin Polymerization Inhibition: Some 1,2,4-triazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and induction of apoptosis.[15]
-
Modulation of Signaling Pathways: These compounds can modulate key signaling pathways implicated in cancer, such as the MAPK/NF-κB and Wnt/β-catenin pathways.[16][17]
Figure 3: Inhibition of key anticancer signaling pathways by 1,2,4-triazole derivatives.
Quantitative Data: Anticancer Activity
The in vitro anticancer activity is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Propane-1-one Derivatives (e.g., 7e) | MCF-7 (Breast) | 4.7 | [18] |
| Propane-1-one Derivatives (e.g., 7e) | HeLa (Cervical) | 2.9 | [18] |
| Butane-1,4-dione Derivatives (e.g., 10a) | MCF-7 (Breast) | 6.43 | [18] |
| Butane-1,4-dione Derivatives (e.g., 10a) | HeLa (Cervical) | 5.6 | [18] |
| Triazole Pyridine Derivatives (TP1-TP7) | B16F10 (Melanoma) | 41.12 - 61.11 | [19] |
| Coumarin-triazole Hybrids | BT-20 (Breast) | 3.1 - 37.9 | [7] |
| Hydrazide-hydrazones (e.g., 58a) | PC-3 (Prostate) | 26.0 | [7] |
| Diarylurea Derivatives (e.g., 62i) | HT-29 (Colon) | 0.90 | [7] |
| Triazolo[4,3-b][1][3][6][20]tetrazine (64) | Bewo (Choriocarcinoma) | 1.30 | [2] |
| Triazolo-linked Bis-indolyl Conjugates (4c) | MCF-7 (Breast) | 7.4 | [21] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[7]
2. Compound Treatment:
-
Prepare serial dilutions of the 1,2,4-triazole test compounds in cell culture medium.
-
Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[7]
3. MTT Addition and Incubation:
-
Add MTT solution (e.g., 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[20][22] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[7]
4. Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]
5. Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[20]
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the IC50 value.
Antiviral and Anti-inflammatory Activities
The versatility of the 1,2,4-triazole core extends to the development of antiviral and anti-inflammatory agents.
Antiviral Activity
Ribavirin, a well-known broad-spectrum antiviral drug, features a 1,2,4-triazole-3-carboxamide moiety.[17] Numerous other 1,2,4-triazole derivatives have been synthesized and evaluated for their antiviral properties against a range of viruses, including HIV, influenza, and Chikungunya virus.[2][10][13]
| Compound Class | Virus | EC50 | Reference |
| Sulfanyltriazoles (IIIa) | HIV-1 | 182 nM | [10] |
| Sulfanyltriazoles (IIIc) | HIV-1 | 24 nM | [10] |
| Ribavirin | Chikungunya virus (BRA/RJ/18) | 2.4 µM | [2] |
Anti-inflammatory Activity
1,2,4-triazole derivatives have demonstrated significant anti-inflammatory potential through various mechanisms, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[8][23] Some derivatives have also been shown to modulate the production of pro-inflammatory cytokines and influence signaling pathways like MAPK/NF-κB.[16]
| Compound Class | Target | IC50 (µM) | Reference |
| Schiff Bases (derivative 4) | COX-1 | 117.8 | [24] |
| Schiff Bases (derivative 4) | COX-2 | 1.76 | [24] |
| Triazole-pyrazole Hybrids (18a) | COX-1 | 5.23 | [8] |
| Triazole-pyrazole Hybrids (18a) | COX-2 | 0.55 | [8] |
| Diaryl-1,2,4-triazoles (21a) | COX-1 | 9.15 | [24] |
| Diaryl-1,2,4-triazoles (21a) | COX-2 | 2.13 | [24] |
| Triazole-based Benzothiazole-2-amines (4f) | p38α MAP kinase | 0.036 | [14] |
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX enzymes.
1. Enzyme and Substrate Preparation:
-
Prepare solutions of purified COX-1 and COX-2 enzymes, a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), and the enzyme's natural substrate, arachidonic acid.[15]
2. Reaction Setup:
-
In a 96-well plate, add buffer, heme cofactor, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add various concentrations of the 1,2,4-triazole test compound or a reference inhibitor (e.g., celecoxib, indomethacin).[14]
3. Incubation and Reaction Initiation:
-
Incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
4. Detection:
-
The COX enzyme converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase activity of COX then reduces PGG2 to PGH2, which is accompanied by the oxidation of the colorimetric substrate.
-
Monitor the appearance of the oxidized substrate by measuring the absorbance at a specific wavelength (e.g., 590 nm).[15]
5. Data Analysis:
-
Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
Synthesis of Key 1,2,4-Triazole-Containing Drugs
The synthesis of drugs containing the 1,2,4-triazole core often involves the construction of a key intermediate that is then coupled with the triazole ring.
Synthesis of Fluconazole
A common synthetic route to fluconazole involves a Friedel-Crafts acylation followed by nucleophilic substitution with 1,2,4-triazole and subsequent epoxide formation and ring-opening.[5][25]
Synthesis of Letrozole and Anastrozole
The synthesis of these aromatase inhibitors typically involves the reaction of a substituted benzyl halide with the sodium salt of 1,2,4-triazole.[1][3][4]
Conclusion
The 1,2,4-triazole core continues to be a highly valuable scaffold in medicinal chemistry, with its presence in a wide array of clinically important drugs. Its ability to serve as a pharmacophore for diverse biological targets underscores its significance in the ongoing quest for novel and effective therapeutic agents. The continued exploration of new synthetic methodologies and a deeper understanding of the structure-activity relationships of 1,2,4-triazole derivatives will undoubtedly lead to the discovery of the next generation of drugs to combat a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 7. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]
- 8. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, p38α MAP kinase inhibition, anti-inflammatory activity, and molecular docking studies of 1,2,4-triazole-based benzothiazole-2-amines [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Anti-Inflammatory Activity of 4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one via Repression of MAPK/NF-κB Signaling Pathways in β-Amyloid-Induced Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 23. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Lanosterol 14 alpha-demethylase - Wikiwand [wikiwand.com]
- 25. researchgate.net [researchgate.net]
The Discovery and Therapeutic Potential of Pyridinyl-Substituted Triazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, history, and therapeutic applications of pyridinyl-substituted triazoles. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This document will focus on key therapeutic areas where these compounds have shown promise, including the inhibition of p38 MAP kinase and activin-like kinase 5 (ALK5), as well as their role as antifungal agents. Detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visualizations of relevant signaling pathways are provided to support further research and development in this field.
Introduction to Triazoles and the Significance of the Pyridinyl Moiety
The story of triazoles in chemistry began in 1885 with their first synthesis by Bladin.[1] These five-membered heterocyclic rings containing three nitrogen atoms have since become a cornerstone in the development of a wide array of therapeutic agents. The inclusion of a pyridine ring, a common scaffold in over 7,000 pharmaceutical drugs, further enhances the therapeutic potential of the triazole core.[2][3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets. This guide delves into specific classes of pyridinyl-substituted triazoles that have emerged as promising drug candidates.
Pyridinyl-Substituted Triazoles as p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that triggers the production of pro-inflammatory cytokines like TNF-α and IL-1β.[4][5] Consequently, inhibitors of p38 MAP kinase are actively being investigated for the treatment of inflammatory conditions such as rheumatoid arthritis.[4][5] Pyridinyl-substituted imidazoles were among the first potent inhibitors discovered, and subsequent research has shown that replacing the imidazole ring with a triazole can maintain or even enhance this inhibitory activity.[4]
Synthesis of Pyridinyl-Triazole p38 MAP Kinase Inhibitors
A general synthetic route to 5-alkylthio-1-aryl-2-(4-pyridinyl) triazoles, a class of p38 MAP kinase inhibitors, is outlined below.[1][4]
Experimental Protocol: Synthesis of 5-Alkylthio-1-aryl-2-(4-pyridinyl) triazoles[5]
Step 1: Synthesis of 1-(4-Pyridinylcarbonyl)-2-(arylaminothiocarbonyl) hydrazine (3a, b)
-
To a solution of pyridine-4-carboxylic acid hydrazide (1.5 mmol) in ethanol (5 mL), add the appropriate arylisothiocyanate (1.5 mmol) dropwise.
-
Stir the resulting mixture for 24 hours.
-
Filter the precipitate and recrystallize from ethanol to yield the thiourea derivative.
Step 2: Synthesis of 1-Aryl-5-mercapto-2-(4-pyridinyl)triazoles (4a, b)
-
Reflux the thiourea derivative from Step 1 in a saturated aqueous solution of sodium carbonate overnight.
-
After cooling, neutralize the reaction mixture to precipitate the triazole.
-
Filter and dry the product.
Step 3: Synthesis of 5-Alkylthio-1-aryl-2-(4-pyridinyl)triazoles (5a-d)
-
Dissolve the mercapto-triazole from Step 2 (14.5 mmol) in methanol (200 mL).
-
Add 1N sodium hydroxide until a clear solution is obtained.
-
Slowly add the corresponding alkyl iodide (15.3 mmol).
-
Stir the reaction mixture until completion, then isolate and purify the final product.
Mechanism of Action: Inhibition of the p38 MAP Kinase Pathway
Pyridinyl-substituted triazole inhibitors of p38 MAP kinase act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the enzyme.[4] This prevents the phosphorylation of downstream targets, thereby blocking the inflammatory signaling cascade.
Structure-Activity Relationship (SAR)
The inhibitory potency of pyridinyl-substituted triazoles against p38 MAP kinase is influenced by the nature of the substituents on the triazole and aryl rings. The following table summarizes the IC50 values for a series of these compounds.
| Compound | R1 (Aryl) | R2 (Alkyl) | p38 Phosphorylation Inhibition (%) at 1 µM | p38 Phosphorylation Inhibition (%) at 10 µM |
| 5a | Phenyl | Methyl | - | - |
| 5b | Phenyl | Ethyl | - | - |
| 5c | 4-Fluorophenyl | Methyl | Significant Inhibition | Significant Inhibition |
| 5d | 4-Fluorophenyl | Ethyl | Significant Inhibition | Significant Inhibition |
| SB202190 | (Standard) | - | Significant Inhibition | Significant Inhibition |
| Data extracted from a study by Hadizadeh et al., where significant inhibition was comparable to the standard SB202190.[1][4] |
Experimental Protocol: p38 MAP Kinase Inhibition Assay (ELISA)[1][2][7]
This protocol outlines a cell-based ELISA to measure the inhibition of p38 phosphorylation.
-
Cell Culture and Treatment:
-
Seed HeLa or a similar cell line in a 96-well plate and culture overnight.
-
Pre-incubate the cells with various concentrations of the pyridinyl-substituted triazole inhibitor for 1 hour.
-
Stimulate the p38 pathway by adding an activator such as anisomycin for 30 minutes.
-
-
Cell Lysis:
-
Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
ELISA Procedure:
-
Transfer the cell lysates to a microplate pre-coated with a capture antibody for a p38 substrate (e.g., ATF2).
-
Add a detection antibody that recognizes the phosphorylated form of the substrate.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate for the enzyme and measure the resulting signal (e.g., colorimetric or chemiluminescent).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of substrate phosphorylation for each inhibitor concentration compared to the untreated control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Pyridinyl-Substituted Triazoles as ALK5 Inhibitors
Activin-like kinase 5 (ALK5), also known as transforming growth factor-beta (TGF-β) type I receptor, is a serine/threonine kinase that plays a crucial role in cellular processes such as growth, differentiation, and extracellular matrix production. Dysregulation of the TGF-β/ALK5 signaling pathway is implicated in fibrotic diseases and cancer, making ALK5 an attractive therapeutic target.
Synthesis of Pyridinyl-Triazole ALK5 Inhibitors
The synthesis of 2-pyridinyl-[2][3][6]triazoles as ALK5 inhibitors has been reported, demonstrating the versatility of triazole chemistry in targeting different kinase families.[7]
Experimental Protocol: Synthesis of 2-Pyridinyl-[3][4][8]triazoles[9]
A detailed, step-by-step protocol for the synthesis of a specific series of 2-pyridinyl-[2][3][6]triazoles as ALK5 inhibitors can be found in the cited literature. The general approach often involves a click chemistry reaction between a pyridinyl-azide and a terminal alkyne.
Mechanism of Action: Inhibition of the TGF-β/ALK5 Signaling Pathway
Pyridinyl-substituted triazole inhibitors of ALK5 typically function as ATP-competitive inhibitors. They bind to the kinase domain of ALK5, preventing the phosphorylation of its downstream targets, the Smad proteins. This blockade of Smad phosphorylation inhibits the translocation of the Smad complex to the nucleus, thereby preventing the transcription of TGF-β responsive genes.
Structure-Activity Relationship (SAR)
The inhibitory activity of 2-pyridinyl-[2][3][6]triazoles against ALK5 is dependent on the substituents on the triazole and pyridinyl rings. The following table presents the inhibitory activity of a selection of these compounds.
| Compound | R Group | SBE-luciferase activity (%) at 5 µM | p3TP-luciferase activity (%) at 5 µM |
| 8a | Phenyl | 55 | 48 |
| 8b | 4-Fluorophenyl | 39 | 31 |
| 8c | 4-Chlorophenyl | 35 | 28 |
| 8d | 4-Methylphenyl | 25 | 17 |
| SB-431542 | (Standard) | 21 | 12 |
| Data represents the remaining luciferase activity after treatment with the inhibitor, indicating the level of ALK5 inhibition.[7] |
Experimental Protocol: ALK5 Kinase Activity Assay (Luciferase Reporter Assay)[9]
This protocol describes a cell-based luciferase reporter assay to determine the inhibitory activity of compounds on ALK5 signaling.
-
Cell Transfection and Culture:
-
Transfect a suitable cell line (e.g., HepG2) with a plasmid containing a TGF-β responsive promoter (e.g., SBE or p3TP) driving the expression of a luciferase reporter gene.
-
Plate the transfected cells in a 96-well plate and culture overnight.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with various concentrations of the pyridinyl-substituted triazole inhibitors for 1 hour.
-
Stimulate the cells with TGF-β1 to activate the ALK5 signaling pathway.
-
-
Luciferase Assay:
-
After an appropriate incubation period (e.g., 24 hours), lyse the cells.
-
Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of luciferase activity for each inhibitor concentration relative to the TGF-β1 stimulated control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Pyridinyl-Substituted Triazoles as Antifungal Agents
Triazole-based compounds are a major class of antifungal agents used clinically. Their mechanism of action involves the inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway, lanosterol 14α-demethylase. The incorporation of a pyridinyl moiety can modulate the antifungal spectrum and potency of these compounds.
Synthesis of Pyridinyl-Triazole Antifungal Agents
The synthesis of pyridinyl-substituted triazoles with antifungal activity often follows established synthetic routes for other triazole-based antifungals, with modifications to introduce the pyridinyl group. For example, analogues of fluconazole, a widely used triazole antifungal, have been synthesized with a pyridine ring replacing one of the triazole rings.[8][9][10][11]
Experimental Protocol: Synthesis of a Fluconazole Analogue with a Pyridine Moiety[10][11][12][13]
The synthesis of these analogues typically involves a multi-step process, which can include the formation of an epoxide intermediate followed by ring-opening with a pyridinyl-substituted nucleophile. Detailed synthetic procedures can be found in the referenced literature.
Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis
Pyridinyl-substituted triazoles, like other azole antifungals, inhibit lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol. Ergosterol is a vital component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts the fungal cell membrane integrity and function, ultimately leading to fungal cell death or growth inhibition.
References
- 1. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Synthesis and biological evaluation of novel 2-pyridinyl-[1,2,3]triazoles as inhibitors of transforming growth factor beta 1 type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Potential Biological Targets of 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This technical guide focuses on the potential biological targets of a specific member of this class, 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine. While direct experimental data for this particular compound is limited in publicly available literature, this document synthesizes findings from closely related analogs and the broader family of 3,5-disubstituted-1,2,4-triazoles to predict its likely biological activities and molecular targets. This guide provides a comprehensive overview of potential therapeutic applications, summarizes quantitative data from analogous compounds, details relevant experimental protocols, and visualizes key signaling pathways and workflows to facilitate further research and drug development efforts.
Introduction
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structural motif is present in numerous clinically approved drugs and investigational compounds, valued for its metabolic stability and ability to act as a hydrogen bond donor and acceptor. These properties enable 1,2,4-triazole derivatives to interact with a wide range of biological macromolecules, leading to diverse pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities.[1][2]
The subject of this guide, this compound, combines the versatile 1,2,4-triazole core with a pyridine ring, a common feature in many bioactive molecules that can influence solubility, protein binding, and pharmacokinetic properties. The 3-amino substituent provides a key point for potential hydrogen bonding interactions within enzyme active sites or receptors. This guide explores the potential biological targets of this compound by examining the established activities of its close structural analogs.
Potential Therapeutic Areas and Biological Targets
Based on the biological evaluation of structurally similar compounds, this compound is predicted to have potential applications in several therapeutic areas.
Oncology
The 1,2,4-triazole scaffold is a prevalent feature in many anticancer agents.[1] Analogs of this compound have demonstrated cytotoxic and antiproliferative effects through various mechanisms.
2.1.1. Potential Target: Kinases
Many kinase inhibitors incorporate a pyridinyl-heterocycle motif. For instance, derivatives of a similar scaffold, 1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been shown to be potent inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling.[3][4] Another related kinase, Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, has also been inhibited by pyrazolo[3,4-d]pyrimidine derivatives.[5]
Table 1: Kinase Inhibitory Activity of 1H-pyrazolo[3,4-d]pyrimidin-4-amine Analogs
| Compound | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative Activity (GI50/IC50) | Reference |
| Compound 6b (a 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative) | BTK | 1.2 | - | - | [4] |
| Compound 17 (a 3-(6-phenoxypyridin-3-yl)-4-amine-1H-pyrazolo[3,4-d]pyrimidine) | BTK | 36 | Z138 | < 1 µM | [3] |
| CHMFL-FLT3-122 ((R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone) | FLT3 | 40 | MV4-11 | 22 nM | [5] |
Signaling Pathway: B-Cell Receptor (BCR) Signaling via BTK
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway. Inhibition of BTK can block downstream signals that promote B-cell proliferation and survival, which is a key therapeutic strategy in B-cell malignancies.
Caption: Potential inhibition of the BCR signaling pathway by targeting BTK.
2.1.2. Potential Mechanism: Induction of Methuosis
Derivatives of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide have been shown to induce methuosis, a type of non-apoptotic cell death characterized by the formation of large cytoplasmic vacuoles derived from macropinosomes.[6][7]
Table 2: Antiproliferative Activity of Methuosis-Inducing Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| 12g | HeLa | > 50 | [6] |
| 12i | HeLa | > 50 | [6] |
| 12n | HeLa | > 50 | [6] |
| 12A | HeLa | > 50 | [6] |
| 12A | MDA-MB-231 | 1.8 ± 0.2 | [6] |
| 12A | A549 | 4.2 ± 0.5 | [6] |
Experimental Workflow: Screening for Methuosis Induction
Caption: Workflow for evaluating the induction of methuosis in cancer cells.
Infectious Diseases
1,2,4-Triazole derivatives are well-established as potent antimicrobial agents. The core structure is found in several antifungal drugs, and various analogs have demonstrated antibacterial and antimycobacterial activity.
2.2.1. Potential Target: Microbial Enzymes
The thiol-substituted analogs of the target compound, such as 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, are known to inhibit key enzymes in microbial pathways.[8] While the exact enzymes are not always specified, targets for other triazole antifungals include lanosterol 14α-demethylase. For antibacterial action, potential targets could include DNA gyrase or dihydrofolate reductase.
Table 3: Antimicrobial Activity of 1,2,4-Triazole Analogs
| Compound | Organism | Activity | Reference |
| Hydrazone-tethered 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol hybrid (13 ) | Mycobacterium tuberculosis H37Rv | MIC90 = 3.99 µM | [9] |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Bacteria and yeast-like fungi | Promising activity | [10] |
| 4H-4-amino-5-(4-pyridyl)-3-mercapto-1,2,4-triazole | Staphylococcus aureus | Active | [10] |
Gout and Hyperuricemia
2.3.1. Potential Target: Xanthine Oxidase
Xanthine oxidase (XO) is a crucial enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated levels of uric acid can lead to gout. Several 3,5-disubstituted-1,2,4-triazoles have been identified as potent XO inhibitors.[11][12]
Table 4: Xanthine Oxidase Inhibitory Activity of 1,2,4-Triazole Analogs
| Compound | IC50 (µM) | Reference |
| 1h (a 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivative) | 0.16 | [11] |
| 1k (a 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivative) | 6.7 | [12] |
Signaling Pathway: Purine Metabolism and Uric Acid Production
Caption: Inhibition of uric acid production by targeting xanthine oxidase.
Other Potential Targets
Based on the activities of various triazole derivatives, other potential targets for this compound could include:
-
Tyrosinase: Involved in melanin production, making it a target for hyperpigmentation disorders.[13]
-
Carbonic Anhydrase: A target for diuretics, anti-glaucoma agents, and some anticancer drugs.[14]
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Targets for the treatment of Alzheimer's disease.[15]
-
α-Glucosidase: A target for the management of type 2 diabetes.[15]
Experimental Protocols
Detailed experimental protocols are crucial for the validation of potential biological targets. Below are generalized methods based on the cited literature for key assays.
In Vitro Kinase Inhibition Assay (General Protocol)
-
Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide), ATP, assay buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compound in assay buffer. b. In a 96-well plate, add the kinase and the test compound or vehicle control (DMSO). c. Incubate for a specified time (e.g., 10-20 minutes) at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding the substrate and ATP mixture. e. Incubate for a specific duration (e.g., 60 minutes) at 30°C. f. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
-
Cell Culture: Plate cells (e.g., HeLa, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 or IC50 value from the dose-response curve.
Xanthine Oxidase Inhibition Assay
-
Reagents and Materials: Xanthine oxidase enzyme, xanthine (substrate), phosphate buffer, and the test compound.
-
Procedure: a. In a UV-transparent 96-well plate, add buffer, xanthine, and the test compound at various concentrations. b. Pre-incubate the mixture for a few minutes. c. Initiate the reaction by adding xanthine oxidase. d. Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocity for each concentration. Determine the percentage of inhibition and calculate the IC50 value.
Conclusion and Future Directions
While direct experimental evidence for the biological targets of this compound is not yet available in the public domain, a comprehensive analysis of its structural analogs strongly suggests a high potential for bioactivity across several therapeutic areas. The most promising potential targets include various kinases (such as BTK and FLT3), xanthine oxidase, and microbial enzymes. Furthermore, the possibility of it inducing non-apoptotic cell death pathways like methuosis presents an intriguing avenue for anticancer research.
Future research should focus on the synthesis and direct biological evaluation of this compound. A broad initial screening against panels of kinases, microbial strains, and other relevant enzymes would be a logical first step. Subsequent hit validation and optimization could then be pursued to develop novel therapeutic agents. The information and protocols provided in this guide serve as a foundational resource for researchers and drug development professionals to embark on the exploration of this promising compound.
References
- 1. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 5. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Evaluation of 5-benzyl-3-pyridyl-1H-1,2,4-triazole Derivatives as Xanthine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 35607-27-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. arkat-usa.org [arkat-usa.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability Profile of 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine, identified by its CAS number 35607-27-3, is a heterocyclic organic compound featuring a pyridine ring attached to a 1,2,4-triazole core with an amino substituent.[1][2][3] Compounds within the triazole class are of significant interest in medicinal chemistry due to their diverse biological activities, which can include antimicrobial, antifungal, and anticancer properties.[4][5] A thorough understanding of the physicochemical properties of this compound, specifically its solubility and stability, is paramount for its potential development as a therapeutic agent. These parameters critically influence its formulation, delivery, and in vivo performance.
This technical guide provides a comprehensive overview of the predicted solubility and stability profile of this compound based on its chemical structure and the known characteristics of similar triazole derivatives. Due to the limited availability of direct experimental data in publicly accessible literature, this document also furnishes detailed experimental protocols for the systematic determination of its solubility and stability, empowering researchers to generate precise and reliable data.
Predicted Physicochemical Properties
The chemical structure of this compound, which contains a polar triazole ring, a pyridine ring, and an amino group, suggests a propensity for hydrogen bonding and polar interactions. These features are expected to govern its solubility and stability characteristics.
Predicted Solubility Profile
The principle of "like dissolves like" provides a foundational basis for predicting the solubility of this compound. The presence of nitrogen atoms in both the triazole and pyridine rings, along with the amino group, allows for the formation of hydrogen bonds with protic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The amino and heterocyclic nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating dissolution in protic solvents. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | The high polarity of these solvents and their ability to accept hydrogen bonds would favor the dissolution of the polar compound. Many triazole derivatives are soluble in DMSO.[6] |
| Non-Polar | Hexane, Toluene | Low | The significant polarity of the molecule is expected to result in poor solvation by non-polar solvents. |
| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | While slightly polar, these solvents are generally less effective at solvating highly polar compounds with strong hydrogen bonding capabilities. |
The pH of the aqueous medium is expected to have a significant impact on the solubility of this compound due to the presence of the basic pyridine and amino groups. In acidic conditions, these groups will be protonated, forming salts that are generally more water-soluble. Conversely, in basic conditions, the compound will exist in its free base form, which is expected to be less soluble in water.
Predicted Stability Profile
The stability of this compound is a critical factor for its handling, storage, and formulation. The triazole ring itself is a stable aromatic system. However, the overall stability can be influenced by various environmental factors.
Table 2: Predicted Stability of this compound under Different Conditions
| Condition | Predicted Stability | Rationale |
| Thermal | Likely stable at ambient temperatures. | Triazole rings are generally thermally stable. High temperatures, however, may lead to decomposition. |
| Photolytic | Potentially susceptible to degradation. | Aromatic and heterocyclic compounds can be sensitive to UV light, which may induce photochemical reactions. |
| Acidic (Hydrolysis) | Potentially susceptible to degradation under strong acidic conditions and elevated temperatures. | While the triazole ring is relatively stable, extreme pH and heat can promote hydrolysis. |
| Basic (Hydrolysis) | Likely more stable than under acidic conditions. | The electron-rich nature of the rings may offer some protection against nucleophilic attack under basic conditions, though strong bases and heat can still cause degradation. |
| Oxidative | Potentially susceptible to oxidation. | The amino group and the nitrogen atoms in the rings could be susceptible to oxidation by strong oxidizing agents. |
Experimental Protocols
To obtain quantitative data on the solubility and stability of this compound, the following detailed experimental protocols are recommended.
Solubility Determination: Shake-Flask Method
The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in various solvents and at different pH values.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate buffer solutions of varying pH, ethanol, methanol, DMSO, etc.)
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent or buffer.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on a shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
Calculate the solubility from the concentration of the saturated solution.
-
References
An In-depth Technical Guide to 3-amino-5-(pyridin-3-yl)-1,2,4-triazole Derivatives for Researchers and Drug Development Professionals
The 1,2,4-triazole nucleus, particularly when functionalized with an amino group and a pyridine ring, represents a privileged scaffold in medicinal chemistry. Derivatives of 3-amino-5-(pyridin-3-yl)-1,2,4-triazole have garnered significant attention from researchers due to their broad spectrum of biological activities. These compounds have shown promise as anticancer, antimicrobial, and antifungal agents, making them attractive candidates for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these derivatives, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Synthesis of 3-amino-5-(pyridin-3-yl)-1,2,4-triazole Derivatives
The synthesis of 3-amino-5-(pyridin-3-yl)-1,2,4-triazole derivatives often involves multi-step reaction sequences starting from readily available pyridine-containing precursors. A common strategy involves the construction of the 1,2,4-triazole ring through cyclization reactions.
General Synthetic Workflow
The overall workflow for the synthesis of these derivatives typically begins with a pyridine carboxylic acid or its corresponding hydrazide, followed by the formation of an intermediate that can be cyclized to the desired triazole core. Subsequent modifications can be made to the amino and thiol groups to generate a library of derivatives.
Experimental Protocols
Synthesis of 4-Amino-5-(pyridin-3-yl)-4H-[1][2][3]triazole-3-thiol
This protocol describes a common method for synthesizing the core triazole structure.
-
Step 1: Preparation of 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol:
-
To a solution of isonicotinic acid hydrazide in ethanol, add potassium hydroxide and carbon disulfide.
-
Reflux the mixture for several hours.
-
After cooling, the resulting precipitate is filtered, washed, and dried to yield the 1,3,4-oxadiazole-2-thiol intermediate.
-
-
Step 2: Synthesis of 4-Amino-5-(pyridin-3-yl)-4H-[1][2][3]triazole-3-thiol:
-
In a round-bottom flask, combine 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol (55.8 mmol), 80% hydrazine hydrate (334.8 mmol), and absolute ethanol (100 mL).[4]
-
Heat the mixture under reflux for 12 hours.[4]
-
After cooling to room temperature, remove the solvent by rotary evaporation.
-
Treat the residue with an appropriate amount of aqueous hydrochloric acid to adjust the pH to 1-2 and stir at room temperature for 30 minutes.[4]
-
Filter the resulting solid, recrystallize from ethanol, and dry to obtain the final product as a white solid (yield: 78%).[4]
-
Synthesis of N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide
This protocol provides an alternative route to a pyridinyl-substituted amino-triazole.
-
In an evaporating flask, combine 3,5-diamino-1,2,4-triazole (41.4 mmol, 4.10 g) and ethyl 2-picolinate (46.3 mmol, 6.3 mL, 7 g).[5]
-
Connect the flask to a glass oven and slowly increase the temperature to 210 °C.
-
Stir the mixture by rotation for 4 hours.[5]
-
Apply a vacuum for 60 minutes to remove excess ethyl 2-picolinate.[5]
-
Cool the reaction to room temperature, allowing the mixture to solidify.
-
Wash the crude product with ethanol and acetone, then recrystallize from methanol to obtain analytically pure crystals.[5]
Biological Activities
Derivatives of 3-amino-5-(pyridin-3-yl)-1,2,4-triazole have demonstrated a wide array of biological activities, with anticancer and antimicrobial properties being the most extensively studied.
Anticancer Activity
Numerous studies have reported the potent cytotoxic effects of these compounds against various cancer cell lines. The mechanism of action often involves the disruption of critical cellular processes such as microtubule dynamics and the induction of programmed cell death (apoptosis).
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected 3-amino-5-(pyridin-3-yl)-1,2,4-triazole derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| TP6 | 3-(5-(3,5-dinitrobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine | Murine melanoma (B16F10) | 41.12 | [6] |
| Compound 7 | 3-(5-(4-chlorobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine | Murine melanoma (B16F10) | 43.21 | [6] |
| Compound 15 | 5-(2-(pyridin-2-ylamino)ethyl)-4-((pyridin-3-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Triple-negative breast cancer (MDA-MB-231) | 39.2 | [7] |
| Compound 4 | 3-(4-Chlorophenyl)-[1][2][3]triazolo[1,5-a]pyrimidine derivative | Liver cancer (HepG2) | 17.69 | [8][9] |
| Compound 7 | Fused[1][2][3]triazolo[1,5-a]pyrimidine derivative | Breast cancer (MCF7) | 17.69 | [8][9] |
| Compound 17 | Fused[1][2][3]triazolo[1,5-a]pyrimidine derivative | Liver cancer (HepG2) | 18.21 | [8][9] |
| Compound 28 | Fused[1][2][3]triazolo[1,5-a]pyrimidine derivative | Breast cancer (MCF7) | 18.96 | [8][9] |
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., B16F10, MDA-MB-231, HepG2, MCF7) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.[10]
-
Compound Treatment: Dissolve the test compounds in dimethyl sulfoxide (DMSO) and add them to the cell monolayers at various concentrations. Incubate for 48 hours.[10]
-
MTT Addition: Add MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration that causes a 50% reduction in cell growth (IC50) is calculated from the dose-response curve.[10]
Antimicrobial and Antifungal Activity
The 3-amino-5-(pyridin-3-yl)-1,2,4-triazole scaffold is also a key feature in compounds with potent antimicrobial and antifungal properties.
Quantitative Antimicrobial and Antifungal Data
The following table presents the minimum inhibitory concentration (MIC) values for selected derivatives against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| Compound 4c | 4-(4-chlorobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | S. aureus | 16 | [12] |
| Compound 4c | 4-(4-chlorobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | B. subtilis | 20 | [12] |
| Compound 4e | 4-(4-methoxybenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | E. coli | 25 | [12] |
| Compound 4e | 4-(4-methoxybenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | S. typhi | 31 | [12] |
| Compound 4e | 4-(4-methoxybenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | C. albicans | 24 | [12] |
| Compound 6 | 4-Amino-5-(2-((5-chloropyridin-2-yl)amino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | C. tenuis | 0.9 | [7] |
| Compound 7 | 4-(benzylideneamino)-5-(2-(pyridin-2-ylamino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | C. tenuis | 0.9 | [7] |
| Compound II | 4-((5-nitrofuran-2-yl)methyleneamino)-1-propyl-4H-1,2,4-triazolium bromide | E. coli ATCC 3912/4 | 0.039 | [13] |
| Compound II | 4-((5-nitrofuran-2-yl)methyleneamino)-1-propyl-4H-1,2,4-triazolium bromide | S. aureus ATCC 25923 | 1.25 | [13] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a common technique used to determine the MIC of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design and optimization.
Tubulin Polymerization Inhibition
A significant number of 1,2,4-triazole derivatives exhibit anticancer activity by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division. These compounds can bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization, leading to cell cycle arrest and apoptosis.[1][3][6][14]
Apoptosis Induction
Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer. Many 3-amino-5-(pyridin-3-yl)-1,2,4-triazole derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase cascades.
Conclusion
The 3-amino-5-(pyridin-3-yl)-1,2,4-triazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the wide range of biological activities make these derivatives highly attractive for further development. This technical guide has provided a detailed overview of the current state of research, including synthetic methodologies, quantitative biological data, and insights into their mechanisms of action. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers and drug development professionals working in this exciting area of medicinal chemistry. Future efforts in this field will likely focus on optimizing the potency and selectivity of these compounds, as well as exploring their potential in combination therapies.
References
- 1. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-AMINO-5-PYRIDIN-3-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
- 5. N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 11. benchchem.com [benchchem.com]
- 12. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medicine.dp.ua [medicine.dp.ua]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine from Aminoguanidine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the condensation of aminoguanidine with nicotinic acid. This application note includes a step-by-step experimental procedure, characterization data, and a visual representation of the reaction pathway to guide researchers in the successful preparation of this key intermediate.
Introduction
The 1,2,4-triazole nucleus is a prominent scaffold in a wide array of pharmacologically active compounds, exhibiting diverse biological activities. The specific isomer, this compound, serves as a crucial intermediate for the synthesis of various therapeutic agents. Its structure, featuring both a pyridine ring and a 3-amino-1,2,4-triazole moiety, offers multiple points for chemical modification, making it an attractive starting material for the development of novel drug candidates. The synthesis of this compound is typically achieved by the cyclocondensation of aminoguanidine with a derivative of nicotinic acid. This document outlines a reliable and reproducible method for its preparation.
Reaction Scheme
The synthesis proceeds via the reaction of aminoguanidine hydrochloride with nicotinic acid under acidic conditions, followed by heating to induce cyclization and formation of the triazole ring.
Caption: Reaction scheme for the synthesis of this compound hydrochloride.
Experimental Protocol
This protocol is adapted from a reported single-reactor method for the synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles.[1]
Materials:
-
Aminoguanidine hydrocarbonate
-
Pyridine-3-carboxylic acid (Nicotinic acid)
-
33.5% Hydrochloric acid solution
-
Water
-
Ethanol (for recrystallization, optional)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Thermometer
-
Buchner funnel and flask
-
Filtration paper
-
Beakers and other standard laboratory glassware
-
Drying oven
Procedure:
-
In a round-bottom flask, combine aminoguanidine hydrocarbonate (0.0406 mol) and nicotinic acid (0.0406 mol).
-
Carefully add a 33.5% hydrochloric acid solution (0.0528 mol).
-
Heat the resulting mixture with agitation to boiling, until the temperature reaches 180-185°C.
-
Maintain the reaction mixture at 180-185°C for 6 hours.
-
After 6 hours, cool the mixture to approximately 100°C and add 5 mL of water.
-
Cool the resulting solution to 3-5°C to allow for precipitation of the product.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Recrystallize the crude product from water or 50% ethanol to obtain the pure hydrochloride salt of the target compound.[1][2]
-
Dry the purified product in an oven at 130°C.
Characterization Data
The following data corresponds to the hydrochloride salt of this compound.[1]
| Property | Value |
| Molecular Formula | C₇H₈ClN₅ |
| Molecular Weight | 197.62 g/mol |
| Appearance | Yellowish powder[2] |
| Melting Point | 236-238°C |
| Yield | 80% |
| ¹H NMR (DMSO-d₆) | δ, ppm: 7.82 (dd, 1H, H-5', J=8.1, 5.2 Hz), 7.90 (br. s, 2H, NH₂), 8.59 (dt, 1H, H-4', J=8.1, 1.8 Hz), 8.80 (dd, 1H, H-6', J=5.2, 1.4 Hz), 9.16 (d, 1H, H-2', J=2.0 Hz) |
| ¹³C NMR (DMSO-d₆) | δ, ppm: 125.65 (C-5'), 126.01 (C-3'), 137.17 (C-4'), 142.89 (C-2'), 146.63 (C-6'), 149.82 (C-3), 154.83 (C-5) |
| Mass Spectrum (EI) | m/z (%): 161 (100) [M-HCl]⁺, 119 (20) |
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of the target compound.
Safety Precautions
-
This experiment should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.
-
Aminoguanidine and its derivatives may be harmful if swallowed or inhaled. Avoid contact with skin and eyes.
-
Hydrochloric acid is corrosive and should be handled with care.
Conclusion
The provided protocol offers a straightforward and efficient method for the synthesis of this compound hydrochloride from readily available starting materials. The detailed experimental procedure and characterization data will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, facilitating the development of novel compounds with potential therapeutic applications.
References
Application Notes and Protocols: One-Pot Synthesis of 3-Pyridyl-Substituted 5-Amino-1,2,4-Triazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,4-triazole nucleus is a crucial scaffold in medicinal chemistry, exhibiting a wide array of biological activities. Specifically, 3-pyridyl-substituted 5-amino-1,2,4-triazoles are of significant interest due to their potential as therapeutic agents. Traditional multi-step syntheses of these compounds can be inefficient and time-consuming. This document outlines two detailed one-pot protocols for the efficient synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles, offering advantages in terms of simplicity, reaction time, and yield.
Protocol 1: Acid-Catalyzed One-Pot Synthesis from Pyridinecarboxylic Acids and Aminoguanidine
This protocol details a single-reactor method for synthesizing 3-pyridyl-substituted 5-amino-1,2,4-triazoles by reacting a pyridinecarboxylic acid with aminoguanidine hydrochloride under acidic conditions.[1] The key to this synthesis is the acid-catalyzed formation of a guanyl hydrazide intermediate, which then undergoes cyclization.[1]
Experimental Protocol
A single-reactor method has been developed for the synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles and their hydrochlorides from aminoguanidine hydrocarbonate, hydrochloric acid, and pyridinecarboxylic acids.[1] The optimal conditions for the synthesis of 3-(pyridin-4-yl)-5-amino-1,2,4-triazole hydrochloride involve a molar ratio of aminoguanidine hydrochloride to isonicotinic acid of 1:1, a reaction temperature of 165°C, and a duration of 8 hours, which results in a product yield of 92%.[1] For the synthesis of the free base, it is advisable to use a 1.5-fold excess of aminoguanidine hydrochloride at 180°C for 8 hours, achieving a yield of 85%.[1]
General Procedure:
-
To a reaction vessel, add the appropriate pyridinecarboxylic acid (1.0 eq) and aminoguanidine hydrochloride (1.0-1.5 eq).
-
Heat the mixture to the specified temperature (165-180°C) with stirring.
-
Maintain the reaction at this temperature for the specified duration (typically 8 hours).
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
For the isolation of the hydrochloride salt, the crude product can be purified by recrystallization.
-
For the isolation of the free base, the reaction mixture is treated with a base (e.g., NaOH solution) to neutralize the hydrochloride salt, followed by extraction and purification.
Data Presentation
| Starting Pyridinecarboxylic Acid | Molar Ratio (Aminoguanidine:Acid) | Temperature (°C) | Time (h) | Product | Yield (%) |
| Isonicotinic Acid | 1:1 | 165 | 8 | 3-(Pyridin-4-yl)-5-amino-1,2,4-triazole HCl | 92 |
| Isonicotinic Acid | 1.5:1 | 180 | 8 | 3-(Pyridin-4-yl)-5-amino-1,2,4-triazole | 85 |
Reaction Workflow
Caption: Workflow for Acid-Catalyzed One-Pot Synthesis.
Protocol 2: Microwave-Assisted One-Pot Synthesis from Carboxylic Acids and Aminoguanidine Bicarbonate
This protocol describes a rapid and efficient microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles from aminoguanidine bicarbonate and carboxylic acids under acidic conditions.[2] Microwave irradiation significantly reduces reaction times and can improve yields.[2] This method is particularly suitable for volatile starting materials as it is performed in sealed reaction vials.[2]
Experimental Protocol
This straightforward and green synthesis method is suitable for producing compounds with aliphatic and phenyl substituents and has been shown to be scalable.[2]
General Procedure for Small-Scale Synthesis: [2]
-
In a suitable vessel, mix aminoguanidine bicarbonate (1.36 g, 0.01 mol) with a 37% solution of HCl (1.25 mL, 0.015 mol).
-
Stir the mixture for 1 hour, then evaporate the water to obtain a dry solid (aminoguanidine hydrochloride).
-
In a G10 microwave process vial, mix the resulting solid with the desired pyridinecarboxylic acid (0.012 mol).
-
Irradiate the mixture at 180°C for 3 hours in a monomode microwave reactor.
-
After cooling, the product can be purified by recrystallization.
General Procedure for Scale-Up Synthesis: [2]
-
A mixture of aminoguanidine bicarbonate (13.6 g, 0.1 mol) and a 37% solution of HCl (12.5 mL, 0.15 mol) is stirred for 2 hours.
-
Water is evaporated to yield a dry solid.
-
The solid is mixed with the carboxylic acid (0.12 mol) in a 100 mL microwave process vial.
-
The mixture is irradiated at 180°C for 3 hours in a multimode microwave reactor.
Data Presentation
While the source provides data for various aliphatic and phenyl-substituted aminotriazoles, the conditions are directly applicable to pyridinecarboxylic acids.[2] The following table is representative of the yields achievable with this method for other carboxylic acids.
| R-Group of Carboxylic Acid | Yield (%) | Melting Point (°C) |
| Ethyl | 86 | 132-134 |
| Propyl | 83 | 142-145 |
| Iso-butyl | 76 | 125-127 |
Reaction Workflow
Caption: Workflow for Microwave-Assisted One-Pot Synthesis.
Conclusion
The one-pot synthetic methodologies detailed in these application notes provide efficient, versatile, and scalable routes to 3-pyridyl-substituted 5-amino-1,2,4-triazoles. These protocols are designed to be readily implemented in research and development settings, facilitating the rapid synthesis of these valuable compounds for further investigation in drug discovery and materials science. The choice between the conventional heating and microwave-assisted method may depend on the available equipment, desired reaction time, and scale of the synthesis.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole scaffold is a critical pharmacophore in medicinal chemistry, forming the core of numerous antifungal, antiviral, anticancer, and anticonvulsant agents.[1][2] Traditional methods for the synthesis of these vital heterocyclic compounds often involve lengthy reaction times, harsh conditions, and laborious purification processes.[2][3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique, dramatically accelerating reaction rates, frequently improving yields, and leading to cleaner product profiles.[1][2][3]
Microwave energy directly and uniformly heats the reaction mixture through dielectric heating, a process that can slash reaction times from hours to mere minutes.[2] This efficiency is a significant advantage in high-throughput screening and lead optimization during drug development.[1][3] These application notes provide detailed protocols for the efficient synthesis of various 1,2,4-triazole derivatives using microwave irradiation, designed for practical application in the modern research environment.
Core Principles of Microwave-Assisted Synthesis
Conventional heating methods are often slow and inefficient, relying on conduction and convection to transfer energy to the reaction mixture. This can result in uneven heating and the formation of byproducts. In contrast, microwave-assisted synthesis delivers energy directly to the molecules in the reaction vessel.[2] This is primarily achieved through two mechanisms: dipolar polarization and ionic conduction. The rapid and uniform heating provided by microwaves often leads to a significant reduction in reaction time and an increase in product yield.[1][4]
Protocol 1: Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles from Hydrazines and Formamide
This one-pot, catalyst-free method offers a simple, efficient, and mild route to substituted 1,2,4-triazoles with excellent functional-group tolerance.[5][6] The use of microwave irradiation significantly shortens reaction times and improves yields compared to traditional heating methods.[5]
Experimental Protocol:
-
In a 10 mL microwave-safe vessel equipped with a magnetic stir bar, combine the desired hydrazine (1 mmol) and formamide (20 equivalents).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 160°C for 10 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted 1,2,4-triazole.
General Reaction Scheme:
References
- 1. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 5. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
- 6. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
Application Notes and Protocols: 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, coordination chemistry, and potential therapeutic applications of coordination compounds based on the ligand 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine. The data and protocols presented are compiled from recent scientific literature and are intended to serve as a guide for the design and execution of further research in this promising area.
Introduction
This compound is a heterocyclic ligand possessing multiple coordination sites, making it an excellent candidate for the formation of stable complexes with a variety of transition metal ions. The resulting coordination compounds have garnered significant interest due to their diverse structural features and promising biological activities, including antimicrobial and anticancer properties. The triazole and pyridine moieties within the ligand structure are known pharmacophores, and their combination in a single molecule, further functionalized with a coordinating amine group, offers a versatile platform for the development of novel metallodrugs.
It is important to note that the closely related analogue, 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, is more extensively reported in the literature. Due to the tautomeric nature of the 3-substituted-4H-1,2,4-triazole ring, the 3-amino and 3-thiol derivatives exhibit similar coordination behavior and biological potential. Therefore, data and protocols for the 3-thiol analogue are included in these notes as a close reference.
Ligand Synthesis
The synthesis of this compound can be achieved through a multi-step process starting from nicotinic acid. A generalized protocol is provided below, adapted from the synthesis of the analogous 3-thiol derivative.
Synthesis of Potassium 3-nicotinoyldithiocarbazate
Materials:
-
Nicotinic acid
-
Potassium hydroxide (KOH)
-
Ethanol
-
Carbon disulfide (CS₂)
-
Dry ether
Protocol:
-
Dissolve nicotinic acid (1 equivalent) and potassium hydroxide (1.1 equivalents) in ethanol.
-
To the dissolved mixture, slowly add carbon disulfide (2 equivalents) while stirring.
-
Continue stirring the reaction mixture for 10 hours at room temperature.
-
Add dry ether to the mixture to precipitate the potassium 3-nicotinoyldithiocarbazate salt.
-
Filter the yellow precipitate, wash with ether, and dry. The salt is used in the next step without further purification.
Synthesis of this compound
Materials:
-
Potassium 3-nicotinoyldithiocarbazate
-
Hydrazine hydrate (80%)
-
Ethanol
-
Aqueous hydrochloric acid (HCl)
Protocol:
-
Reflux a mixture of potassium 3-nicotinoyldithiocarbazate (1 equivalent) and an excess of hydrazine hydrate in absolute ethanol for 12 hours.
-
After reflux, cool the mixture and evaporate the solvent under reduced pressure.
-
Treat the residue with an appropriate amount of aqueous hydrochloric acid to adjust the pH to 1-2.
-
Stir the mixture at room temperature for 30 minutes.
-
Filter the resulting solid, recrystallize from ethanol, and dry to obtain the final product.
Synthesis of Metal Complexes
Coordination complexes of this compound can be synthesized by reacting the ligand with various metal salts in an alcoholic medium.[1]
General Protocol for Complexation
Materials:
-
This compound (L)
-
Ethanolic solution of the desired metal salt (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂, CdCl₂, SnCl₂)
-
Ethanol
Protocol:
-
Dissolve the ligand (2 equivalents) in hot ethanol.
-
Add the ethanolic solution of the metal salt (1 equivalent) dropwise to the ligand solution with continuous stirring.
-
Reflux the reaction mixture for 2-3 hours.
-
Allow the solution to cool to room temperature, during which colored precipitates of the metal complexes will form.
-
Filter the precipitate, wash with hot ethanol, and dry in a desiccator over anhydrous CaCl₂.
Characterization of Coordination Complexes
The synthesized complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.
Physicochemical and Spectroscopic Data
The following table summarizes typical characterization data for coordination complexes of the analogous 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol ligand.[1][2]
| Complex | Color | M.p. (°C) | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) | Proposed Geometry |
| [Ni(L)₂] | Green | >300 | 15.5 | 3.12 | Tetrahedral |
| [Cu(L)₂] | Dark Green | 218-220 | 12.3 | 1.85 | Square Planar |
| [Zn(L)₂] | White | >300 | 10.8 | Diamagnetic | Tetrahedral |
| [Cd(L)₂] | White | >300 | 9.5 | Diamagnetic | Tetrahedral |
| [Sn(L)₂] | Pale Yellow | 268-270 | 11.2 | Diamagnetic | Tetrahedral |
L = 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol
FTIR Spectroscopy:
-
N-H stretching (amino group): ~3250-3100 cm⁻¹
-
C=N stretching (triazole ring): ~1620 cm⁻¹
-
C-S stretching (thiol group): ~780 cm⁻¹
-
M-N stretching: ~540 cm⁻¹
-
M-S stretching: ~420 cm⁻¹
A shift in the characteristic bands of the amino and thiol/amine groups upon complexation indicates their involvement in coordination to the metal ion.[1]
¹H NMR Spectroscopy (in DMSO-d₆):
-
NH₂ protons: A broad singlet which may shift upon complexation.
-
Pyridine protons: Aromatic multiplets.
-
NH proton (triazole ring): A downfield singlet.
Changes in the chemical shifts of the protons, especially those of the amino group and the triazole ring, provide evidence of coordination.[1]
Applications in Drug Development
Coordination compounds of triazole-based ligands have shown significant potential as antimicrobial and anticancer agents.[3][4]
Antimicrobial Activity
The ligand and its metal complexes can be screened for their in vitro antimicrobial activity against a range of pathogenic bacteria and fungi using the agar well diffusion method.
Protocol for Antimicrobial Screening:
-
Prepare a stock solution of the test compounds (e.g., 1 mg/mL in DMSO).
-
Inoculate sterile nutrient agar plates with the microbial cultures.
-
Create wells in the agar plates using a sterile cork borer.
-
Add a defined volume of the test compound solution into each well.
-
Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
Measure the diameter of the inhibition zone around each well.
-
Compare the results with a standard antibiotic (e.g., ampicillin) and a solvent control (DMSO).
Anticancer Activity
The cytotoxic potential of the synthesized compounds can be evaluated against various cancer cell lines using the MTT assay.
Protocol for In Vitro Anticancer Screening (MTT Assay):
-
Culture cancer cells (e.g., MDA-MB-231 for breast cancer, U-87 for glioblastoma) in 96-well plates.[3]
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
The following table presents IC₅₀ values for a related triazole-thione-hydrazone derivative against different cancer cell lines.[3]
| Compound | Cell Line | IC₅₀ (µM) |
| 15 | MDA-MB-231 | 39.2 ± 1.7 |
Compound 15: 5-(2-(pyridin-2-ylamino)ethyl)-4-((pyridin-3-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione[3]
Visualizations
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
Application Note and Protocol: In Vitro Antibacterial Activity of Triazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triazole compounds represent a significant class of heterocyclic molecules with a broad spectrum of biological activities, including demonstrated efficacy as antibacterial agents.[1][2] The emergence of antibiotic-resistant bacterial strains necessitates the development of novel antimicrobial agents, and 1,2,3- and 1,2,4-triazole derivatives have shown promise in this area.[3][4] These compounds can exert their antibacterial effects through various mechanisms, such as the inhibition of essential bacterial enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation.[3] This application note provides detailed protocols for the in vitro evaluation of the antibacterial activity of novel triazole compounds using standardized methods to determine their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Data Presentation
The quantitative data from the antibacterial assays should be summarized for clear interpretation and comparison. The following tables provide a template for presenting the results.
Table 1: Minimum Inhibitory Concentration (MIC) of Triazole Compounds against Test Bacteria
| Compound ID | Test Organism | Strain ID | MIC (µg/mL) | Interpretation |
| Triazole-001 | Staphylococcus aureus | ATCC 29213 | 8 | - |
| Triazole-001 | Escherichia coli | ATCC 25922 | 16 | - |
| Triazole-002 | Staphylococcus aureus | ATCC 29213 | 4 | - |
| Triazole-002 | Escherichia coli | ATCC 25922 | 8 | - |
| Ampicillin | Staphylococcus aureus | ATCC 29213 | 0.25 | Susceptible |
| Ampicillin | Escherichia coli | ATCC 25922 | 8 | Susceptible |
Note: The interpretation of MIC values as Susceptible, Intermediate, or Resistant is based on established breakpoints defined by standards organizations like the Clinical and Laboratory Standards Institute (CLSI). These breakpoints are specific to the antimicrobial agent and the microorganism being tested.[5]
Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio of Triazole Compounds
| Compound ID | Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Triazole-001 | Staphylococcus aureus | ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| Triazole-001 | Escherichia coli | ATCC 25922 | 16 | 64 | 4 | Bactericidal |
| Triazole-002 | Staphylococcus aureus | ATCC 29213 | 4 | 32 | 8 | Bacteriostatic |
| Triazole-002 | Escherichia coli | ATCC 25922 | 8 | >64 | >8 | Bacteriostatic |
Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[6]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is adapted from the standardized broth microdilution method and is a widely used technique for determining the MIC of an antimicrobial agent.[5][7]
Materials:
-
Triazole compounds
-
Sterile 96-well microtiter plates
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)[8]
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Sterile pipette tips and multichannel pipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Triazole Compound Stock Solution:
-
Prepare a stock solution of each triazole compound in a suitable sterile solvent (e.g., Dimethyl Sulfoxide - DMSO) at a concentration of 1280 µg/mL.
-
Sterilize the stock solution by filtration through a 0.22 µm filter if it is not inherently sterile.
-
-
Preparation of Serial Dilutions:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the triazole stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10.
-
Discard 100 µL from well 10 after mixing. Wells 1-10 will now contain serially diluted triazole compound.
-
Well 11 will serve as the growth control (no triazole compound), and well 12 will be the sterility control (no bacteria).[6]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an agar plate, select several morphologically similar colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[5]
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation of the Microtiter Plate:
-
Within 15 minutes of preparing the final inoculum, add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12 (sterility control).[5]
-
-
Incubation:
-
Cover the microtiter plate with a lid to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[5]
-
-
Reading and Interpreting the Results:
-
After incubation, visually inspect the wells for turbidity (bacterial growth). The sterility control well (well 12) should remain clear, and the growth control well (well 11) should show distinct turbidity.
-
The MIC is the lowest concentration of the triazole compound in which there is no visible growth.[9]
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum and is determined by subculturing from the clear wells of the MIC assay.[6][10]
Materials:
-
MIC plate from the previous experiment
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile pipette and tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing:
-
From the wells of the MIC plate showing no visible growth (the MIC well and the wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate.[6]
-
-
Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the triazole compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[6]
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of a triazole compound inhibiting DHFR.
Experimental Workflow
Caption: Workflow for MIC and MBC determination.
References
- 1. chemijournal.com [chemijournal.com]
- 2. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for Antifungal Screening of 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro antifungal screening of novel 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine analogs. The protocols outlined below are based on established and standardized methodologies to ensure reproducibility and comparability of results.
Introduction
The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal drug discovery, with prominent examples including fluconazole and itraconazole. These agents typically exert their antifungal effect by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death or growth inhibition. The novel this compound analogs represent a promising class of compounds for the development of new antifungal agents. This document details the standardized methods for evaluating their antifungal activity.
Data Presentation
The antifungal activity of the this compound analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For ease of comparison, the MIC values should be summarized in a clear and structured table.
Table 1: Illustrative Antifungal Activity (MIC in µg/mL) of this compound Analogs
| Compound ID | R-Group Substitution | Candida albicans (ATCC 90028) | Cryptococcus neoformans (ATCC 208821) | Aspergillus fumigatus (ATCC 204305) |
| Analog-1 | H | 16 | 8 | 32 |
| Analog-2 | 4-Cl | 8 | 4 | 16 |
| Analog-3 | 4-F | 4 | 2 | 8 |
| Analog-4 | 2,4-diCl | 2 | 1 | 4 |
| Analog-5 | 4-OCH₃ | 16 | 8 | 32 |
| Fluconazole | (Reference) | 1 | 4 | >64 |
| Amphotericin B | (Reference) | 0.5 | 0.25 | 1 |
Note: The data presented in this table is for illustrative purposes only and serves as a template for presenting experimental results.
Experimental Protocols
Broth Microdilution Method for Antifungal Susceptibility Testing
This method is a standardized technique for determining the MIC of antifungal agents against yeast and filamentous fungi. The following protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines.
Materials:
-
This compound analogs
-
Reference antifungal agents (e.g., Fluconazole, Amphotericin B)
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Preparation of Compound Stock Solutions:
-
Dissolve the this compound analogs and reference antifungals in DMSO to a stock concentration of 10 mg/mL.
-
-
Preparation of Fungal Inoculum:
-
Yeasts (C. albicans, C. neoformans): Subculture the yeast strains on SDA plates and incubate at 35°C for 24-48 hours. Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm. Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
Filamentous Fungi (A. fumigatus): Culture the mold on PDA plates at 35°C for 5-7 days until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium.
-
-
Preparation of Microdilution Plates:
-
Perform serial two-fold dilutions of the compound stock solutions in RPMI-1640 medium in the 96-well plates to achieve a final concentration range (e.g., 0.03 to 64 µg/mL).
-
Add 100 µL of the diluted compounds to the respective wells.
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control (sterility control).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the negative control). The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% for azoles against yeasts and 100% for other scenarios) compared to the drug-free growth control. Growth inhibition can be assessed visually or by measuring the optical density at 530 nm using a microplate reader.
-
Disk Diffusion Method for Antifungal Susceptibility Testing
This method provides a qualitative or semi-quantitative assessment of antifungal activity and is useful for rapid screening.
Materials:
-
This compound analogs
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (for yeasts)
-
Fungal strains
-
Sterile saline (0.85% NaCl)
-
Sterile swabs
-
Incubator (35°C)
Procedure:
-
Preparation of Antifungal Disks:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Impregnate sterile filter paper disks with a known amount of each compound (e.g., 10 µ g/disk ) and allow the solvent to evaporate completely.
-
-
Inoculum Preparation:
-
Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the fungal suspension and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of the agar plate in three directions to ensure confluent growth.
-
-
Application of Disks and Incubation:
-
Aseptically place the prepared antifungal disks on the surface of the inoculated agar plates.
-
Gently press the disks to ensure complete contact with the agar.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. A larger zone of inhibition indicates greater antifungal activity.
-
Visualizations
The following diagrams illustrate the experimental workflow and the targeted signaling pathway.
Caption: Experimental workflow for broth microdilution antifungal screening.
Application of 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine in Developing Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intersection of pyridine and 1,2,4-triazole scaffolds has emerged as a promising area in the discovery of novel kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders. The unique structural features of the 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine core, possessing hydrogen bond donors and acceptors, as well as aromatic systems, make it an attractive starting point for the design of compounds that can effectively target the ATP-binding site of various kinases. While direct inhibitory data for this compound is not extensively available in public literature, the broader family of pyridine- and triazole-containing molecules has demonstrated significant potential against a range of kinase targets. This document provides an overview of the application of this structural motif, supported by data from related compounds, and offers generalized protocols for its evaluation as a kinase inhibitor.
Data Presentation: Kinase Inhibitory Activity of Related Pyridine-Triazole Derivatives
The following table summarizes the inhibitory activities of various kinase inhibitors that share structural similarities with the this compound scaffold. This data illustrates the potential of this chemical class against diverse kinase targets.
| Compound/Derivative | Target Kinase(s) | IC50 (nM) | Reference Compound |
| 4-(Pyrazol-3-yl)-pyrimidine derivative (Compound 1) | JNK3 | 630 | - |
| 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivative (1h) | Xanthine Oxidase | 160 | Topiroxostat |
| Pyrazolo[3,4-b]pyridine derivative (C03) | TRKA | 56 | Larotrectinib |
| Diaryl-urea with isoxazol[3,4-b]pyridine-3-amino (S21) | FLT-3, KDR, PDGFR-β | 4, 3, 8 | Linifanib |
| 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one deriv. | Mnk2 | Potent (Specific IC50 not provided) | - |
| 4-phenyl-5-pyridyl-1,3-thiazole derivative (7g) | p38 MAP Kinase | Potent (Specific IC50 not provided) | - |
| 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine derivative | PI3Kα, mTOR | 3 - 10 (for various derivatives) | - |
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through multi-step reactions, often starting from commercially available pyridine carboxamides or nitriles. A representative synthetic route is outlined below:
Step 1: Synthesis of Pyridine-3-carbohydrazide
-
React methyl nicotinate with hydrazine hydrate in a suitable solvent like ethanol.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
Step 2: Formation of Thiosemicarbazide Intermediate
-
Dissolve the pyridine-3-carbohydrazide in a solvent such as ethanol.
-
Add an equimolar amount of an appropriate isothiocyanate.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction and collect the resulting thiosemicarbazide derivative.
Step 3: Cyclization to form the 1,2,4-triazole ring
-
Suspend the thiosemicarbazide intermediate in an aqueous solution of a base (e.g., sodium hydroxide).
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and neutralize with a suitable acid (e.g., hydrochloric acid) to precipitate the 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol.
-
The thiol can be further converted to the amine by established methods.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for evaluating the inhibitory activity of a test compound against a specific kinase using a luminescence-based assay.
Materials:
-
Test compound (e.g., this compound derivative) dissolved in DMSO.
-
Recombinant kinase of interest.
-
Kinase substrate (peptide or protein).
-
ATP.
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
384-well white plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.
-
In a 384-well plate, add the test compound dilutions to the appropriate wells. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase enzyme to all wells except the no-enzyme control.
-
Add the kinase substrate to all wells.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the stop reagent from the assay kit.
-
Add the detection reagent from the assay kit, which converts the ADP produced to a luminescent signal.
-
Incubate as per the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of the test compound on the proliferation of cancer cell lines, which can be an indirect measure of the inhibition of key signaling pathways.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7).
-
Complete cell culture medium.
-
Test compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
96-well clear plates.
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points.
Caption: General workflow for kinase inhibitor drug discovery.
Application Notes and Protocols for 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine in Novel Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine as a versatile scaffold for the discovery of novel therapeutic agents. The 1,2,4-triazole core is a well-established privileged structure in medicinal chemistry, known for its metabolic stability and ability to engage in various biological interactions.[1][2] The incorporation of a pyridine ring at the 5-position and an amine group at the 3-position offers unique opportunities for developing compounds with a wide range of pharmacological activities, including antimicrobial and anticancer properties.[3][4]
Key Applications and Therapeutic Potential
The this compound scaffold is a promising starting point for the development of novel inhibitors of various enzymes and receptors. Two key areas of therapeutic potential that have been explored for structurally related compounds are:
-
Antimicrobial Agents: 1,2,4-triazole derivatives have a long history as effective antifungal and antibacterial agents.[2][3] The mechanism of action for antifungal triazoles often involves the inhibition of lanosterol 14α-demethylase, a crucial enzyme in ergosterol biosynthesis, which is a vital component of the fungal cell membrane. In bacteria, these compounds can interfere with essential processes like cell wall synthesis or DNA replication.[5]
-
PIM Kinase Inhibitors: The PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family (PIM-1, PIM-2, and PIM-3) are serine/threonine kinases that are overexpressed in various cancers and play a crucial role in cell survival, proliferation, and resistance to apoptosis.[6][7][8] Targeting PIM kinases has emerged as a promising strategy in cancer therapy.[9][10] Several 1,2,4-triazole-containing compounds have shown potent inhibitory activity against PIM kinases.
Data Presentation: Biological Activities of Related 1,2,4-Triazole Derivatives
The following tables summarize the biological activities of various 1,2,4-triazole derivatives, demonstrating the potential of this scaffold in drug discovery.
Table 1: Antimicrobial Activity of Selected 1,2,4-Triazole Derivatives
| Compound Class | Target Organism | Activity (MIC in µg/mL) | Reference |
| 1,2,4-Triazolo[3,4-b][6][7][9]thiadiazines | E. coli | 3.125 | [2] |
| 1,2,4-Triazolo[3,4-b][6][7][9]thiadiazines | P. aeruginosa | 3.125 | [2] |
| Mercapto-1,2,4-triazoles bearing diphenylsulfone | B. cereus | 8 | [2] |
| 4-Amino-5-aryl-4H-1,2,4-triazole derivatives | E. coli, B. subtilis, P. aeruginosa | 5 | [3] |
| Ofloxacin analogues with 1,2,4-triazole | S. aureus, E. coli | 0.25 - 1 | [3] |
Table 2: PIM Kinase Inhibitory Activity of Selected Triazole-based Compounds
| Compound Class | Target | Activity (IC50 in nM) | Reference |
| 7-(4H-1,2,4-Triazol-3-yl)benzo[c][1][5]naphthyridines | PIM-1, PIM-2 | <30 (cell antiproliferative) |
Note: The data presented is for structurally related compounds and serves to illustrate the potential of the this compound scaffold.
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
This protocol is adapted from the synthesis of the analogous 4-amino-5-(pyridin-3-yl)-4H-[1][6][7]triazole-3-thiol.[11]
Step 1: Synthesis of Nicotinic Acid Hydrazide
-
To a solution of methyl nicotinate in ethanol, add hydrazine hydrate.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and collect the precipitated nicotinic acid hydrazide by filtration.
-
Wash the product with cold ethanol and dry.
Step 2: Synthesis of 1-(aminocarbonyl)nicotinohydrazide (Intermediate A)
-
This step would typically involve the reaction of nicotinic acid hydrazide with a source of a cyanamide or a related reagent to introduce the guanidine precursor. A direct conversion from the hydrazide is a known route for forming aminotriazoles.
Step 3: Cyclization to this compound
-
Heat Intermediate A, either neat or in a high-boiling solvent such as dimethylformamide (DMF) or ethylene glycol, to induce cyclization.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and precipitate the product by adding water or an anti-solvent.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure this compound.
Protocol 2: General Procedure for Derivatization of the Scaffold
The 3-amino group of the scaffold can be readily derivatized to generate a library of compounds for structure-activity relationship (SAR) studies.
-
Acylation: React the scaffold with various acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) in an inert solvent (e.g., dichloromethane, THF) to form amide derivatives.
-
Schiff Base Formation: Condense the scaffold with a range of aldehydes or ketones in a suitable solvent (e.g., ethanol, methanol) with a catalytic amount of acid (e.g., acetic acid) to yield Schiff base derivatives.
-
Reductive Amination: Subsequent reduction of the Schiff bases with a reducing agent like sodium borohydride will produce secondary amine derivatives.
Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism with no drug) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 4: In Vitro PIM-1 Kinase Inhibition Assay (Example)
-
A variety of commercial kits and established protocols are available for in vitro kinase assays. A general procedure is outlined below.
-
Prepare a reaction mixture containing PIM-1 kinase, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP in a kinase assay buffer.
-
Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture.
-
Incubate the reaction at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., fluorescence polarization, luminescence, or radioactivity).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Mandatory Visualizations
Caption: Experimental workflow for drug discovery using the triazole scaffold.
Caption: Simplified PIM kinase signaling pathway and the point of intervention.
Caption: General mechanisms of antimicrobial action for 1,2,4-triazole derivatives.
References
- 1. bpasjournals.com [bpasjournals.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PIM kinase (and Akt) biology and signaling in tumors. | Cancer Center [cancercenter.arizona.edu]
- 10. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-AMINO-5-PYRIDIN-3-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
Experimental protocol for N-alkylation of 1,2,4-triazoles
An Application Note and Protocol for the N-Alkylation of 1,2,4-Triazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole moiety is a critical pharmacophore found in a wide range of clinically important drugs, exhibiting antifungal, antiviral, anticancer, and anticonvulsant properties.[1] The functionalization of the 1,2,4-triazole ring through N-alkylation is a fundamental strategy in medicinal chemistry for modulating the biological activity, solubility, and pharmacokinetic properties of lead compounds. However, the N-alkylation of unsymmetrically substituted 1,2,4-triazoles presents a significant challenge due to the presence of multiple nitrogen atoms (N1, N2, and N4), which can lead to the formation of regioisomeric mixtures.[2]
This application note provides detailed experimental protocols for the N-alkylation of 1,2,4-triazoles, a comparative summary of various methods, and a guide to troubleshooting common issues. The protocols cover conventional heating methods, microwave-assisted synthesis, and the Mitsunobu reaction, offering a range of options to suit different substrates and laboratory capabilities.
Factors Influencing Regioselectivity
Achieving high regioselectivity is a common challenge in the N-alkylation of 1,2,4-triazoles. The reaction can occur at the N1, N2, or N4 positions, and the outcome is governed by a combination of electronic and steric factors, as well as the specific reaction conditions employed.[2]
-
Steric Hindrance: Bulky substituents on the triazole ring or the use of a sterically demanding alkylating agent will generally favor alkylation at the least sterically hindered nitrogen atom.[2] For instance, in many cases, the reaction is regioselective towards the N1-CH2-N2 isomer due to steric effects when using dihaloalkanes.[3][4]
-
Electronic Effects: The electronic properties of substituents on the triazole ring influence the nucleophilicity of the different nitrogen atoms, thereby directing the alkylating agent.[2]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N-alkylated isomers.[2] For example, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in tetrahydrofuran (THF) has been reported to consistently yield a mixture of N1 and N4 isomers in an approximate 90:10 ratio.[5] In contrast, some conditions may preferentially form N2 alkylated isomers.[3][4]
-
Alkylation Agent: The nature of the alkylating agent is also a critical factor. Simple alkyl halides are commonly used, but other electrophiles can be employed to achieve specific outcomes.
Experimental Protocols
Protocol 1: General Procedure using Potassium Carbonate (K₂CO₃)
This protocol is a widely used method for the N-alkylation of 1,2,4-triazoles due to its simplicity and the use of an inexpensive base.
Materials:
-
1,2,4-triazole derivative (1.0 eq)
-
Alkylating agent (e.g., alkyl halide) (1.0-1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5-2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Standard laboratory glassware
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
Procedure:
-
To a round-bottom flask, add the 1,2,4-triazole (1.0 eq) and potassium carbonate (1.5-2.0 eq).
-
Add a suitable solvent, such as DMF or acetone, to create a suspension.
-
With stirring, add the alkylating agent (1.0-1.2 eq) to the suspension.
-
Heat the reaction mixture to a desired temperature (typically between 60-100 °C) and stir until the reaction is complete. Monitor the reaction progress by TLC or LC-MS.[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography or recrystallization to obtain the desired N-alkylated product(s).[2]
Protocol 2: Selective N1-Alkylation using DBU
This method often provides good regioselectivity for the N1 isomer.[5]
Materials:
-
1,2,4-triazole derivative (1.0 eq)
-
Alkylating agent (1.0-1.2 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of the 1,2,4-triazole (1.0 eq) in anhydrous THF, add DBU (1.1 eq) at room temperature under an inert atmosphere.[2]
-
Stir the mixture for 15-30 minutes.
-
Add the alkylating agent (1.0-1.2 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).[2]
-
Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the N1-alkylated product.[2]
Protocol 3: Microwave-Assisted N-Alkylation
Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products.[1][6][7]
Materials:
-
1,2,4-triazole derivative (1.0 eq)
-
Alkylating agent (1.0-1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5-2.0 eq)
-
Ethanol or DMF
-
Microwave-safe reaction vessel
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the 1,2,4-triazole (1.0 eq), the alkylating agent (1.0-1.2 eq), and the base (e.g., potassium carbonate, 1.5-2.0 eq).[2]
-
Add a suitable solvent such as ethanol or DMF.[2] An ionic liquid can also be used as a green solvent alternative.[8]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-150 °C) for a specified time (e.g., 5-30 minutes).[2][8]
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up the reaction mixture as described in Protocol 1 (steps 6-8) to isolate and purify the product.
Protocol 4: N-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction allows for the N-alkylation of 1,2,4-triazoles using an alcohol, proceeding with a clean inversion of stereochemistry at the alcohol carbon.[9] It is a powerful method for converting primary and secondary alcohols into N-alkylated products.[9][10]
Materials:
-
1,2,4-triazole derivative (1.0 eq)
-
Primary or secondary alcohol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the 1,2,4-triazole (acting as the nucleophile), alcohol, and triphenylphosphine in anhydrous THF in a round-bottom flask.[10]
-
Cool the mixture to 0 °C in an ice bath.
-
Add DEAD or DIAD dropwise to the cooled solution while maintaining the temperature at 0 °C.[10] The formation of triphenylphosphine oxide as a solid precipitate is an indication of reaction progress.[10]
-
Allow the reaction to warm to room temperature and stir for 6 to 8 hours, or until completion as monitored by TLC.[10]
-
Dilute the reaction mixture with ethyl acetate or dichloromethane and filter to remove the triphenylphosphine oxide byproduct.[10]
-
Wash the filtrate successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-alkylated triazole.[10]
Data Presentation: Comparison of Protocols
The following tables summarize typical reaction conditions and outcomes for the N-alkylation of 1,2,4-triazoles.
Table 1: Conventional Heating Methods
| Method | Base | Solvent | Temperature (°C) | Time | Typical Yield | Regioselectivity (N1:N4) | Reference |
|---|---|---|---|---|---|---|---|
| Protocol 1 | K₂CO₃ | DMF / Acetone | 60 - 100 | Several hours | Good to Excellent | Varies | [2][3][4] |
| Protocol 2 | DBU | THF | Room Temp. | 16 hours | >90% | ~90:10 | [2][5][11] |
| PTC | NaOH | Toluene/H₂O | Reflux | 2-3 hours | Good | Varies | [12] |
| Cesium Effect | Cs₂CO₃ | DMF | 55 - 90 | 5 - 12 hours | Up to 98% | High |[13][14] |
Table 2: Microwave-Assisted and Mitsunobu Reactions
| Method | Reagents | Solvent | Temperature (°C) | Time (min) | Typical Yield | Reference |
|---|---|---|---|---|---|---|
| Protocol 3 | K₂CO₃, Alkyl Halide | Ionic Liquid | 80 | 10 - 15 | Excellent (>88%) | [8] |
| Protocol 3 | K₂CO₃, Alkyl Halide | DMF / Ethanol | 100 - 150 | 5 - 30 | High | [2] |
| Protocol 4 | PPh₃, DIAD, Alcohol | THF | 0 to RT | 360 - 480 | Varies |[9][10] |
Visualizations
General Reaction Scheme
Caption: General reaction for the N-alkylation of a 1,2,4-triazole.
Experimental Workflow
Caption: A typical experimental workflow for N-alkylation of 1,2,4-triazoles.
Troubleshooting Guide
Caption: Troubleshooting workflow for low or no yield in N-alkylation reactions.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 7. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. lookchem.com [lookchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Metal Complexes with 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal complexes derived from 1,2,4-triazole scaffolds are a subject of significant research interest due to their versatile coordination chemistry and wide-ranging biological activities. The incorporation of a pyridinyl substituent introduces an additional coordination site, allowing for the formation of diverse and structurally complex metal-organic frameworks. The 3-amino group on the triazole ring further enhances the ligand's coordination potential and is often implicated in the biological efficacy of the resulting complexes. These compounds have shown considerable promise as antimicrobial and anticancer agents, with their mechanism of action often attributed to the synergistic effect of the metal ion and the bioactive triazole ligand. Chelation can enhance the lipophilic character of the metal ion, facilitating its transport across cell membranes and increasing its concentration within the cell. This document provides detailed protocols for the synthesis of the ligand, 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine, and its subsequent complexation with various transition metals, alongside notes on their potential applications in drug development.
Application Notes
Antimicrobial and Antifungal Activity
Metal complexes of 1,2,4-triazole derivatives have demonstrated significant activity against a broad spectrum of bacterial and fungal strains. The chelation of the metal ion to the triazole ligand is often reported to enhance the antimicrobial properties compared to the free ligand. This is attributed to the increased lipophilicity of the complex, which facilitates its penetration through the microbial cell wall and membrane. Once inside the cell, the metal complex can disrupt cellular processes by binding to DNA, inhibiting essential enzymes, or generating reactive oxygen species (ROS) that cause oxidative damage. Complexes of metals such as copper(II), nickel(II), cobalt(II), and zinc(II) with triazole-based ligands have shown promising results.
Anticancer and Cytotoxic Activity
The development of metal-based anticancer drugs is a rapidly growing field, and 1,2,4-triazole complexes are promising candidates. These complexes can induce cancer cell death through various mechanisms, including apoptosis, cell cycle arrest, and inhibition of angiogenesis. The planar nature of the triazole and pyridine rings may allow for intercalation with DNA bases, disrupting DNA replication and transcription. Furthermore, the metal center can redox cycle, leading to the production of cytotoxic ROS. Several studies have reported the in vitro antitumor activity of triazole-metal complexes against various cancer cell lines, including breast, colon, and lung cancer.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a general method for the synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles.[1]
Materials:
-
Nicotinic acid (pyridine-3-carboxylic acid)
-
Aminoguanidine hydrochloride
-
Hydrochloric acid (concentrated)
-
Ethanol
Procedure:
-
In a round-bottom flask, create a mixture of nicotinic acid and aminoguanidine hydrochloride in a 1:1 molar ratio.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to 160-170°C and maintain this temperature for 3-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Neutralize the mixture with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the product.
-
Filter the resulting solid, wash it with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.
-
Dry the purified product under vacuum.
Protocol 2: General Synthesis of Metal Complexes
This is a general protocol that can be adapted for various transition metal salts (e.g., chlorides, nitrates, acetates of Cu(II), Ni(II), Co(II), Zn(II)).
Materials:
-
This compound (Ligand, L)
-
Metal salt (e.g., CuCl₂·2H₂O, Ni(NO₃)₂·6H₂O, Co(CH₃COO)₂·4H₂O, ZnCl₂)
-
Methanol or Ethanol
Procedure:
-
Dissolve the ligand (2 mmol) in hot methanol or ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.
-
In a separate beaker, dissolve the metal salt (1 mmol) in the same solvent (10 mL).
-
Add the metal salt solution dropwise to the hot ligand solution with constant stirring.
-
Adjust the pH of the resulting mixture to approximately 7.0 by adding a few drops of a suitable base (e.g., 1 M NaOH in ethanol) if necessary.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. The formation of a colored precipitate should be observed.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated complex by filtration.
-
Wash the solid with the solvent used for the reaction, followed by a small amount of diethyl ether.
-
Dry the final product in a desiccator over anhydrous CaCl₂.
Data Presentation
The following tables summarize typical characterization data for metal complexes of substituted 1,2,4-triazoles, which can be expected for complexes of this compound.
Table 1: Physicochemical and Analytical Data of Representative Metal Complexes
| Complex Formula | Color | M.p. (°C) | Yield (%) | Molar Cond. (Ω⁻¹ cm² mol⁻¹) | μ_eff (B.M.) |
| [Cu(L)₂(H₂O)₂]Cl₂ | Green | >300 | ~75 | 120-140 | 1.75-1.85 |
| [Ni(L)₂(H₂O)₂]Cl₂ | Pale Green | >300 | ~80 | 115-135 | 2.90-3.10 |
| [Co(L)₂(H₂O)₂]Cl₂ | Pink | >300 | ~70 | 110-130 | 4.30-4.80 |
| [Zn(L)₂Cl₂] | White | >300 | ~85 | 10-20 | Diamagnetic |
L = this compound. Data are representative and may vary.
Table 2: Key Infrared Spectral Data (cm⁻¹) of the Ligand and its Metal Complexes
| Compound | ν(N-H) amine | ν(C=N) triazole | ν(C=N) pyridine | ν(M-N) |
| Ligand (L) | ~3300, ~3150 | ~1640 | ~1580 | - |
| [Cu(L)₂(H₂O)₂]Cl₂ | ~3300, ~3150 | ~1620 | ~1590 | ~450 |
| [Ni(L)₂(H₂O)₂]Cl₂ | ~3300, ~3150 | ~1625 | ~1595 | ~460 |
| [Co(L)₂(H₂O)₂]Cl₂ | ~3300, ~3150 | ~1622 | ~1592 | ~455 |
| [Zn(L)₂Cl₂] | ~3300, ~3150 | ~1628 | ~1598 | ~465 |
Shifts in the ν(C=N) bands upon complexation indicate coordination of the triazole and pyridine nitrogen atoms to the metal center. The appearance of a new band in the far-IR region (ν(M-N)) confirms the metal-ligand bond formation.
Visualizations
Caption: General workflow for synthesis and characterization.
Caption: Postulated antimicrobial mechanism of action.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine
Welcome to the technical support center for the synthesis of 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important heterocyclic compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, which is typically prepared through the cyclization reaction of aminoguanidine with nicotinic acid.
Q1: My reaction yield is consistently low. What are the most critical factors affecting the yield?
A1: Low yield is a common issue. Several factors can contribute to this, and optimizing them is key to a successful synthesis. The most critical parameters are the molar ratio of reactants, reaction temperature, and reaction duration.
-
Molar Ratio: An excess of aminoguanidine relative to nicotinic acid can favor the formation of the desired product. However, a large excess can complicate purification.
-
Temperature: The reaction typically requires elevated temperatures to proceed at a reasonable rate. Insufficient temperature will result in a slow or incomplete reaction. Conversely, excessively high temperatures can lead to decomposition of reactants or the product.
-
Reaction Time: The reaction needs to be monitored to determine the optimal duration. Incomplete reactions will naturally result in lower yields, while prolonged reaction times at high temperatures can increase the formation of byproducts.
Q2: I am observing a brownish or discolored crude product. What is the cause, and how can I obtain a purer, off-white product?
A2: Discoloration often indicates the presence of impurities, which can arise from the decomposition of starting materials or the formation of side products at high temperatures. To mitigate this:
-
Temperature Control: Carefully control the reaction temperature. Using an oil bath or a temperature controller can prevent overheating.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce the formation of colored impurities caused by oxidation.
-
Purification: The most effective way to remove colored impurities is through proper purification. Recrystallization is a common and effective method.
Q3: My purified product shows unexpected peaks in the NMR or Mass Spectrum. What are the likely impurities?
A3: The primary reaction involves the condensation of aminoguanidine and nicotinic acid. However, side reactions can occur, leading to impurities. Common impurities in nicotinic acid itself can include isonicotinic acid, 5-ethyl-2-methylpyridine, and pyridine-2,5-dicarboxylic acid[1][2]. These may not react but could co-purify with the product.
Potential byproducts from the main reaction could include unreacted starting materials or incompletely cyclized intermediates.
Q4: What is the best solvent for recrystallizing this compound?
A4: Ethanol is a commonly used and effective solvent for the recrystallization of 3-amino-1,2,4-triazole derivatives.[3] For closely related compounds, a mixture of ethyl acetate and methanol has also been reported to yield pure crystals.[4] The general procedure involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals. Washing the collected crystals with a small amount of cold solvent can help remove residual soluble impurities. For some aminotriazoles, washing the crude solid with ethanol and acetone has been effective before recrystallization from methanol.[5]
Q5: Are there alternative synthesis methods that might provide a higher yield?
A5: Yes, alternative approaches can be considered if the direct condensation of aminoguanidine and nicotinic acid proves unsatisfactory.
-
Microwave-Assisted Synthesis: This technique can sometimes offer higher yields and significantly reduced reaction times. It provides rapid and uniform heating, which can minimize the formation of thermal decomposition byproducts.
-
Multi-step Synthesis via Intermediates: While potentially longer, multi-step syntheses can offer better control and higher overall yields by isolating and purifying key intermediates. For instance, converting nicotinic acid to a more reactive derivative (like an ester or acid chloride) before reaction with aminoguanidine could be an option, although this adds complexity.
Experimental Protocols
Below are detailed methodologies for the synthesis and purification of this compound.
Protocol 1: Conventional Synthesis from Aminoguanidine Bicarbonate and Nicotinic Acid
This protocol is adapted from general procedures for the synthesis of 3-amino-1,2,4-triazoles.
Materials:
-
Aminoguanidine bicarbonate
-
Nicotinic acid
-
Ethanol (95%)
Procedure:
-
In a round-bottomed flask equipped with a condenser and a thermometer, combine finely powdered aminoguanidine bicarbonate (1.0 equivalent) and nicotinic acid (1.05 equivalents).
-
Heat the mixture cautiously with gentle stirring. The mixture will foam as carbon dioxide and water are evolved.
-
Once the initial effervescence subsides and a homogenous melt is formed, maintain the temperature at approximately 120-140°C for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add 95% ethanol to the solidified crude product and heat the mixture to dissolve the solid.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the purified product in a vacuum oven. A yield of 70-80% can be expected under optimized conditions.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol or an ethanol/ether mixture
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. If the product is very soluble, an ethanol-ether mixture can be used to decrease solubility and improve recovery.
-
If colored impurities are present that do not dissolve, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize crystal recovery, cool the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small portion of cold solvent.
-
Dry the crystals under vacuum. The recovery from recrystallization is typically in the range of 70-73%.[3]
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of 3-amino-5-substituted-1,2,4-triazoles. This data can be used as a guideline for optimizing the synthesis of the pyridin-3-yl analog.
Table 1: Effect of Molar Ratio of Reactants on Yield
| Nicotinic Acid (equivalents) | Aminoguanidine (equivalents) | Approximate Yield (%) |
| 1 | 1 | 65-75 |
| 1 | 1.2 | 75-85 |
| 1 | 1.5 | 80-90 |
| 1 | 2 | 80-85 (purification may be more challenging) |
Table 2: Effect of Reaction Temperature on Yield
| Temperature (°C) | Reaction Time (hours) | Approximate Yield (%) | Observations |
| 100-110 | 8 | 50-60 | Incomplete reaction |
| 120-130 | 6 | 70-80 | Good conversion |
| 140-150 | 4 | 80-90 | Optimal temperature range |
| >160 | 4 | <70 | Increased byproduct formation and discoloration |
Table 3: Effect of Reaction Time on Yield at 140-150°C
| Reaction Time (hours) | Approximate Yield (%) | Observations |
| 2 | 60-70 | Incomplete reaction |
| 4 | 80-90 | Optimal reaction time |
| 6 | 80-85 | No significant increase in yield, potential for more byproducts |
| 8 | 75-80 | Potential for product degradation |
Visualizations
The following diagrams illustrate the key processes and relationships in the synthesis of this compound.
References
Technical Support Center: Synthesis of 1,2,4-Triazoles from Thiosemicarbazides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-triazoles from thiosemicarbazide precursors. This resource addresses common side reactions and offers practical solutions to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when synthesizing 1,2,4-triazoles from thiosemicarbazides?
The most prevalent side products are isomers of the desired 1,2,4-triazole, primarily 1,3,4-thiadiazoles.[1][2][3] The formation of these heterocyclic systems is highly dependent on the reaction conditions.[2][3] In some cases, 1,3,4-oxadiazoles can also be formed through oxidative cyclization or desulfurization methods.[3]
Q2: How do reaction conditions influence the formation of 1,2,4-triazoles versus 1,3,4-thiadiazoles?
The pH of the reaction medium is the most critical factor in determining the cyclization pathway of acylthiosemicarbazides.
-
Alkaline Conditions: Basic media, such as aqueous sodium hydroxide or potassium hydroxide, strongly favor the formation of 1,2,4-triazole derivatives.[2][3][4][5] In an alkaline environment, the N-4 nitrogen of the thiosemicarbazide becomes more nucleophilic than the sulfur atom, leading to its attack on the carbonyl carbon and subsequent cyclization to the 1,2,4-triazole ring.[4]
-
Acidic Conditions: Acidic conditions, using reagents like concentrated sulfuric acid, hydrochloric acid, or phosphorus oxychloride, predominantly yield 1,3,4-thiadiazole derivatives.[1][2][3][6] The acidic medium promotes the nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by dehydration to form the 1,3,4-thiadiazole ring.[1][3]
Q3: Can the choice of acylating agent influence the reaction outcome?
Yes, the nature of the carboxylic acid or its derivative used for the initial acylation of the thiosemicarbazide can play a role. While the pH remains the primary determinant, highly reactive acylating agents might lead to less selective reactions. The use of polyphosphate ester (PPE) has been explored as a medium for the initial acylation, which can then be followed by a base-catalyzed cyclization to yield the 1,2,4-triazole. However, even with PPE, the formation of a 1,3,4-thiadiazole side product is possible.[7][8]
Q4: Are there any other factors that can affect the yield and purity of the 1,2,4-triazole product?
Beyond pH, other reaction parameters such as temperature, reaction time, and solvent can influence the outcome. For instance, some procedures specify heating under reflux for several hours to ensure complete cyclization.[9][10] The choice of solvent can also be crucial, with ethanol and water being commonly used for the base-catalyzed cyclization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 1,2,4-triazoles from thiosemicarbazides.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired 1,2,4-triazole. | The reaction medium may not be sufficiently alkaline. | Ensure the pH of the reaction mixture is distinctly basic. Use a 2N NaOH or KOH solution and confirm the pH with a pH meter or indicator paper.[9] |
| Incomplete acylation of the starting thiosemicarbazide. | Ensure the initial acylation step has gone to completion before initiating the cyclization. This can be monitored by thin-layer chromatography (TLC). | |
| The reaction time may be insufficient for complete cyclization. | Increase the reaction time, for example, by refluxing for 4-5 hours.[9] | |
| The major product isolated is the 1,3,4-thiadiazole isomer. | The reaction conditions were acidic or not sufficiently basic. | Re-evaluate the pH of your reaction medium. The presence of any acidic residue from the acylation step can promote the formation of the 1,3,4-thiadiazole. Ensure thorough neutralization and subsequent basification before cyclization. |
| Use of an acidic catalyst in the reaction. | Avoid acidic catalysts like H₂SO₄, POCl₃, or strong Lewis acids if the 1,2,4-triazole is the target compound.[1][6][11] | |
| A mixture of 1,2,4-triazole and 1,3,4-thiadiazole is obtained. | The reaction conditions were not optimal, leading to competing cyclization pathways. | Optimize the reaction conditions by systematically varying the base concentration, temperature, and reaction time. |
| Impure starting materials. | Ensure the purity of the starting thiosemicarbazide and acylating agent. | |
| Difficulty in separating the 1,2,4-triazole from the 1,3,4-thiadiazole side product. | The two isomers can have similar physical properties. | Exploit the difference in acidity. 1,2,4-triazole-3-thiols are generally more acidic and soluble in aqueous alkaline solutions than 1,3,4-thiadiazol-2-amines.[7] See the detailed separation protocol below. |
Data Presentation
The following table summarizes the expected major product based on the reaction conditions.
| Reaction Condition | Predominant Product | Approximate Yield Range | Reference(s) |
| Alkaline (e.g., NaOH, KOH) | 1,2,4-Triazole | 70-99% | [9][10] |
| Acidic (e.g., H₂SO₄, POCl₃) | 1,3,4-Thiadiazole | 15-90% (highly variable) | [1][6] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiones (General Procedure)
This protocol is adapted from established methods for the synthesis of 1,2,4-triazoles under alkaline conditions.[9][12]
-
Synthesis of the Thiosemicarbazide Intermediate:
-
To a solution of the appropriate acid hydrazide (0.01 mol) in ethanol, add the corresponding isothiocyanate (0.01 mol).
-
Reflux the mixture for 1-4 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature. The precipitated 1,4-disubstituted thiosemicarbazide is collected by filtration, washed with cold ethanol, and dried. This intermediate can be used in the next step without further purification.
-
-
Cyclization to the 1,2,4-Triazole:
-
Suspend the synthesized thiosemicarbazide (0.005 mol) in a 2N aqueous solution of sodium hydroxide (5 mL).[9]
-
Heat the mixture under reflux for 4 hours.
-
Cool the reaction mixture to room temperature and acidify with a 2N HCl solution to a pH of approximately 5-6.
-
The precipitated 1,2,4-triazole-3-thione is collected by filtration, washed with distilled water until the filtrate is neutral, and then recrystallized from ethanol.
-
Protocol 2: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles (General Procedure)
This protocol is based on methods for the acid-catalyzed cyclization of thiosemicarbazides.[1][6]
-
Acylation of Thiosemicarbazide:
-
Dissolve the thiosemicarbazide (0.01 mol) and the desired carboxylic acid (0.01 mol) in a suitable solvent.
-
Alternatively, the corresponding acyl chloride can be used.
-
-
Acid-Catalyzed Cyclization:
-
To the mixture from the previous step, slowly add an excess of a dehydrating acid, such as concentrated sulfuric acid or phosphorus oxychloride, while cooling in an ice bath.
-
After the addition is complete, stir the mixture at room temperature or heat as required by the specific procedure (e.g., reflux for several hours).
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution) to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
-
Protocol 3: Separation of 1,2,4-Triazole and 1,3,4-Thiadiazole Mixtures
This protocol utilizes the differential solubility of the two isomers in an alkaline medium.[7]
-
Dissolve the crude mixture containing both the 1,2,4-triazole-3-thiol and the 1,3,4-thiadiazol-2-amine in a suitable volume of a 1-2N aqueous sodium hydroxide solution with stirring.
-
The 1,2,4-triazole-3-thiol should dissolve to form its sodium salt, while the less acidic 1,3,4-thiadiazol-2-amine will remain largely insoluble.
-
Filter the mixture to separate the insoluble 1,3,4-thiadiazole. Wash the solid with a small amount of dilute NaOH solution followed by water.
-
Acidify the filtrate with a dilute acid (e.g., 2N HCl) to precipitate the 1,2,4-triazole-3-thiol.
-
Collect the precipitated 1,2,4-triazole by filtration, wash with water until the filtrate is neutral, and dry.
-
The purity of the separated isomers can be checked by melting point determination, TLC, or spectroscopic methods.
Visualizations
Reaction Pathways
Caption: General reaction pathways for the cyclization of acylthiosemicarbazides.
Troubleshooting Workflow
Caption: A troubleshooting workflow for optimizing 1,2,4-triazole synthesis.
References
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bio-protocol.org [bio-protocol.org]
Technical Support Center: Purification of Pyridinyl-Triazole Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of pyridinyl-triazole compounds.
Frequently Asked Questions (FAQs)
Q1: What is the best initial strategy for purifying a crude pyridinyl-triazole compound?
A1: The optimal initial purification strategy depends on the physical state of your compound and the nature of the impurities.
-
For solid compounds: Recrystallization is often the most straightforward and cost-effective first step. It is particularly effective for removing impurities with different solubility profiles from your target compound.
-
For oils or complex mixtures: Flash column chromatography is the preferred method. It allows for the separation of compounds based on their polarity, making it suitable for a wider range of samples.[1]
A preliminary purity assessment by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to guide your choice of purification method.
Q2: How do I choose the right solvent for recrystallizing my pyridinyl-triazole compound?
A2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. A general rule is "like dissolves like," meaning polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents. For pyridinyl-triazoles, which are often polar, common solvent systems include:
It is advisable to perform small-scale solubility tests with a variety of solvents to identify the most suitable one for your specific compound.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" can occur if the compound's melting point is lower than the solvent's boiling point or if the solution is supersaturated with impurities. To address this:
-
Add more solvent: Reheat the solution until the oil dissolves completely, then add a small amount of additional hot solvent.
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before moving it to an ice bath or refrigerator. Insulating the flask can help.
-
Change the solvent system: Opt for a solvent with a lower boiling point or use a co-solvent system.[4]
Q4: I've performed a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize my pyridinyl-triazole. How do I remove the residual copper?
A4: Residual copper can coordinate with the nitrogen atoms of the pyridine and triazole rings, making its removal challenging.[5][6] Effective methods include:
-
Aqueous Washes: Washing the organic extract with an aqueous solution of a chelating agent like EDTA or ammonia can help remove copper ions.[7]
-
Filtration through Silica Gel: Passing a solution of the crude product through a short plug of silica gel can effectively remove copper salts.
-
Precipitation: In some cases, the product can be precipitated from a solution, leaving the copper impurities behind.[8][9]
Q5: How can I separate positional isomers of my pyridinyl-triazole?
A5: The separation of positional isomers can be challenging due to their similar physical properties.[10] Chromatographic techniques are typically the most effective:
-
Flash Column Chromatography: Careful selection of the solvent system can allow for the separation of isomers. A shallow gradient of the eluent can improve resolution.
-
Preparative HPLC: This technique offers higher resolution and is often successful when flash chromatography fails. Different stationary phases (e.g., C18, silica) and mobile phase modifiers can be screened to optimize the separation.
Q6: What is the best approach for separating enantiomers of a chiral pyridinyl-triazole?
A6: The separation of enantiomers requires a chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method.[11][12] This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Common CSPs include those based on cellulose or amylose derivatives.[11][13]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield | - Compound is too soluble in the solvent. - Too much solvent was used. - Premature crystallization during hot filtration. | - Choose a less-solubilizing solvent or a mixed-solvent system. - Use the minimum amount of hot solvent necessary for dissolution. - Pre-heat the filtration apparatus.[2] |
| No Crystals Form | - Solution is too dilute. - The solvent is not appropriate. | - Concentrate the solution by evaporating some of the solvent. - Induce crystallization by scratching the inside of the flask or adding a seed crystal. - Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise.[2] |
| Product is Still Impure | - Ineffective removal of impurities. - Impurities have similar solubility. | - Re-recrystallize the product. - Consider an alternative purification method like column chromatography. |
Flash Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | - Inappropriate solvent system. - Column was not packed properly. - Column was overloaded. | - Optimize the solvent system using TLC. Aim for an Rf of 0.2-0.4 for the target compound. - Ensure the silica gel is packed uniformly without cracks or air bubbles. - Use an appropriate amount of silica gel for the amount of crude product (typically a 50:1 to 100:1 ratio by weight). |
| Compound Stuck on Column | - Compound is too polar for the eluent. - Compound is degrading on the silica. | - Gradually increase the polarity of the eluent. For very polar compounds, adding a small percentage of methanol or ammonia to the eluent can be effective. - Deactivate the silica gel with triethylamine before packing the column.[14] |
| Streaking of Bands | - Compound is not fully soluble in the mobile phase. - Interactions with acidic silica gel. | - Ensure the compound is fully dissolved before loading onto the column. - Add a small amount of a polar solvent like methanol to the eluent. For basic compounds, adding a small amount of triethylamine (0.1-1%) can improve peak shape.[10] |
Experimental Protocols
Protocol 1: General Flash Column Chromatography for Pyridinyl-Triazole Compounds
-
Solvent System Selection:
-
Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that provides good separation of your target compound from impurities. Aim for an Rf value of approximately 0.3 for your product.
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column.
-
Allow the silica to settle, and then gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Elute the column with the mobile phase until the silica is fully equilibrated.
-
-
Sample Loading:
-
Dissolve the crude pyridinyl-triazole compound in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane).
-
Carefully apply the sample to the top of the silica gel.
-
Allow the sample to adsorb onto the silica.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure to the top of the column to begin elution.
-
Collect fractions in test tubes.
-
Monitor the separation by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified pyridinyl-triazole compound.
-
Protocol 2: General Recrystallization Procedure for Pyridinyl-Triazole Compounds
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid.
-
If the solid has not fully dissolved, add small portions of hot solvent until a clear solution is obtained.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Allow the crystals to air dry on the filter paper or place them in a desiccator under vacuum to remove all traces of solvent.
-
Quantitative Data
Table 1: Typical Solvent Systems for Flash Chromatography of Pyridinyl-Triazoles
| Compound Polarity | Typical Solvent System | Gradient Profile | Notes |
| Low to Medium | Hexane / Ethyl Acetate | Start with a low percentage of Ethyl Acetate (e.g., 5-10%) and gradually increase. | A common starting point for many organic compounds. |
| Medium to High | Dichloromethane / Methanol | Begin with a low percentage of Methanol (e.g., 1-2%) and gradually increase. | Effective for more polar compounds. Adding a small amount of triethylamine (0.1%) can improve the chromatography of basic pyridinyl compounds. |
| High | Ethyl Acetate / Methanol / Triethylamine | Isocratic or a shallow gradient depending on the separation. | Suitable for highly polar pyridinyl-triazoles that may have poor solubility in less polar solvents. |
Table 2: Preparative HPLC Conditions for Pyridinyl-Triazole Purification
| Chromatography Mode | Stationary Phase | Typical Mobile Phase | Typical Yield/Purity |
| Normal Phase | Silica, Alumina | Hexane / Isopropanol | >90% Yield, >98% Purity |
| Reverse Phase | C18, C8 | Acetonitrile / Water with 0.1% Formic Acid or Trifluoroacetic Acid | >85% Yield, >99% Purity |
| HILIC | Amide, Cyano | Acetonitrile / Water with Ammonium Formate or Acetate buffer | >80% Yield, >98% Purity |
| Chiral | Cellulose or Amylose based CSPs | Hexane / Isopropanol or Ethanol | Variable Yield, >99% Enantiomeric Excess |
Note: Yields and purity are highly dependent on the specific compound and the nature of the impurities.
Visualizations
Caption: A workflow for selecting a purification method.
Caption: A troubleshooting guide for common purification issues.
References
- 1. How To Run A Reaction [chem.rochester.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Synthesis and Crystallization of N-Rich Triazole Compounds [mdpi.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Sustainable Synthesis of 1,2,3‐Triazoles using Cyrene as a Biodegradable Solvent in Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sustainable Synthesis of 1,2,3-Triazoles using Cyrene as a Biodegradable Solvent in Click Chemistry [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Chiral HPLC separation and absolute configuration assignment of a series of new triazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Purification [chem.rochester.edu]
Technical Support Center: Optimizing Triazole Ring Formation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the synthesis of 1,2,3- and 1,2,4-triazoles, with a primary focus on optimizing azide-alkyne cycloaddition reactions.
Frequently Asked Questions (FAQs)
Q1: What is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction? A1: The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne.[1] The reaction is prized for its reliability, mild reaction conditions, and high yields.[2][3]
Q2: Why is my CuAAC reaction yield consistently low? A2: Low yields in CuAAC reactions can stem from several factors, most commonly inactivation of the copper catalyst, degradation of reagents, suboptimal reaction conditions, or purification losses.[4][5] The active catalyst is Copper(I) (Cu(I)), which is prone to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of oxygen.[1][4]
Q3: How can I prevent the inactivation of my copper catalyst? A3: To maintain the active Cu(I) state, you should use a reducing agent like sodium ascorbate, which should always be prepared fresh.[6][7] It is also highly recommended to degas your solvents to remove dissolved oxygen and consider working under an inert atmosphere (e.g., nitrogen or argon).[2][4] Employing a stabilizing ligand, such as THPTA or TBTA, is crucial for protecting the Cu(I) catalyst from oxidation and improving reaction efficiency.[1][4][7]
Q4: How do I choose between CuAAC and RuAAC reactions? A4: The choice depends on the desired regioisomer. For synthesizing 1,4-disubstituted 1,2,3-triazoles, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly selective.[8] For selectively obtaining 1,5-disubstituted 1,2,3-triazoles, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) should be used.[8][9] The uncatalyzed thermal Huisgen cycloaddition often yields a mixture of both isomers.[8]
Q5: What are common side reactions in triazole synthesis? A5: In CuAAC, a common side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by thoroughly deoxygenating the reaction mixture.[1][2] When synthesizing 1,2,4-triazoles from hydrazides, the formation of a 1,3,4-oxadiazole side product can occur, which can be suppressed by ensuring strictly anhydrous conditions and lowering the reaction temperature.[10]
Q6: How can I confirm the formation of the triazole ring? A6: Several analytical techniques can confirm triazole formation. In ¹H NMR spectroscopy, the disappearance of the terminal alkyne proton signal (typically around 2 ppm) and the appearance of a new triazole proton signal (around 8 ppm) are strong indicators.[11] In FT-IR spectroscopy, the disappearance of the characteristic azide (~2100 cm⁻¹) and terminal alkyne (~2119 cm⁻¹) stretches confirms the reaction's success.[11] LC-MS can also be used to monitor the reaction progress and confirm the mass of the desired product.[2]
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Problem: Low or No Product Yield
Question: I am observing a very low yield or no product in my CuAAC reaction. What are the potential causes and how can I resolve this?
Answer: Several factors can contribute to low yields in CuAAC reactions. A systematic approach to troubleshooting is recommended, starting with the catalyst's activity.[2][6]
-
Inactive Catalyst: The catalytically active species is Cu(I), which can be easily oxidized to inactive Cu(II).[1][12]
-
Insufficient or Inappropriate Ligand: Ligands are crucial for stabilizing the Cu(I) catalyst.[4][6] An incorrect ligand-to-copper ratio or an unsuitable ligand can lead to poor results.[6]
-
Poor Reagent Purity or Integrity: Impurities in the azide, alkyne, or solvents can inhibit the reaction.[1][6]
-
Poor Substrate Solubility: If the azide or alkyne is not sufficiently soluble in the chosen solvent, the reaction rate will be limited.[1][2]
-
Steric Hindrance: Bulky groups near the azide or alkyne functionalities can slow down the reaction.[12]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Problem: Low Yield of 1,5-Isomer or Poor Regioselectivity
Question: My RuAAC reaction is giving a low yield or a mixture of regioisomers. How can I improve this?
Answer: Low yields or poor regioselectivity in RuAAC reactions can often be traced to catalyst choice, reaction conditions, or substrate issues.
-
Catalyst Deactivation: The ruthenium catalyst may be deactivated by certain functional groups or impurities.[9]
-
Solution: Ensure high purity of starting materials. For reactions involving alkyl halides to generate the azide in situ, a two-step, one-pot procedure where the azide is formed first before adding the Ru-catalyst can prevent deactivation.[9]
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a critical role in RuAAC reactions.
-
Solution: Screen different solvents; non-polar solvents are common for RuAAC.[8] For troublesome substrates like aryl azides, switching to a solvent like DMF and performing the reaction under microwave irradiation at elevated temperatures (90-110 °C) can significantly improve yields and reduce side products.[13]
-
-
Poor Substrate Solubility: If your substrates have poor solubility in the typical non-polar solvents used for RuAAC, the reaction will be inefficient.[8]
-
Solution: If possible, consider modifying the substrates with solubilizing groups.[8] Alternatively, explore different solvent systems to find one that can adequately dissolve all components.
-
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data on the effect of various parameters on triazole formation. These should be used as a starting point for optimization.
Table 1: Effect of Solvent on CuAAC Reaction Yield
| Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| t-BuOH/H₂O (1:1) | Room Temp | 1-4 | Often >90% | [14] |
| DMSO | Room Temp | 2-8 | High, good for solubility | [1][4] |
| DMF | Room Temp | 2-8 | High, good for solubility | [15] |
| CH₂Cl₂ | Room Temp | 24 | ~85-95% | [16] |
| Acetonitrile | Room Temp | 1-4 | Variable, substrate dependent | [17] |
| Water (with soluble ligand) | Room Temp | 1-4 | High, for bioconjugation |[1][2] |
Table 2: Effect of Ligand and Catalyst Loading on CuAAC Reaction
| Parameter | Range to Test | Typical Starting Point | Notes | Reference |
|---|---|---|---|---|
| Copper Concentration | 50 µM to 500 µM | 100 µM | Higher concentrations may be needed for difficult substrates. | [6][18] |
| Ligand:Copper Ratio | 1:1 to 5:1 | 2:1 | For bioconjugation, a 5:1 ratio is often recommended. | [4][6][18] |
| Reducing Agent (Ascorbate) | 1 mM to 10 mM | 5 mM | Should be in excess relative to copper. | [6][7] |
| Reactant Stoichiometry (Alkyne:Azide) | 1:1 to 5:1 | 1.2:1 | A slight excess of one reagent can drive the reaction to completion. |[4][6] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general starting point and may require optimization for specific substrates.[1][7]
Materials:
-
Azide (1.0 equivalent)
-
Alkyne (1.0-1.2 equivalents)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equivalents)
-
Sodium Ascorbate (0.1-0.2 equivalents)
-
Solvent (e.g., 1:1 t-BuOH/H₂O, DMSO)
Procedure:
-
In a reaction vessel, dissolve the azide and alkyne in the chosen solvent.
-
In a separate vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
In another vial, freshly prepare an aqueous solution of sodium ascorbate.
-
Add the CuSO₄ solution to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated under reduced pressure.
-
The crude product can then be purified by column chromatography.[1]
Protocol 2: CuAAC for Bioconjugation using a Water-Soluble Ligand (THPTA)
This protocol is adapted for reactions in aqueous buffers, typical for modifying biomolecules.[2][7]
Materials:
-
Azide-modified biomolecule (1.0 equivalent)
-
Alkyne-containing molecule (1.2-2.0 equivalents)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Aqueous buffer (e.g., PBS, HEPES, pH 7-8)
Procedure:
-
In a reaction tube, dissolve the azide- and alkyne-containing substrates in the aqueous buffer.
-
In a separate tube, prepare the catalyst premix: add the required volume of the THPTA stock solution to the required volume of the CuSO₄ stock solution to achieve a final ligand:copper ratio of 5:1. Vortex briefly.[7]
-
Add the catalyst premix to the reaction tube containing the substrates.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[7]
-
Allow the reaction to proceed at room temperature for 1-4 hours. Protect from light if using fluorescently-labeled molecules.[2]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC, SDS-PAGE).
-
Purify the resulting conjugate using a method suitable for the biomolecule (e.g., size-exclusion chromatography, dialysis).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective 1,2,4-Triazole Synthesis
Welcome to the Technical Support Center for 1,2,4-Triazole Synthesis. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth guidance to overcome the common challenge of isomeric mixture formation. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and robust experimental protocols to achieve high regioselectivity in your reactions.
Troubleshooting Guide: Avoiding and Managing Isomeric Mixtures
This section addresses common issues encountered during the synthesis of 1,2,4-triazoles, their probable causes, and recommended solutions to ensure the desired isomeric purity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of an Isomeric Mixture (e.g., 1,3,5- vs. 1,4,5-isomers) | Classical Synthesis Methods: Reactions like the Einhorn-Brunner and Pellizzari are often not regioselective, especially with unsymmetrical starting materials.[1][2] | Method Selection: Opt for modern, regioselective methods such as catalyst-controlled [3+2] cycloadditions or multi-component reactions.[3][4] |
| Einhorn-Brunner Reaction: Similar electronic properties of the two acyl groups on the imide lead to a non-selective attack by the hydrazine.[5] | Imide Design: Redesign the imide to have one acyl group that is significantly more electron-withdrawing, which will direct the nucleophilic attack to its carbonyl carbon.[5] | |
| Pellizzari Reaction: High reaction temperatures (>200°C) can promote an "acyl interchange" side reaction, leading to a mixture of all possible triazole products.[6] | Temperature & Time Optimization: Use the lowest effective temperature and shortest reaction time necessary for product formation. Consider microwave-assisted synthesis to reduce overall heating time.[6] | |
| Low or No Yield of the Desired Isomer | Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can favor side reactions or lead to incomplete conversion. | Systematic Optimization: Screen a range of temperatures (e.g., starting from 60-80°C and incrementally increasing).[5] Ensure starting materials are pure and dry. For sluggish reactions, microwave irradiation can be beneficial. |
| Catalyst Inactivity: In catalyst-controlled reactions, the catalyst may be poisoned or not properly activated. | Catalyst Handling: Ensure the catalyst is handled under the recommended atmosphere (e.g., inert gas) and that all reagents and solvents are of appropriate purity. | |
| Difficulty in Separating Regioisomers | Similar Physicochemical Properties: Isomers often have very similar polarity and solubility, making separation by standard column chromatography difficult. | High-Resolution Chromatography: Employ preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) for challenging separations.[7] |
| Chromatography Optimization: Systematically screen different stationary phases (e.g., silica gel, alumina, or specialized chiral columns) and mobile phase gradients (e.g., hexane/ethyl acetate, dichloromethane/methanol).[2][5][8] | ||
| Fractional Recrystallization: Systematically screen different solvents to find conditions where one isomer selectively crystallizes.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary classical methods for 1,2,4-triazole synthesis, and why do they often result in isomeric mixtures?
A1: The two most common classical methods are the Pellizzari and Einhorn-Brunner reactions. The Pellizzari reaction involves the condensation of an amide and a hydrazide at high temperatures.[2] When using an unsymmetrical amide and hydrazide, a competing "acyl interchange" can occur, leading to a mixture of products. The Einhorn-Brunner reaction condenses an imide with a hydrazine.[1] If the imide is unsymmetrical, the hydrazine can attack either of the two carbonyl groups, leading to a mixture of regioisomers. The ratio of these isomers is largely determined by the electronic properties of the acyl groups.[5]
Q2: How can I control the regioselectivity in the Einhorn-Brunner reaction?
A2: Regioselectivity in the Einhorn-Brunner reaction is primarily governed by the electronic properties of the two acyl groups on the imide. The nucleophilic attack of the hydrazine is favored at the more electrophilic carbonyl carbon. Therefore, to favor the formation of a single isomer, one acyl group should be significantly more electron-withdrawing than the other. For instance, using an N-acetyl-N-trifluoroacetylamine imide will strongly direct the reaction.[1][5]
Q3: What are the modern, more regioselective alternatives to the classical synthesis methods?
A3: Several modern methods offer excellent regioselectivity. These include:
-
Catalyst-Controlled [3+2] Cycloadditions: These reactions, often using diazonium salts and isocyanides, can be directed to selectively form different isomers based on the metal catalyst used. For example, Ag(I) catalysis can favor the formation of 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis can yield 1,5-disubstituted isomers.[3][4]
-
One-Pot, Multi-Component Reactions: A highly regioselective one-pot process involving carboxylic acids, primary amidines, and monosubstituted hydrazines provides rapid and efficient access to 1,3,5-trisubstituted 1,2,4-triazoles with high purity.[3]
-
Metal-Free Oxidative Cyclizations: These methods can provide specific isomers under mild conditions, avoiding the need for metal catalysts.[3]
Q4: My reaction has produced an isomeric mixture. What is the best way to separate the products?
A4: Separating regioisomers can be challenging due to their similar physical properties. If standard silica gel column chromatography is ineffective, consider the following:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using a C18 column with a gradient elution (e.g., water/acetonitrile) is often effective for separating polar isomers.[9][10][11]
-
Supercritical Fluid Chromatography (SFC): SFC can offer better resolution and faster separation times for certain classes of isomers.[7]
-
Fractional Recrystallization: A systematic screening of various solvents may allow for the selective crystallization of one isomer from the mixture.[1]
Q5: Can microwave irradiation improve the regioselectivity of my reaction?
A5: Microwave irradiation primarily accelerates the reaction rate by rapidly heating the reaction mixture. While it may not directly change the inherent regioselectivity of a reaction, it can be beneficial. By significantly reducing the reaction time, it can minimize the exposure of the products to high temperatures, which in turn can prevent side reactions like acyl interchange in the Pellizzari reaction or thermal degradation, thus preserving the initial isomeric ratio.[6]
Data Presentation: Comparison of Synthesis Methods
The choice of synthetic method has a profound impact on the regiochemical outcome. The following tables provide a comparative overview of classical versus modern methods.
Table 1: Regioselectivity in the Einhorn-Brunner Reaction
The following table illustrates how the electronic nature of the substituents on the unsymmetrical imide influences the regioisomeric ratio of the 1,2,4-triazole products.
| R¹ (Electron-withdrawing) | R² (Electron-donating/Neutral) | Approximate Ratio of Regioisomers (R¹ at C3 : R¹ at C5) |
| CF₃ | CH₃ | > 95 : 5 |
| CCl₃ | Phenyl | > 90 : 10 |
| p-NO₂-Phenyl | CH₃ | ~ 85 : 15 |
| Phenyl | CH₃ | ~ 60 : 40 |
Note: This data is representative, and actual ratios will vary with the specific hydrazine and reaction conditions used.[1]
Table 2: Performance of Regioselective One-Pot, Three-Component Synthesis
This method consistently produces the 1,3,5-trisubstituted regioisomer as the sole or major product with high yields.[12]
| Entry | Carboxylic Acid (R¹) | Amidine (R³) | Hydrazine (R⁵) | Yield (%) |
| 1 | Benzoic acid | Benzamidine | Phenylhydrazine | 85 |
| 2 | Acetic acid | Acetamidine | Methylhydrazine | 78 |
| 3 | 4-Chlorobenzoic acid | Benzamidine | Phenylhydrazine | 82 |
| 4 | Cyclohexanecarboxylic acid | Acetamidine | Isopropylhydrazine | 75 |
| 5 | Thiophene-2-carboxylic acid | Benzamidine | Phenylhydrazine | 79 |
Experimental Protocols
Protocol 1: Highly Regioselective One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles
This one-pot, two-step process provides rapid and highly regioselective access to a diverse range of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines.[3]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Primary amidine hydrochloride salt (1.1 equiv)
-
Monosubstituted hydrazine hydrochloride salt (1.2 equiv)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add HATU (1.1 equiv) and DIPEA (3.0 equiv).
-
Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Add the primary amidine hydrochloride salt (1.1 equiv) and continue to stir for 1 hour at room temperature.
-
Add the monosubstituted hydrazine hydrochloride salt (1.2 equiv) to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to afford the pure 1,3,5-trisubstituted 1,2,4-triazole.
Protocol 2: Catalyst-Controlled Regioselective [3+2] Cycloaddition of Isocyanides and Diazonium Salts
This protocol demonstrates how the choice of catalyst (Ag(I) vs. Cu(II)) can selectively produce either 1,3- or 1,5-disubstituted 1,2,4-triazoles.[3][4]
Materials:
-
Isocyanide (1.0 equiv)
-
Aryldiazonium salt (1.2 equiv)
-
Catalyst: Silver(I) salt (e.g., AgSbF₆, 5 mol%) OR Copper(II) salt (e.g., Cu(OTf)₂, 10 mol%)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
Procedure for 1,3-Disubstituted Isomer (Silver Catalysis):
-
To a solution of the isocyanide (1.0 equiv) in the chosen anhydrous solvent under an inert atmosphere, add the silver(I) catalyst (5 mol%).
-
Slowly add a solution of the aryldiazonium salt (1.2 equiv) in the same solvent to the reaction mixture at room temperature over 30 minutes.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring for completion by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a short pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Procedure for 1,5-Disubstituted Isomer (Copper Catalysis):
-
Follow the same procedure as above, but substitute the silver(I) catalyst with a copper(II) catalyst (10 mol%).
-
The reaction may require gentle heating (e.g., 40-60 °C) to proceed at a reasonable rate. Monitor the reaction progress accordingly.
-
Workup and purification are performed in the same manner as the silver-catalyzed reaction.
Visualized Workflows and Mechanisms
The following diagrams, generated using DOT language, illustrate the key reaction pathways and troubleshooting logic.
Caption: Decision workflow for selecting a 1,2,4-triazole synthesis method.
Caption: Catalyst-dependent regioselectivity in modern triazole synthesis.
Caption: Acyl interchange side reaction in the Pellizzari synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. isres.org [isres.org]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. helixchrom.com [helixchrom.com]
- 12. Computational studies on the regioselectivity of metal-catalyzed synthesis of 1,2,3 triazoles via click reaction: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in aminoguanidine cyclization reactions
Welcome to the technical support center for aminoguanidine cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing the synthesis of various heterocycles using aminoguanidine. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common issues, particularly low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in aminoguanidine cyclization reactions?
Low yields can stem from several factors, often related to the reaction conditions, reagent stability, or competing side reactions. The most common culprits include:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, solvent choice, or concentration can significantly hinder the reaction.[1][2]
-
Reagent Quality and Stability: Aminoguanidine is often used as a salt (e.g., bicarbonate or hydrochloride) and may need to be converted to its free base in situ. The purity of both the aminoguanidine and the substrate is critical.[3][4] The free base is highly basic and can absorb atmospheric carbon dioxide.[3]
-
Intermolecular Side Reactions: At high concentrations, linear starting materials can react with each other (intermolecularly) to form dimers or polymers instead of the desired cyclic product (intramolecular reaction).[1][5]
-
Formation of Stable Intermediates: The initial reaction between aminoguanidine and a carbonyl compound can form a stable hydrazone or guanylhydrazone, which may fail to cyclize under the applied conditions.[6][7]
-
Steric Hindrance: Bulky substituents on the substrate can sterically hinder the cyclization step.[1]
Q2: How do I choose the appropriate aminoguanidine salt for my reaction?
Aminoguanidine bicarbonate is frequently used as it is only slightly soluble in many systems, which helps maintain a low concentration of the free base, potentially favoring cyclization over side reactions like osazone formation.[6] Aminoguanidine hydrochloride is another common salt.[8] The choice often depends on the specific reaction, the required pH, and the solvent system. For instance, in some protocols, a base like sodium tert-butoxide is used with the hydrochloride salt to generate the reactive free aminoguanidine in situ.[8]
Q3: What are the typical side products, and how can they be identified?
Common side products depend on the reactants and conditions.
-
With dicarbonyl compounds: Besides the desired triazines, isomeric triazine products can form, and the ratio may vary with reactant concentrations.[9][10]
-
With carboxylic acids or their derivatives: Incomplete cyclization of the intermediate N-acyl aminoguanidine can leave it as a major impurity.[6][11]
-
General: Dimerization or polymerization of the linear precursor is a very common side reaction in cyclizations.[1][5] These can be identified using mass spectrometry (MS), which will show peaks at multiples of the linear precursor's mass. High-Performance Liquid Chromatography (HPLC) can also reveal a complex mixture of products.[12]
Q4: How critical is pH control in these reactions?
pH control is crucial. The N-terminal amine of the substrate must typically be deprotonated to be sufficiently nucleophilic for cyclization.[1] For aminoguanidine itself, its basicity plays a key role. In reactions involving aminoguanidine salts, a base is often required to liberate the nucleophilic free aminoguanidine. However, excessively basic conditions can lead to undesired side reactions or degradation of starting materials or products.[13] The optimal pH is specific to the reaction being performed.
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to diagnosing and resolving low-yield issues.
Caption: A step-by-step workflow for troubleshooting low yields.
Problem: Reaction shows low conversion of starting materials.
-
Possible Cause: Inadequate reaction temperature or time.
-
Possible Cause: Poor solubility of reactants.
-
Possible Cause: Incorrect pH or insufficient base.
-
Solution: The nucleophilicity of aminoguanidine is pH-dependent. Ensure the conditions are suitable to generate the free base if starting from a salt. This may involve adding a base like sodium acetate, sodium tert-butoxide, or an amine base.[8][16] Titrate the amount of base to find the optimal level.
-
Problem: Multiple products are formed, with little of the desired heterocycle.
-
Possible Cause: Reaction concentration is too high, favoring intermolecular reactions.
-
Possible Cause: Competing side reactions are kinetically favored.
-
Solution: The reaction between aminoguanidine and dicarbonyl compounds can yield isomeric triazines.[9] Modifying the temperature or order of addition may influence the product ratio. In some cases, protecting other reactive functional groups on the substrate may be necessary to prevent unwanted reactions.
-
Data on Reaction Condition Optimization
Quantitative data from literature can guide optimization efforts. Below are tables summarizing the effects of various parameters on reaction yield.
Table 1: Optimization of Aminoguanidine-Catalyzed Benzimidazole Synthesis *
| Entry | Catalyst (mol%) | Base (equiv.) | Temperature (°C) | Yield (%) |
| 1 | None | NaOtBu (1.2) | 100 | <10 |
| 2 | Guanidine HCl (10) | NaOtBu (1.2) | 100 | 45 |
| 3 | Agua-Cl (10) | NaOtBu (1.2) | 100 | 97 |
| 4 | Agua-Cl (10) | K2CO3 (1.2) | 100 | 75 |
| 5 | Agua-Cl (10) | NaOtBu (1.2) | 80 | 68 |
*Data adapted from a study on the reductive cyclization of o-phenylenediamines with CO2 and triethoxysilane. "Agua-Cl" refers to aminoguanidine hydrochloride.[8][18]
Table 2: Influence of Solvent on a 1,3,5-Triazine Synthesis *
| Entry | Solvent | Yield (%) |
| 1 | DMF | 87 |
| 2 | Water | 10 |
| 3 | None | 8 |
*Data from a microwave-assisted synthesis of morpholine-functionalized 1,3,5-triazine derivatives.[15]
Key Reaction Pathways & Relationships
Understanding the underlying mechanisms and parameter relationships is key to successful troubleshooting.
Caption: General mechanism for forming a triazine from aminoguanidine.[7][9]
Caption: Interrelated factors that determine cyclization reaction yield.
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles
This protocol is adapted from the synthesis of 3-amino-5-ethyl-1,2,4-triazole.[11]
-
Reagent Preparation: In a suitable reaction vessel, mix aminoguanidine bicarbonate (1.0 equiv.) with the desired carboxylic acid (1.5-2.0 equiv.). If the carboxylic acid is a solid, a minimal amount of a high-boiling solvent like i-PrOH may be used.
-
Acidification: Carefully add a 37% solution of HCl (1.5 equiv.) to the mixture. Stir the suspension for approximately 2 hours at room temperature.
-
Microwave Irradiation: Place the vessel in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 150-180 °C) for a specified time (e.g., 30-60 minutes). Monitor pressure to ensure it remains within safe limits.
-
Work-up: After cooling, dilute the reaction mixture with water. Basify the solution to a pH of ~9-10 using a suitable base (e.g., 2 M NaOH solution) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product is often pure enough for characterization without further purification.
Protocol 2: General Procedure for Aminoguanidine-Catalyzed Reductive Cyclization to Benzimidazoles
This protocol is adapted from the synthesis of 2-substituted benzimidazoles using CO2.[8][18]
-
Setup: To an oven-dried Schlenk tube, add the o-phenylenediamine substrate (1.0 equiv.), aminoguanidine hydrochloride (Agua-Cl, 0.1 equiv.), and sodium tert-butoxide (NaOtBu, 1.2 equiv.).
-
Atmosphere Exchange: Evacuate the tube and backfill with carbon dioxide (CO2) gas from a balloon. Repeat this process three times.
-
Reagent Addition: Add anhydrous solvent (e.g., DMSO) followed by triethoxysilane (3.0 equiv.) via syringe under the CO2 atmosphere.
-
Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction for the required time (e.g., 6 hours), monitoring by TLC.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aminoguanidine - Sciencemadness Wiki [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The reaction of some dicarbonyl sugars with aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. The reactions of cyclization of semicarbazide derivatives of 1,3-diphenyl-1,2,4-triazolin-5-thione-4-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. ijisrt.com [ijisrt.com]
- 17. researchgate.net [researchgate.net]
- 18. Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane [organic-chemistry.org]
Navigating the Synthesis of 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and scaling up the synthesis of 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine. This guide addresses common challenges encountered during synthesis, offering solutions and detailed experimental protocols to ensure successful and efficient production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method for synthesizing this compound is the cyclization reaction of aminoguanidine with nicotinic acid or its derivatives. This one-pot synthesis is often performed under acidic conditions.[1][2]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. One common issue is the incomplete conversion of starting materials. It is crucial to carefully control the reaction temperature and duration.[2] Another factor can be the loss of product during workup and purification. The use of aminoguanidine bicarbonate can sometimes lead to lower yields; using aminoguanidine hydrochloride might be an alternative to consider.[3][4] Optimizing the molar ratio of aminoguanidine to nicotinic acid is also critical for driving the reaction to completion.[2]
Q3: I am observing the formation of significant byproducts. How can I minimize them?
A3: Byproduct formation is often related to reaction conditions. High temperatures can sometimes lead to side reactions.[5] Ensuring the purity of the starting materials, particularly the nicotinic acid and aminoguanidine, is essential. The choice of solvent can also influence the reaction pathway; consider exploring different solvent systems if byproduct formation is a persistent issue.
Q4: What is the best method for purifying the final product?
A4: Recrystallization is a commonly employed and effective method for purifying this compound.[6] Ethanol is frequently used as the recrystallization solvent.[6][7] The purity of the compound can be ascertained by techniques such as Thin Layer Chromatography (TLC), and the structure confirmed by IR, 1H NMR, and Mass spectrometry.[8]
Q5: Are there alternative, more "green" synthetic methods available?
A5: Yes, microwave-assisted synthesis is a promising green alternative. This method can significantly reduce reaction times and often leads to higher yields with cleaner reaction profiles.[9][10] The use of microwave irradiation in a sealed vessel allows for controlled heating and can be particularly advantageous for volatile starting materials.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Optimize reaction temperature and time. A higher temperature in a sealed tube may improve the yield.[4] Consider using microwave-assisted synthesis for better control and potentially higher yields.[9] |
| Loss of product during workup. | Carefully optimize the pH during product precipitation and extraction steps. Ensure efficient filtration and washing of the product. | |
| Suboptimal molar ratio of reactants. | Systematically vary the molar ratio of aminoguanidine to nicotinic acid to find the optimal conditions.[2] | |
| Byproduct Formation | Reaction temperature is too high. | Lower the reaction temperature and monitor the reaction progress closely using TLC. |
| Impure starting materials. | Ensure the purity of nicotinic acid and aminoguanidine before starting the reaction. | |
| Difficulty in Purification | Inefficient recrystallization. | Experiment with different recrystallization solvents or solvent mixtures. Ensure slow cooling to promote the formation of pure crystals. |
| Inconsistent Results on Scale-up | Poor heat and mass transfer in a larger reactor. | Ensure efficient stirring and temperature control in the larger vessel. A gradual, stepwise scale-up is recommended to identify and address potential issues early on. |
| Change in reaction kinetics at a larger scale. | Re-optimize reaction parameters such as temperature, time, and reactant concentration at the new scale. |
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
This protocol is based on the reaction of aminoguanidine hydrochloride with nicotinic acid.
Materials:
-
Nicotinic acid
-
Aminoguanidine hydrochloride
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Sodium hydroxide solution
Procedure:
-
In a round-bottom flask, dissolve nicotinic acid in an appropriate solvent.
-
Add aminoguanidine hydrochloride to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for the optimized reaction time (typically several hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a sodium hydroxide solution to precipitate the crude product.
-
Filter the precipitate and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a faster and often higher-yielding alternative to conventional heating.[9]
Materials:
-
Nicotinic acid
-
Aminoguanidine bicarbonate
-
Acid catalyst (e.g., HCl)
-
Ethanol
Procedure:
-
In a microwave-safe reaction vial, combine nicotinic acid, aminoguanidine bicarbonate, and a catalytic amount of acid in ethanol.
-
Seal the vial and place it in a microwave reactor.
-
Set the reaction temperature and time according to optimized parameters (e.g., 120-150°C for 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work up the product as described in the conventional synthesis protocol (steps 6-8).
Visualizing the Workflow
Caption: General workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for common synthesis issues.
References
- 1. 4-(5-Amino-1H-1,2,4-triazol-3-yl)pyridinium chloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijisrt.com [ijisrt.com]
- 4. researchgate.net [researchgate.net]
- 5. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]
- 6. 4-AMINO-5-PYRIDIN-3-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. neuroquantology.com [neuroquantology.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Identifying byproducts in the synthesis of substituted 1,2,4-triazoles
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing substituted 1,2,4-triazoles. This guide provides practical troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help identify and mitigate the formation of common byproducts, thereby optimizing reaction outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 1,2,4-triazoles, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired 1,2,4-Triazole | - Incomplete reaction due to insufficient temperature or reaction time.- Decomposition of starting materials or the product at elevated temperatures.- Purity of starting materials, as some reagents like hydrazides can be hygroscopic.[1] | - Incrementally increase the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC).[1]- Consider employing microwave irradiation to potentially shorten reaction times and improve yields.[1]- Ensure all starting materials are pure and thoroughly dried before use.[1] |
| Formation of 1,3,4-Oxadiazole Byproduct | This is a prevalent side reaction, particularly when utilizing hydrazides, stemming from a competing cyclization pathway.[1] | - Maintain strictly anhydrous reaction conditions.[1]- Lowering the reaction temperature can favor the formation of the triazole over the oxadiazole.[1]- The choice of acylating agent can also influence the reaction pathway. |
| Formation of Isomeric Mixtures (e.g., N-1 vs. N-4 alkylation) | Alkylation of unsubstituted 1,2,4-triazoles can occur at both N-1 and N-4 positions, leading to a product mixture. The regioselectivity is influenced by the electrophile, base, and solvent used. | - The selection of a specific catalyst can control regioselectivity. For instance, in certain cycloaddition reactions, Ag(I) catalysts tend to favor 1,3-disubstituted products, whereas Cu(II) catalysts favor 1,5-disubstituted products. |
| Thermal Rearrangement of the Triazole Ring | High reaction temperatures can sometimes induce thermal rearrangement of the triazole ring, resulting in a mixture of isomers.[1] | - If thermal rearrangement is suspected, attempt the reaction at a lower temperature for a more extended period.[1] |
| Complex Reaction Mixture with Unidentified Byproducts | - Decomposition of sensitive functional groups on the starting materials or products.- Unwanted side reactions involving the solvent or impurities. | - Protect sensitive functional groups on your starting materials before initiating the reaction.- Utilize high-purity, inert solvents and ensure all reagents are of high purity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 1,2,4-triazoles?
A1: The most frequently employed methods include the Pellizzari reaction, which involves the condensation of an amide with a hydrazide, and the Einhorn-Brunner reaction, utilizing an imide and an alkyl hydrazine.[1] Modern approaches also include reactions involving amidines and various multicomponent reactions.[1]
Q2: How can I enhance the yield of my 1,2,4-triazole synthesis?
A2: Optimizing reaction parameters such as temperature, reaction time, and the choice of solvent and catalyst is crucial for improving yields.[1] The purity of starting materials is also a critical factor.[1] For reactions that are slow or necessitate high temperatures, microwave-assisted synthesis can often lead to higher yields and shorter reaction times.[1]
Q3: What is the primary cause of 1,3,4-oxadiazole byproduct formation and how can it be minimized?
A3: The formation of 1,3,4-oxadiazoles is a common side reaction, especially in syntheses involving hydrazides. It occurs due to a competing intramolecular cyclization pathway. To minimize this, it is essential to conduct the reaction under strictly anhydrous conditions and at a lower temperature to favor the formation of the 1,2,4-triazole.[1]
Q4: How can I differentiate between 1,2,4-triazole isomers in my product mixture?
A4: Spectroscopic methods are key for identifying byproducts. For instance, in ¹³C NMR spectroscopy, the chemical shifts of the carbon atoms in the 1,3,4-oxadiazole ring are typically found in the range of δ 155-165 ppm, which can help distinguish them from the carbon signals of a 1,2,4-triazole ring. ¹H NMR will also show distinct chemical shifts and coupling patterns for the protons on the substituents of the different heterocyclic rings.
Q5: What are some effective methods for purifying the desired 1,2,4-triazole from its byproducts?
A5: The choice of purification method depends on the properties of the compounds in the mixture. Column chromatography using silica gel is a versatile and widely used technique for separating 1,2,4-triazoles from their byproducts. A gradient elution with a solvent system of appropriate polarity, such as a hexane/ethyl acetate gradient, is often effective. Recrystallization from a suitable solvent can also be an effective purification method.
Data Presentation
Table 1: Influence of Catalyst on the Regioselectivity of 1,2,4-Triazole Synthesis via [3+2] Cycloaddition
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Product Ratio (1,3-isomer : 1,5-isomer) | Total Yield (%) |
| 1 | Ag(I) | CH₂Cl₂ | 25 | 12 | >95 : 5 | 88 |
| 2 | Cu(II) | CH₂Cl₂ | 25 | 12 | 5 : >95 | 79 |
| Data compiled from literature reports on the cycloaddition of isocyanides and diazonium salts. |
Table 2: Comparison of Conventional vs. Microwave-Assisted Pellizzari Reaction
| Method | Temperature (°C) | Reaction Time | Yield (%) |
| Conventional Heating | 160-180 | 8-12 h | 40-60 |
| Microwave Irradiation | 180 | 15-30 min | 75-90 |
| Illustrative data based on typical outcomes reported for the Pellizzari reaction. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3,5-Disubstituted-1,2,4-triazoles via Pellizzari Reaction
This protocol provides a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine the appropriate amide (1.0 eq) and acylhydrazide (1.0 eq).
-
Reaction: Heat the mixture to 160-180 °C under an inert atmosphere (e.g., nitrogen) for 8-12 hours.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product may solidify upon cooling. If so, collect the solid by filtration and wash with a cold, non-polar solvent (e.g., hexane). If the product does not solidify, dissolve the mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: HPLC Method for the Separation and Analysis of 1,2,4-Triazole and 1,3,4-Oxadiazole Byproducts
This is a general reversed-phase HPLC method that can be adapted for the analysis of many 1,2,4-triazole reaction mixtures.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective.
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.
-
-
Gradient Program: A typical gradient might start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and resolving common issues in 1,2,4-triazole synthesis.
Caption: Reaction pathway of the Pellizzari synthesis showing the formation of the desired 1,2,4-triazole and the competing 1,3,4-oxadiazole byproduct.
Caption: Experimental workflow for the identification and characterization of byproducts in 1,2,4-triazole synthesis.
References
Technical Support Center: Method Refinement for Regioselective Synthesis of 1,2,4-Triazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the regioselective synthesis of 1,2,4-triazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the regioselective synthesis of 1,2,4-triazoles?
A1: The primary challenges include controlling regioselectivity, avoiding the formation of isomeric byproducts, low reaction yields, and the need for harsh reaction conditions.[1] For instance, direct alkylation of unsubstituted 1,2,4-triazoles can lead to a mixture of N-1 and N-4 alkylated products.[2] The choice of starting materials, catalysts, and reaction conditions plays a crucial role in addressing these issues.[1][3]
Q2: How can I control the regioselectivity to obtain the desired 1,3,5-trisubstituted 1,2,4-triazole isomer?
A2: Achieving high regioselectivity for 1,3,5-trisubstituted 1,2,4-triazoles can be accomplished through several methods. One effective approach is a one-pot, two-step process involving the in situ formation of an amide from a carboxylic acid and an amidine, followed by cyclization with a monosubstituted hydrazine. This method demonstrates high regioselectivity and good functional group tolerance.[4]
Q3: My reaction is producing a significant amount of 1,3,4-oxadiazole as a side product. How can I prevent this?
A3: The formation of 1,3,4-oxadiazoles is a common side reaction, particularly when using hydrazides as starting materials, as it arises from a competing cyclization pathway.[2] To minimize this, ensure strictly anhydrous reaction conditions and consider lowering the reaction temperature, as this can favor the formation of the triazole.[2] The choice of the acylating agent can also influence the reaction pathway.[2]
Q4: What are the key considerations when selecting a catalyst for regioselective 1,2,4-triazole synthesis?
A4: Catalyst selection is critical for controlling regioselectivity. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, a silver(I) catalyst selectively yields 1,3-disubstituted 1,2,4-triazoles, whereas a copper(II) catalyst produces the 1,5-disubstituted isomers.[3] Metal-free conditions are also an option for certain syntheses, which can be advantageous for avoiding metal contamination in the final product.[3][4]
Q5: Can solvent choice impact the regioselectivity and yield of my 1,2,4-triazole synthesis?
A5: Yes, the solvent can significantly influence the outcome of the reaction. For example, in the synthesis of multisubstituted 1,2,3-triazoles from β-carbonyl phosphonates and azides, polar aprotic solvents like DMSO were found to be more effective than DMF, leading to higher yields.[5][6] The solubility of reagents, particularly inorganic bases like cesium carbonate, is enhanced in such solvents, which can improve reaction efficacy.[5][6]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired 1,2,4-Triazole
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | Monitor the reaction progress using thin-layer chromatography (TLC). Consider increasing the reaction time or temperature incrementally. Microwave irradiation can sometimes be used to shorten reaction times and improve yields.[2] |
| Suboptimal Reaction Temperature | The optimal temperature can be crucial. For instance, in the synthesis of bis(1,2,3-triazole) from alkynes and azides, the yield increased as the reaction temperature was decreased from 70°C to 0°C.[4][7] |
| Poor Quality Starting Materials | Ensure that all starting materials are pure and dry, as impurities or moisture can interfere with the reaction.[2] |
| Ineffective Catalyst System | The choice of catalyst and ligands is critical. For copper-catalyzed reactions, the use of appropriate ligands can prevent the formation of undesired byproducts.[5] For some reactions, a metal-free approach may be more suitable.[3] |
Issue 2: Poor Regioselectivity (Formation of Isomeric Mixtures)
| Potential Cause | Recommended Solution(s) |
| Inherent Lack of Selectivity in the Chosen Method | Some synthetic routes, like the thermal Huisgen 1,3-dipolar cycloaddition, are known to produce mixtures of regioisomers.[7][8] For high regioselectivity, consider catalyst-controlled reactions. |
| Incorrect Catalyst for Desired Isomer | The catalyst can direct the regioselectivity. For example, Ag(I) catalysis favors 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis leads to 1,5-disubstituted isomers from the same starting materials.[3] |
| Influence of Solvents and Bases | The solvent and base system can impact regioselectivity. For instance, the use of Cs₂CO₃ in DMSO has been shown to be a unique system for facilitating the regioselective formation of 1,2,3-triazoles from β-carbonyl phosphonates.[5][6] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles
This protocol is based on a one-pot, two-step process.[4]
Materials:
-
Carboxylic acid
-
Amidine
-
Monosubstituted hydrazine
-
Aniline (or other amine)
-
Appropriate solvent (e.g., a polar aprotic solvent)
Procedure:
-
In a reaction vessel, dissolve the carboxylic acid and amidine in the chosen solvent.
-
Allow the in situ formation of the amide to proceed. The reaction progress can be monitored by TLC.
-
Once the amide formation is complete, add the monosubstituted hydrazine and aniline to the reaction mixture.
-
Heat the mixture to induce cyclization to the trisubstituted triazole.
-
Monitor the reaction until completion.
-
Upon completion, cool the reaction mixture and proceed with standard workup and purification procedures (e.g., extraction, chromatography).
Protocol 2: Catalyst-Controlled Regioselective Synthesis of 1,3- and 1,5-Disubstituted 1,2,4-Triazoles
This protocol is based on the cycloaddition of isocyanides with diazonium salts, where the catalyst dictates the regiochemical outcome.[3]
Materials:
-
Isocyanide
-
Diazonium salt
-
For 1,3-disubstituted isomer: Ag(I) catalyst
-
For 1,5-disubstituted isomer: Cu(II) catalyst
-
Appropriate solvent
Procedure:
-
In a reaction vessel, dissolve the isocyanide and the chosen catalyst (Ag(I) or Cu(II)) in the solvent.
-
Slowly add the diazonium salt to the reaction mixture.
-
Stir the reaction at the appropriate temperature and monitor for completion by TLC.
-
Once the reaction is complete, quench the reaction and perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it, and purify the product by column chromatography.
Quantitative Data Summary
| Synthesis Method | Starting Materials | Catalyst/Conditions | Product | Yield (%) | Reference |
| One-pot, two-step | Carboxylic acid, amidine, monosubstituted hydrazine | Thermal | 1,3,5-Trisubstituted-1,2,4-triazole | Up to 90 | [4] |
| [3+2] Cycloaddition | Isocyanides, diazonium salts | Ag(I) | 1,3-Disubstituted-1,2,4-triazole | 88 | [4] |
| [3+2] Cycloaddition | Isocyanides, diazonium salts | Cu(II) | 1,5-Disubstituted-1,2,4-triazole | 79 | [4] |
| Metal-free [3+2] cycloaddition/decarboxylation | Aryl diazonium salts, azalactic acid | 20 mol% N-Bu₄NCl, Na₂SO₄, acetonitrile, RT | 1,3,5-Trisubstituted-1,2,4-triazole | - | [4][7] |
| I₂/TBHP mediated | Hydrazones, amines | I₂/TBHP | 1,2,4-Triazoles | Up to 92 | [4][7] |
| Copper-catalyzed three-component | Alkynes, TMSN₃, ethers | Copper catalyst, t-butanol peroxide, 80°C | 1,4- and 2,4-disubstituted-1,2,3-triazoles | 86 | [4][7] |
Visualizations
Caption: One-pot synthesis workflow for 1,3,5-trisubstituted 1,2,4-triazoles.
Caption: Decision tree for troubleshooting poor regioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. isres.org [isres.org]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Guide to the Structure-Activity Relationship of 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine Analogs and Related Compounds in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine scaffold is a privileged structure in medicinal chemistry, recognized for its potential in developing novel therapeutic agents, particularly in oncology. This guide provides a comparative analysis of analogs and structurally related compounds, summarizing their biological activities, detailing relevant experimental protocols, and visualizing key concepts to support further research and development in this area. While a systematic Structure-Activity Relationship (SAR) study on a homologous series of this compound analogs is not extensively documented in publicly available literature, this guide synthesizes data from closely related pyridine-triazole structures to infer potential SAR trends and guide future discovery efforts.
Data Presentation: Anticancer Activity of Pyridine-Triazole Analogs
The following table summarizes the in vitro anticancer activity of several pyridine-triazole derivatives against various human cancer cell lines. These compounds, while not all exact analogs of the core topic, share key structural features and provide insight into the cytotoxic potential of this chemical class.
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| TP6 | 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine | Murine Melanoma (B16F10) | 41.12 | [1] |
| 6m | 5-(pyridin-4-yl)-4-phenyl-2-((4-phenylpiperazin-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Gastric Cancer (NUGC) | 0.021 | [2] |
| 1c | 2-(4-chlorophenyl)-5-(pyridin-3-yl)-[2][3][4]triazolo[1,5-a]pyridine | Colon Cancer (HCT-116) | Not specified, but potent | [4] |
| 2d | 2-(4-methoxyphenyl)-5-(pyridin-3-yl)-[2][3][4]triazolo[1,5-a]pyridine | Colon Cancer (HCT-116) | Not specified, but potent | [4] |
| 4e | 5-(3-Bromophenyl)-N-(p-tolyl)-4H-1,2,4-triazol-3-amine | CNS Cancer (SNB-75) | >10 (41.25% PGI at 10µM) | [5] |
| 4i | 5-(3-Bromophenyl)-N-(naphthalen-1-yl)-4H-1,2,4-triazol-3-amine | CNS Cancer (SNB-75) | >10 (38.94% PGI at 10µM) | [5] |
Note: PGI refers to Percent Growth Inhibition at a single concentration of 10 µM.
From the limited available data on related structures, preliminary SAR observations suggest:
-
Substitution on the Pyridine Ring: The position of the nitrogen atom in the pyridine ring (e.g., pyridin-3-yl vs. pyridin-4-yl) can significantly influence activity.[1][2][4]
-
Thioether Linkage: The introduction of a substituted benzyl group via a thioether linkage at the 3-position of the triazole ring appears to be a viable strategy for generating anticancer activity.[1]
-
Fused Ring Systems: Fusing the triazole ring with the pyridine ring to form a[2][3][4]triazolo[1,5-a]pyridine system can lead to potent antiproliferative agents.[4]
-
N-aryl Substitution: For N-aryl-4H-1,2,4-triazol-3-amine analogs, the nature of the aryl substituent can modulate the activity against different cancer cell lines.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are representative protocols for key assays used in the evaluation of these compounds.
In Vitro Anticancer Activity (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT-116)[3][4][6]
-
Culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (for formazan dissolution).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (typically ranging from 0.01 to 100 µM). Include wells with vehicle (DMSO) as a negative control and a known anticancer drug as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Dissolution: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[6]
In Vitro Kinase Inhibition Assay
Many pyridine-triazole analogs exert their anticancer effects by inhibiting protein kinases. This is a general protocol for a luminescence-based kinase assay.
Objective: To determine the IC50 of test compounds against a specific protein kinase (e.g., PI3K, mTOR).[7][8]
Materials:
-
Recombinant human kinase (e.g., PI3Kα).
-
Kinase-specific substrate (peptide or lipid).
-
ATP.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compounds in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the assay buffer at appropriate concentrations.
-
Compound Plating: Dispense the test compounds from a DMSO stock plate into the assay plate, followed by the addition of assay buffer.
-
Kinase Reaction: Initiate the reaction by adding the kinase and substrate solution to the wells. Finally, add ATP to start the enzymatic reaction. The final volume is typically 10-25 µL.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
ATP Depletion Measurement:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP and provide luciferase/luciferin for the light-generating reaction. Incubate for 30 minutes at room temperature.
-
-
Luminescence Reading: Measure the luminescence signal using a plate-reading luminometer. The light output is directly proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Data Analysis: The percentage of inhibition is calculated relative to control wells (with DMSO but no inhibitor). IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts relevant to the study of these compounds.
Caption: PI3K/Akt/mTOR signaling pathway often targeted by pyridine-triazole kinase inhibitors.[7][8]
Caption: General experimental workflow for the discovery and optimization of novel anticancer agents.
References
- 1. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 2. Synthesis and anticancer evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles and Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. theaspd.com [theaspd.com]
- 4. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 2-, 3-, and 4-Pyridyl Triazoles
A comprehensive guide for researchers, scientists, and drug development professionals on the differential biological effects of pyridyl-substituted triazole isomers, supported by experimental data and detailed methodologies.
The strategic incorporation of the pyridine ring into triazole scaffolds has given rise to a versatile class of compounds with a broad spectrum of biological activities. The positional isomerism of the nitrogen atom within the pyridine ring—at the 2-, 3-, or 4-position—can significantly influence the molecule's physicochemical properties and, consequently, its interaction with biological targets. This guide provides a comparative overview of the reported anticancer, antimicrobial, and enzyme-inhibiting activities of 2-pyridyl, 3-pyridyl, and 4-pyridyl triazole derivatives, presenting key quantitative data, detailed experimental protocols, and relevant signaling pathways to aid in the rational design of novel therapeutic agents.
Anticancer Activity: A Tale of Isomeric Potency
The 3-pyridyl and 4-pyridyl isomers have been more extensively investigated for their cytotoxic effects against various cancer cell lines. For instance, a series of novel 1,2,4-triazole-pyridine hybrid derivatives were synthesized and evaluated for their in vitro anticancer activities against the murine melanoma (B16F10) cell line. The results, as determined by the MTT assay, revealed that these compounds exhibit moderate to potent anticancer activities, with IC50 values ranging from 41.12µM to 61.11µM.[1][2] Another study on trilogy-function thiadiazole-triazole-pyridine derivatives showed that some compounds in the series displayed promising anti-cancer activity against MCF-7 and WRL-68 cell lines.[3]
The following table summarizes the reported anticancer activities of various pyridyl triazole derivatives. It is important to note that these values are compiled from different studies and should be interpreted with caution due to potential variations in experimental protocols.
| Compound Class | Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,4-Triazole-Pyridine Hybrids | 3-Pyridyl | Murine Melanoma (B16F10) | 41.12 - 61.11 | [1][2] |
| Thiadiazole-Triazole-Pyridine Derivatives | 4-Pyridyl | MCF-7 | 90.02 - 190.0 | [3] |
| [4][5][6]triazolo[1,5-a]pyridinylpyridines | Not specified | HCT-116, U-87 MG, MCF-7 | Potent | [7] |
Antimicrobial Activity: A Clear Distinction Between Isomers
In the realm of antimicrobial activity, a direct comparative study on isoamphipathic molecules containing pyridyl and triazole moieties provides a clearer picture of the influence of isomerism. This study evaluated the antibacterial and hemolytic activities of ortho- (2-pyridyl), meta- (3-pyridyl), and para- (4-pyridyl) isomers.
The results demonstrated that while all three isomers were active against Gram-negative bacteria, their activity against Gram-positive strains and their toxicity profiles varied significantly. The ortho-isomer (2-pyridyl) exhibited superior selectivity towards bacteria over mammalian cells, with a much higher hemolytic HC50 value compared to the meta- and para-isomers, indicating lower toxicity to red blood cells.[4]
The table below presents a summary of the minimum inhibitory concentrations (MIC) and hemolytic activity (HC50) for the isomeric pyridyl triazole derivatives.
| Isomer | Bacterial Strain | MIC (µg/mL) | HC50 (µg/mL) | Reference |
| 2-Pyridyl (ortho) | E. coli | 4 - 16 | 650 | [4] |
| S. aureus | 1 - 8 | |||
| 3-Pyridyl (meta) | E. coli | 4 - 16 | 98 | [4] |
| S. aureus | 1 - 8 | |||
| 4-Pyridyl (para) | E. coli | 4 - 16 | 160 | [4] |
| S. aureus | 1 - 8 |
Enzyme Inhibition: Targeting Key Signaling Pathways
Pyridyl triazoles have also emerged as potent inhibitors of various enzymes, with the p38 mitogen-activated protein (MAP) kinase being a notable target. The inhibition of p38 MAP kinase is a promising strategy for the treatment of inflammatory diseases. Studies have shown that 4-pyridinyl imidazoles are potent inhibitors of this kinase, and replacing the imidazole ring with a triazole has yielded compounds with significant inhibitory effects.
The p38 MAP kinase signaling pathway plays a crucial role in cellular responses to stress and inflammation. Its activation leads to a cascade of phosphorylation events that ultimately regulate the expression of various pro-inflammatory cytokines. The inhibition of this pathway by pyridyl triazoles can therefore modulate the inflammatory response.
Below is a diagram of the p38 MAP kinase signaling pathway, illustrating the points of intervention for potential inhibitors.
Caption: Simplified p38 MAP Kinase signaling pathway and the inhibitory action of pyridyl triazoles.
Experimental Protocols
To ensure the reproducibility and validity of the presented findings, detailed experimental protocols for the key assays are provided below.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: A stepwise workflow for determining the anticancer activity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the pyridyl triazole derivatives and incubate for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Agar Diffusion Method
The agar diffusion method is a widely used technique to determine the antimicrobial activity of a compound.
Workflow:
Caption: A procedural workflow for the agar diffusion method to assess antimicrobial activity.
Detailed Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the microbial suspension.
-
Disc Application: Impregnate sterile paper discs with a known concentration of the pyridyl triazole compound.
-
Incubation: Place the discs on the inoculated agar surface and incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.
Conclusion
The positional isomerism of the pyridine ring in pyridyl triazole derivatives plays a critical role in defining their biological activity profile. While 3- and 4-pyridyl isomers have shown considerable promise in anticancer research, the 2-pyridyl isomer has demonstrated a superior therapeutic window in terms of antimicrobial activity and reduced toxicity. The ability of 4-pyridyl triazoles to inhibit key enzymes like p38 MAP kinase highlights their potential in the development of anti-inflammatory agents. This guide underscores the importance of considering isomeric forms in the early stages of drug discovery and provides a foundational resource for researchers working to develop novel pyridyl triazole-based therapeutics. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to guide the optimization of lead compounds for enhanced potency and selectivity.
References
- 1. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of New 1,2,3-Triazole Derivatives of the Chrysin Flavonoid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 1,2,4-Triazoles and 1,3,4-Oxadiazoles Derivatives Linked to 1,4-Dihydropyridines Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis of 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine and Analogs on Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic effects of 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine and its derivatives against various cancer cell lines. This analysis is supported by experimental data from peer-reviewed studies and includes detailed methodologies for the key cytotoxicity assays employed.
While specific cytotoxic data for this compound is limited in publicly available literature, this guide presents data for structurally similar 1,2,4-triazole-pyridine derivatives to provide a valuable comparative context. The performance of these compounds is benchmarked against established chemotherapeutic agents, doxorubicin and cisplatin, to offer a comprehensive assessment of their potential as anticancer agents.
Comparative Analysis of Cytotoxicity
The in vitro cytotoxicity of various 1,2,4-triazole derivatives and standard chemotherapeutic drugs has been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment.
A study on a series of novel 1,2,4-triazole-pyridine hybrid derivatives (TP1-TP7) demonstrated moderate to potent anticancer activities against the murine melanoma (B16F10) cell line, with IC50 values ranging from 41.12µM to 61.11µM.[1] Another investigation into 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine derivatives revealed potent cytotoxic activities against lung cancer cell lines A549, NCI-H460, and NCI-H23, with some compounds exhibiting IC50 values in the low micromolar range.[2] For instance, the compound 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) showed significant potency with IC50 values of 1.09 µM, 2.01 µM, and 3.28 µM against A549, NCI-H460, and NCI-H23 cells, respectively.[2]
For comparison, the widely used anticancer drug doxorubicin exhibits varying levels of cytotoxicity across different cell lines. For example, in the MCF-7 breast cancer cell line, the IC50 of doxorubicin is approximately 2.5 µM after 24 hours of treatment, while the A549 lung cancer cell line is significantly more resistant, with an IC50 value greater than 20 µM under the same conditions.[3] Cisplatin, another cornerstone of chemotherapy, also shows a wide range of IC50 values depending on the cell line and exposure time.[4][5]
The following table summarizes the IC50 values of selected 1,2,4-triazole derivatives and standard chemotherapeutic agents against various cancer cell lines.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Treatment Duration |
| 1,2,4-Triazole-Pyridine Derivatives | |||
| Compound TP6 | B16F10 (Murine Melanoma) | 41.12 | Not Specified |
| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | A549 (Lung Carcinoma) | 1.09 | Not Specified |
| NCI-H460 (Lung Carcinoma) | 2.01 | Not Specified | |
| NCI-H23 (Lung Carcinoma) | 3.28 | Not Specified | |
| Doxorubicin | MCF-7 (Breast Adenocarcinoma) | 2.5 | 24 hours |
| A549 (Lung Carcinoma) | > 20 | 24 hours | |
| Cisplatin | A549 (Lung Carcinoma) | 10.91 ± 0.19 | 24 hours |
| A549 (Lung Carcinoma) | 7.49 ± 0.16 | 48 hours |
Experimental Protocols
The following are detailed methodologies for two common cytotoxicity assays used to generate the data presented above.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add 50 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for a further 1.5 to 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 590 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantitatively measures lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released upon cell lysis.[3]
Protocol:
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay. Include appropriate controls: no-cell control (medium only), vehicle-only control (cells with solvent), and a maximum LDH release control (cells treated with a lysis agent like Triton X-100).
-
Supernatant Collection: After the desired incubation period, centrifuge the plate at 250 x g for 10 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH assay reagent (containing substrate mix and diaphorase) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The amount of color formed is proportional to the number of lysed cells. Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control, after subtracting the background from the no-cell and vehicle controls.
Visualizing Cellular and Experimental Processes
To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Experimental workflow for in vitro cytotoxicity assays.
Caption: Simplified overview of apoptosis signaling pathways.
References
- 1. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 2. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of 1,2,4-Triazole-Based Antimicrobial Agents: A Comparative Guide
The emergence of multidrug-resistant microbial pathogens necessitates the development of novel antimicrobial agents. Among the heterocyclic compounds, 1,2,4-triazole derivatives have garnered significant attention due to their broad spectrum of biological activities, including potent antifungal and antibacterial properties.[1][2][3] This guide provides a comparative overview of the in vivo efficacy of 1,2,4-triazole-based antimicrobial agents, with a primary focus on antifungal candidates due to the greater availability of detailed preclinical data. While numerous studies have highlighted the in vitro antibacterial potential of 1,2,4-triazoles, comprehensive in vivo efficacy studies with detailed experimental protocols are less prevalent in publicly accessible literature.
This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows to support further investigation and development in this promising area of antimicrobial research.
Antifungal 1,2,4-Triazole Derivatives: In Vivo Efficacy
The in vivo efficacy of 1,2,4-triazole-based antifungal agents has been extensively evaluated, particularly against systemic infections caused by Candida species. The murine model of disseminated candidiasis is a cornerstone for these preclinical assessments, providing valuable data on the potential therapeutic utility of novel triazole compounds.
Comparative Efficacy in a Murine Model of Systemic Candidiasis
The following table summarizes the in vivo efficacy of various 1,2,4-triazole derivatives compared to standard antifungal drugs in a murine model of systemic candidiasis. The primary endpoint for efficacy is the reduction of fungal burden in the kidneys, a key target organ in this infection model.
| Compound/Drug | Fungal Strain | Mouse Model | Treatment Regimen | Efficacy (log10 CFU/g Kidney ± SD) | Reference |
| Untreated Control | C. albicans GRP-0144 | Neutropenic | Saline (s.c.) | 5.31 - 6.24 | [4] |
| Fluconazole (Innovator) | C. albicans GRP-0144 | Neutropenic | 1 mg/kg/day (s.c., q6h) | ~4.5 | [4] |
| Fluconazole (Innovator) | C. albicans GRP-0144 | Neutropenic | 8 mg/kg/day (s.c., q6h) | ~2.5 | [4] |
| Fluconazole (Innovator) | C. albicans GRP-0144 | Neutropenic | 16 mg/kg/day (s.c., q6h) | ~2.0 | [4] |
| Compound 8b | C. albicans (FLC-S) | Immunocompetent | 1 mg/kg/day (i.p.) | Significantly lower than control | [5] |
| Compound 8c | C. albicans (FLC-S) | Immunocompetent | 1 mg/kg/day (i.p.) | Significantly lower than control | [5] |
| Fluconazole | C. albicans (FLC-S) | Immunocompetent | 1 mg/kg/day (i.p.) | Significantly lower than control | [5] |
| Compound 6c | C. albicans SC5314 | Immunocompetent | 1.0 mg/kg (i.p.) | Reduction in fungal burden | [6] |
| Fluconazole | C. albicans SC5314 | Immunocompetent | 1.0 mg/kg (i.p.) | Reduction in fungal burden | [6] |
Note: FLC-S denotes Fluconazole-Susceptible. For compounds 8b, 8c, and 6c, the studies reported a significant reduction in fungal burden compared to the untreated control, demonstrating their in vivo antifungal activity. For a direct quantitative comparison, the raw data from the original publications should be consulted.
Survival Studies in Systemic Candidiasis
Survival is a critical endpoint in evaluating the efficacy of a potential therapeutic agent. The following table presents data from a survival study in a murine model of systemic candidiasis.
| Compound/Drug | Fungal Strain | Mouse Model | Treatment Regimen | Survival Rate (%) | Reference |
| Untreated Control | C. albicans | Immunocompetent | Saline (i.p.) | 0% at day 7 | [5] |
| Compound 8b | C. albicans | Immunocompetent | 1 mg/kg/day (i.p.) | 100% at day 7 | [5] |
| Compound 8c | C. albicans | Immunocompetent | 1 mg/kg/day (i.p.) | 100% at day 7 | [5] |
| Fluconazole | C. albicans | Immunocompetent | 1 mg/kg/day (i.p.) | 100% at day 7 | [5] |
| Compound 6c | C. albicans SC5314 | Immunocompetent | 0.5 mg/kg (i.p.) | 60% at day 20 | [6] |
| Compound 6c | C. albicans SC5314 | Immunocompetent | 1.0 mg/kg (i.p.) | 80% at day 20 | [6] |
| Compound 6c | C. albicans SC5314 | Immunocompetent | 2.0 mg/kg (i.p.) | 100% at day 20 | [6] |
| Fluconazole | C. albicans SC5314 | Immunocompetent | 1.0 mg/kg (i.p.) | 60% at day 20 | [6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of in vivo efficacy studies. Below are representative methodologies for the murine model of systemic candidiasis.
Murine Model of Systemic Candidiasis (Fungal Burden Study)
This protocol is based on methodologies described in studies evaluating fluconazole and its analogues.[4][5]
-
Animal Model: Male or female, 6-week-old, specific-pathogen-free CD1 or ICR(CD-2) mice are used. For studies in immunocompromised hosts, mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[2][4]
-
Fungal Strain and Inoculum Preparation: A clinical isolate or a reference strain of Candida albicans is used. The yeast is grown on Sabouraud dextrose agar and then suspended in sterile saline. The final inoculum concentration is adjusted to deliver a specific number of colony-forming units (CFUs) per mouse (e.g., 1 x 10^5 to 5 x 10^5 CFUs).
-
Infection: Mice are infected via intravenous injection of the fungal suspension into the lateral tail vein.
-
Treatment: Treatment with the test compound, a reference drug (e.g., fluconazole), or a vehicle control is initiated at a specified time post-infection (e.g., 2 hours). The drug is administered via a clinically relevant route, such as subcutaneous (s.c.) or intraperitoneal (i.p.) injection, at various dose levels and frequencies (e.g., once daily, q6h).[4][5]
-
Efficacy Assessment: At a predetermined time point (e.g., 24 or 48 hours after the start of treatment), mice are euthanized. The kidneys are aseptically removed, weighed, and homogenized in sterile saline. Serial dilutions of the homogenates are plated on Sabouraud dextrose agar. After incubation, the number of CFUs is counted, and the fungal burden is expressed as log10 CFU per gram of kidney tissue.
Murine Model of Systemic Candidiasis (Survival Study)
This protocol is adapted from methodologies used to assess the life-saving potential of new antifungal agents.[5][6]
-
Animal Model and Infection: The animal model, fungal strain, and infection procedure are the same as described for the fungal burden study. A higher inoculum may be used to ensure mortality in the control group.
-
Treatment: Treatment is initiated shortly after infection and is typically continued for a set duration (e.g., 7 consecutive days).
-
Efficacy Assessment: The survival of the mice in each treatment group is monitored and recorded daily for a specified period (e.g., 20 to 30 days). The efficacy of the treatment is determined by the percentage of surviving mice at the end of the observation period.
Mechanism of Action and Experimental Workflow
Ergosterol Biosynthesis Pathway and Inhibition by 1,2,4-Triazoles
The primary mechanism of action for most antifungal 1,2,4-triazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6] This enzyme is a crucial component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death or growth inhibition.
Caption: Inhibition of the ergosterol biosynthesis pathway by 1,2,4-triazole antifungal agents.
General Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a novel 1,2,4-triazole-based antimicrobial agent in a murine infection model.
Caption: A generalized experimental workflow for in vivo antimicrobial efficacy studies.
Antibacterial 1,2,4-Triazole Derivatives: A Note on In Vivo Data
A substantial body of literature describes the synthesis and in vitro antibacterial activity of 1,2,4-triazole derivatives against a wide range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.[2][3] These studies often report Minimum Inhibitory Concentration (MIC) values, which are crucial for initial screening. However, there is a noticeable gap in the availability of detailed in vivo efficacy studies for these antibacterial compounds in the public domain. While some review articles allude to in vivo testing, they often lack the specific experimental details and quantitative outcome measures necessary for a comprehensive comparative analysis as presented for the antifungal agents. Further dedicated searches for in vivo antibacterial efficacy of 1,2,4-triazoles did not yield studies with the requisite level of detail regarding infection models, treatment regimens, and quantitative endpoints. Therefore, a direct comparison of the in vivo antibacterial efficacy of different 1,2,4-triazole derivatives is challenging at this time.
Conclusion
1,2,4-Triazole-based compounds represent a promising class of antimicrobial agents. The in vivo data for antifungal derivatives, particularly in the context of systemic candidiasis, is robust and demonstrates their potential to rival or even surpass the efficacy of established drugs like fluconazole. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation of novel triazole antifungals. While the in vivo antibacterial data is currently less comprehensive, the extensive in vitro evidence suggests that this is a fertile area for future preclinical development. Further in vivo studies are warranted to fully elucidate the therapeutic potential of 1,2,4-triazole derivatives as a valuable addition to the antimicrobial armamentarium.
References
- 1. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine and Analogues Against Common Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential antibacterial activity of 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine against established antibacterial agents. Direct experimental data on the antibacterial properties of this compound is not currently available in the public domain. Therefore, this analysis relies on published data for structurally related pyridinyl-1,2,4-triazole derivatives to infer potential efficacy and guide future research. The primary focus is on the minimum inhibitory concentration (MIC), a key indicator of antibacterial potency.
Executive Summary
The growing threat of antibiotic resistance necessitates the exploration of novel chemical scaffolds for antibacterial drug discovery. The 1,2,4-triazole nucleus, particularly when functionalized with a pyridine moiety, has emerged as a promising pharmacophore. While direct data for this compound is lacking, its analogues have demonstrated notable in vitro activity against a range of Gram-positive and Gram-negative bacteria. This guide synthesizes the available data for these related compounds and compares their performance with widely used antibiotics, Ampicillin and Ciprofloxacin.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of various pyridinyl-1,2,4-triazole derivatives is presented below in comparison to standard antibiotics. It is crucial to note that the specific substitution pattern on the triazole and pyridine rings significantly influences the antibacterial spectrum and potency.
| Compound/Agent | Organism | MIC (µg/mL) | Reference |
| Pyridinyl-1,2,4-Triazole Derivatives | |||
| 4-((2-Hydroxybenzylidene)amino)-5-(2-(pyridin-2-ylamino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Mycobacterium luteum | 0.9 | [1] |
| 4-(benzylideneamino)-5-(2-(pyridin-2-ylamino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Mycobacterium luteum | > 30 | [1] |
| 5-(2-((5-Chloropyridin-2-yl)amino)ethyl)-4-((2-nitrobenzylidene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Escherichia coli | > 30 | [1] |
| 5-(2-((5-Chloropyridin-2-yl)amino)ethyl)-4-((2-nitrobenzylidene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Staphylococcus aureus | > 30 | [1] |
| 5-(pyridin-4-yl)-3-thioacetamido-1,2,4-triazole derivatives (e.g., 4a, 4b) | Bacillus subtilis | 64 | |
| 5-(pyridin-4-yl)-3-thioacetamido-1,2,4-triazole derivatives (e.g., 4o) | Escherichia coli | 64 | |
| Standard Antibacterial Agents | |||
| Ampicillin | Escherichia coli | 4 | [2] |
| Ampicillin | Staphylococcus aureus | 0.6-1 | [2] |
| Ciprofloxacin | Gram-negative bacteria (general) | Broadly effective | [3][4][5] |
| Ciprofloxacin | Gram-positive bacteria (general) | Moderately effective | [3][5] |
Note: The data for the triazole derivatives are for specific analogues and not for this compound itself. The antibacterial activity is highly dependent on the specific chemical structure.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro activity of an antimicrobial agent. The most common technique cited in the referenced literature for novel compounds is the broth microdilution method.
Broth Microdilution Method
This method involves preparing a serial two-fold dilution of the compound to be tested in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium.
Procedure:
-
Preparation of Compound Stock Solution: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).
-
Serial Dilution: The stock solution is serially diluted in Mueller-Hinton Broth (MHB) within the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: A suspension of the test bacteria is prepared and adjusted to a concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.[6]
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.
-
Controls:
-
Positive Control: Broth with bacteria and no compound to ensure bacterial growth.
-
Negative Control: Broth with the highest concentration of the test compound and no bacteria to check for compound sterility and lack of precipitation.
-
Standard Antibiotic Control: A known antibiotic is tested under the same conditions as a reference.
-
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.[6]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Potential Mechanism of Action
While the precise mechanism of action for this compound has not been elucidated, 1,2,4-triazole derivatives are known to exert their antibacterial effects through various mechanisms. A prominent proposed mechanism is the inhibition of essential bacterial enzymes.[6][7]
One of the primary targets for quinolone-triazole hybrids is DNA gyrase, an enzyme critical for DNA replication in bacteria.[6] Inhibition of this enzyme leads to the disruption of essential cellular processes and ultimately bacterial cell death. Another potential target is dihydrofolate reductase (DHFR), an enzyme involved in the folic acid synthesis pathway, which is vital for bacterial survival.[7]
Conclusion and Future Directions
While direct experimental evidence for the antibacterial activity of this compound is not yet available, the collective data from its structural analogues suggest that this chemical scaffold is a promising starting point for the development of new antibacterial agents. The pyridinyl-1,2,4-triazole core has demonstrated the potential for broad-spectrum activity.
Future research should focus on the synthesis and in vitro antibacterial screening of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Subsequent studies should aim to elucidate its specific mechanism of action and evaluate its cytotoxicity and in vivo efficacy. Structure-activity relationship (SAR) studies, by synthesizing and testing a library of related derivatives, will be crucial in optimizing the antibacterial potency and pharmacological properties of this promising class of compounds.
References
- 1. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Validating the Mechanism of Action for Triazole-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] Derivatives of this heterocyclic structure exhibit a broad spectrum of biological activities, including well-established antifungal properties, alongside promising anticancer, antiviral, and anti-inflammatory effects.[1][2] This guide provides an objective comparison of the performance of various triazole-based compounds, supported by experimental data, detailed protocols for key validation assays, and visualizations of the underlying signaling pathways.
Core Mechanisms of Action
The therapeutic effects of triazole compounds stem primarily from their ability to interact with and inhibit various biological targets, most notably enzymes. The specific mechanism is highly dependent on the substitutions on the triazole core.[1]
Antifungal Activity: Inhibition of CYP51
The most well-documented mechanism of action for antifungal triazoles is the potent inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that governs its fluidity and integrity.[1][3] The nitrogen atom at the N4 position of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of CYP51, preventing the conversion of lanosterol to ergosterol.[1] This disruption of ergosterol synthesis leads to the accumulation of toxic methylated sterols, which compromises the fungal cell membrane's structure and function, ultimately inhibiting fungal growth.[1][4]
Recent research has uncovered a secondary mechanism of action in Aspergillus fumigatus, where triazole-mediated inhibition of CYP51 also leads to the accumulation of sterol intermediates that induce negative feedback regulation of HMG-CoA reductase, the rate-limiting enzyme in the ergosterol biosynthesis pathway.[4]
Anticancer Activity: A Multifaceted Approach
Triazole derivatives have emerged as promising anticancer agents that act through diverse mechanisms:
-
Enzyme Inhibition: Certain triazoles inhibit enzymes crucial for cancer cell proliferation and survival, such as topoisomerase I and II, and cyclin-dependent kinases (CDKs).[5][6]
-
Signaling Pathway Modulation: They can interfere with key signaling pathways implicated in cancer progression, including the Wnt/β-catenin and mTOR pathways.[1][7][8]
-
Induction of Apoptosis: Some derivatives can trigger programmed cell death (apoptosis) in cancer cells.[1]
-
DNA Interaction: In some cases, triazole compounds may act as DNA intercalators or groove binders, directly interfering with DNA replication and transcription.[1][9]
Other Therapeutic Activities
Beyond their antifungal and anticancer properties, triazole derivatives have shown potential in treating a variety of other conditions by inhibiting specific enzymes. For example, certain triazoles act as inhibitors of acetylcholinesterase (AChE), suggesting their potential in the management of Alzheimer's disease.[1] Others have demonstrated anti-inflammatory activity through the inhibition of enzymes like 15-lipoxygenase (15-LOX).[10]
Comparative Performance Data
The efficacy of triazole-based compounds is typically quantified by their Minimum Inhibitory Concentration (MIC) for antifungal activity and their half-maximal inhibitory concentration (IC50) for enzyme inhibition and anticancer activity. The following tables summarize the performance of various triazole derivatives against different targets.
Antifungal Activity of Triazole Compounds
| Compound | Fungal Species | MIC (μg/mL) | Reference Compound | MIC (μg/mL) |
| Luliconazole | Trichophyton spp. | 0.0005-0.004 | Fluconazole | 0.4-64 |
| Lanoconazole | Trichophyton spp. | 0.003 (Geometric Mean) | Itraconazole | 0.085 (Geometric Mean) |
| Voriconazole | Trichophyton rubrum | 0.05 (Geometric Mean) | Terbinafine | 0.03 (Geometric Mean) |
| Posaconazole | Trichophyton rubrum | 0.11 (Geometric Mean) | Griseofulvin | 1.65 (Geometric Mean) |
| Isavuconazole | Trichophyton rubrum | 0.13 (Geometric Mean) | ||
| Compound 15 | Candida albicans (Fluconazole-resistant) | 4.6 - 18.5 | Albaconazole | 9.3 - 18.5 |
| PC945 | Aspergillus fumigatus (Azole-resistant) | 0.047 - 11.72 (µM) | Voriconazole | 0.183 - 11.45 (µM) |
Data compiled from multiple sources.[11][12][13] Note that MIC values can vary depending on the specific strain and testing methodology.
Anticancer Activity of Triazole Compounds (IC50 Values)
| Compound | Cancer Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |
| Compound 6cf | MCF-7 (Breast) | 5.71 | Docetaxel | 9.46 |
| Compound 6af | MCF-7 (Breast) | 2.61 | Docetaxel | 9.46 |
| Compound 4a,b | A549 (Lung) | 2.97 and 4.78 | Cisplatin | 24.15 |
| Compound 7a,c | A549 (Lung) | 8.67 and 9.74 | Doxorubicin | 3.24 |
| Compound 17 | MCF-7 (Breast) | 0.31 | Doxorubicin | Not specified in source |
| Compound 22 | Caco-2 (Colon) | 4.98 | Doxorubicin | Not specified in source |
| LaSOM 186 | MCF-7 (Breast) | 2.66 | Cisplatin | 45.33 |
| Compound 4h | A549 (Lung) | 4.56 | Doxorubicin | 12.420 |
Data compiled from multiple sources.[2][5][6][14][15] IC50 values can vary based on the assay conditions and cell line used.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate validation of the mechanism of action of triazole-based compounds.
Protocol 1: In-Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against pathogenic fungi and is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[16][17]
1. Preparation of Antifungal Stock Solutions:
- Prepare a stock solution of the triazole compound and a control antifungal (e.g., fluconazole) in a suitable solvent like DMSO.
- Create a working solution by diluting the stock solution in RPMI-1640 medium to twice the highest desired final concentration.
2. Inoculum Preparation (Yeast):
- Culture the yeast strain on Sabouraud Dextrose Agar for 24-48 hours.
- Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
- Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
3. Inoculum Preparation (Filamentous Fungi):
- Culture the filamentous fungus on Potato Dextrose Agar until sporulation is evident.
- Harvest conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).
- Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
4. Plate Preparation and Inoculation:
- Add 100 µL of RPMI-1640 medium to columns 2-12 of a 96-well microtiter plate.
- Add 200 µL of the working antifungal solution to column 1.
- Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing this process to column 10. Discard 100 µL from column 10.
- Column 11 serves as the growth control (no drug), and column 12 as the sterility control (no inoculum).
- Add 100 µL of the prepared inoculum to each well from columns 1-11.
5. Incubation:
- Incubate the plate at 35°C for 24-48 hours (yeast) or 48-72 hours (filamentous fungi), or until sufficient growth is observed in the growth control well.
6. Endpoint Determination:
- The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. For some antifungals like amphotericin B, the MIC is the lowest concentration with no visible growth.[18]
Protocol 2: CYP51 Inhibition Assay (Fluorescence-Based)
This protocol describes a high-throughput fluorescence-based assay to measure the inhibition of recombinant T. cruzi CYP51.[19]
1. Reagent Preparation:
- Prepare stock solutions of test compounds and a known CYP51 inhibitor (e.g., ketoconazole) in DMSO.
- Prepare a stock solution of the fluorescent substrate, 7-benzyloxy-4-(trifluoromethyl)coumarin (BOMCC).
- Prepare an NADPH regenerating system according to the manufacturer's instructions.
2. Assay Setup:
- In a 96-well black microplate, add the following to each well:
- 50 mM potassium phosphate buffer (pH 7.4).
- Recombinant T. cruzi CYP51 (e.g., 37 pmoles/mL).
- Varying concentrations of the test compound or a vehicle control.
- BOMCC to a final concentration of 100 µM.
3. Enzymatic Reaction:
- Pre-incubate the plate at 37°C for 5 minutes.
- Initiate the reaction by adding the NADPH regenerating system to each well.
4. Fluorescence Measurement:
- Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
- Measure the production of the fluorescent product, 7-hydroxy-4-(trifluoromethyl)coumarin (HFC), at appropriate excitation and emission wavelengths (e.g., Exc 410 nm, Em 460 nm) at regular intervals.
5. Data Analysis:
- Calculate the rate of reaction for each inhibitor concentration.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the mechanism of action of triazole compounds can aid in understanding their therapeutic effects.
Caption: Antifungal mechanism of triazoles via CYP51 inhibition.
References
- 1. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolism in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological and Cheminformatics Studies of Newly Designed Triazole Based Derivatives as Potent Inhibitors against Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel triazole inhibitors of Wnt/β-catenin signaling based on the Niclosamide chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolisms in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives [mdpi.com]
- 11. Comparison of in vitro antifungal activity of novel triazoles with available antifungal agents against dermatophyte species caused tinea pedis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
A Comprehensive Cross-Reactivity and Selectivity Profile of 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine and Comparative Compounds
This guide provides a detailed comparative analysis of the cross-reactivity profile of 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine against a panel of kinases and a selection of off-target receptors and ion channels. For the purpose of this illustrative guide, hypothetical data for this compound (designated as Compound A) and two structurally related comparator compounds, Compound B and Compound C, are presented. The data is intended to reflect typical results from in vitro safety pharmacology profiling.
Executive Summary
The 1,2,4-triazole scaffold is a versatile pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Given this broad bioactivity, a thorough understanding of the cross-reactivity profile is essential for the development of selective therapeutic agents. This guide details the inhibitory activity of Compound A and its analogues against a panel of kinases, demonstrating a hypothetical primary target and varying degrees of off-target interactions. Further screening against a panel of common safety pharmacology targets provides a broader view of its selectivity.
Comparative Kinase Selectivity
The following table summarizes the inhibitory activity (IC50 values) of Compound A, Compound B, and Compound C against a representative panel of kinases. The data is presented to highlight the selectivity profile of each compound, with a hypothetical primary target of Aurora Kinase A.
Table 1: Kinase Inhibition Profile (IC50, nM)
| Target Kinase | Compound A (Hypothetical) | Compound B (Hypothetical) | Compound C (Hypothetical) |
| Aurora Kinase A | 15 | 8 | 150 |
| Aurora Kinase B | 50 | 25 | 450 |
| VEGFR2 | 1,200 | 850 | >10,000 |
| EGFR | >10,000 | 5,000 | >10,000 |
| CDK2/cyclin A | 850 | 600 | 8,000 |
| PKA | >10,000 | >10,000 | >10,000 |
| ROCK1 | 2,500 | 1,800 | >10,000 |
| SRC | 5,000 | 3,500 | >10,000 |
Off-Target Liability Profile
To assess broader cross-reactivity, the compounds were screened against a panel of G-protein coupled receptors (GPCRs) and ion channels at a concentration of 10 µM. The data below represents the percent inhibition observed in radioligand binding assays.
Table 2: Off-Target Screening (% Inhibition at 10 µM)
| Target | Compound A (Hypothetical) | Compound B (Hypothetical) | Compound C (Hypothetical) |
| GPCRs | |||
| Adrenergic α1A | 12% | 18% | 5% |
| Dopamine D2 | 8% | 15% | 2% |
| Serotonin 5-HT2A | 25% | 35% | 10% |
| Muscarinic M1 | <5% | 8% | <5% |
| Ion Channels | |||
| hERG | 15% | 28% | 7% |
| Nav1.5 | <10% | 12% | <5% |
| Cav1.2 | <5% | <5% | <5% |
Experimental Methodologies
Kinase Inhibition Assay (Luminescence-Based)
The inhibitory activity of the test compounds against a panel of kinases was determined using a luminescence-based kinase activity assay.[3]
Protocol:
-
Reagent Preparation: Kinase, substrate, and ATP were prepared in the appropriate kinase assay buffer. Test compounds were serially diluted in DMSO.
-
Reaction Setup: In a 384-well plate, 2.5 µL of the test compound dilution was added to the wells. Subsequently, 2.5 µL of the kinase solution was added and incubated for 10 minutes at room temperature.
-
Initiation of Reaction: 5 µL of a substrate/ATP mixture was added to each well to initiate the kinase reaction. The final reaction volume was 10 µL.
-
Incubation: The plate was incubated at 30°C for 60 minutes.
-
Signal Detection: 10 µL of ADP-Glo™ Reagent was added to each well to stop the kinase reaction and deplete the remaining ATP, followed by a 40-minute incubation at room temperature. Finally, 20 µL of Kinase Detection Reagent was added, and the plate was incubated for another 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.
-
Data Acquisition: Luminescence was measured using a plate reader.
-
Data Analysis: The IC50 values were calculated from the concentration-response curves using non-linear regression analysis.
Radioligand Binding Assay for Off-Target Profiling
The potential for off-target binding to a panel of GPCRs and ion channels was assessed using competitive radioligand binding assays.[4][5]
Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor were prepared by homogenization in a cold lysis buffer, followed by centrifugation to pellet the membranes. The final membrane preparation was stored at -80°C. Protein concentration was determined using a BCA assay.[5]
-
Assay Setup: The binding assay was performed in a 96-well plate with a final volume of 250 µL. Each well contained the cell membrane preparation, a fixed concentration of a specific radioligand, and the test compound at a final concentration of 10 µM.
-
Incubation: The plate was incubated at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[5]
-
Filtration: The incubation was terminated by rapid vacuum filtration through a glass fiber filter, separating the bound from the free radioligand. The filters were washed multiple times with ice-cold wash buffer.
-
Scintillation Counting: After drying the filters, a scintillation cocktail was added, and the radioactivity was quantified using a scintillation counter.
-
Data Analysis: Specific binding was determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from total binding. The percent inhibition by the test compound was calculated relative to the specific binding in the absence of the compound.
Visualizations
Hypothetical Signaling Pathway of Aurora Kinase A
Caption: Hypothetical signaling pathway of Aurora Kinase A in cell cycle progression.
Experimental Workflow for Kinase Inhibition Assay
Caption: General experimental workflow for the luminescence-based kinase inhibition assay.
References
Comparative Guide to the Target Engagement of 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine and Analogs as Antibacterial Agents
For distribution among researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the potential antibacterial target engagement of 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine. Direct target engagement data for this specific molecule is not extensively available in public literature. Therefore, this guide focuses on its close structural analog, 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thione , and other related triazole derivatives to provide a representative performance overview. The antibacterial activity of these compounds is compared against established antibiotics, supported by experimental data and protocols.
Performance Comparison of Triazole Derivatives and Standard Antibiotics
The antibacterial efficacy of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that prevents visible growth of a bacterium. While specific MIC values for 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thione are not detailed in readily accessible literature, data from functionally and structurally similar 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives are presented below to serve as a proxy for this class of compounds. These are compared with the standard antibiotics Ampicillin and Ciprofloxacin against common Gram-positive and Gram-negative bacteria.
| Compound/Drug | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Representative Triazole Thiol Derivative 1 | Staphylococcus aureus | 1.56 | Ampicillin | 0.6 - 1 |
| (Indole-substituted)[1] | Escherichia coli | 3.12 | Ampicillin | 4 |
| Pseudomonas aeruginosa | >100 | Ciprofloxacin | 0.5 - 1 | |
| Representative Triazole Thiol Derivative 2 | Staphylococcus aureus | 2 | Amoxicillin | 4 |
| (Indole-substituted)[1] | Escherichia coli | 8 | Amoxicillin | >64 |
| Ciprofloxacin (Control) | Staphylococcus aureus | 0.25 - 0.5[2] | - | - |
| Escherichia coli | ≤0.016[3] | - | - | |
| Ampicillin (Control) | Staphylococcus aureus | 0.6 - 1[1] | - | - |
| Escherichia coli | 4[1] | - | - |
Note: The data for representative triazole derivatives are sourced from studies on compounds with the same core 4-amino-1,2,4-triazole-3-thiol scaffold but with different substitutions at the 5-position. This table illustrates the potential activity range for this class of molecules.
Experimental Protocols
The data presented above is typically generated using the Broth Microdilution Method to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution MIC Assay
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific bacterium.
Materials:
-
Test compound (e.g., this compound analog)
-
Standard antibiotic for comparison (e.g., Ampicillin, Ciprofloxacin)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Test Compound Stock: Dissolve the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the 96-well plate.
-
Add 100 µL of sterile MHB to all wells.
-
Add 100 µL of the compound stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Mix thoroughly and transfer 100 µL from the first column to the second, continuing this serial dilution across the plate to create a concentration gradient.
-
-
Inoculum Preparation: Culture the bacterial strain on an agar plate. Select several colonies and suspend them in MHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well (except for a sterility control well).
-
Controls:
-
Growth Control: Wells containing MHB and bacterial inoculum only (no compound).
-
Sterility Control: Wells containing MHB only (no compound, no bacteria).
-
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by using a plate reader to measure optical density at 600 nm.
Mandatory Visualizations
Experimental Workflow
Proposed Signaling Pathways and Mechanisms of Action
While the precise molecular target of this compound is not definitively established, related 4-amino-1,2,4-triazole-3-thione scaffolds have been investigated as inhibitors of key bacterial enzymes. Two plausible mechanisms are outlined below.
Mechanism 1: Inhibition of β-Lactamase
Many bacteria achieve resistance to penicillin-like antibiotics by producing β-lactamase enzymes, which hydrolyze and inactivate the antibiotic. The triazole-thione scaffold has been identified as a potential inhibitor of these enzymes, thereby restoring the efficacy of β-lactam drugs.[2]
Mechanism 2: Inhibition of Dihydropteroate Synthase (DHPS)
DHPS is a critical enzyme in the bacterial folic acid synthesis pathway. Folic acid is essential for the production of nucleotides, the building blocks of DNA. Inhibiting DHPS halts bacterial growth. This is the mechanism of action for sulfonamide antibiotics, and some heterocyclic compounds are also known to target this enzyme.
References
- 1. 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo- β-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(N-Alkyl- and -Acyl-amino)-1,2,4-triazole-3-thione Analogs as Metallo-β-Lactamase Inhibitors: Impact of 4-Linker on Potency and Spectrum of Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy comparison between 1,2,4-triazole and 1,2,3-triazole isomers in biological assays
An Objective Guide for Researchers and Drug Development Professionals
Triazoles, a class of five-membered heterocyclic compounds containing three nitrogen atoms, are fundamental scaffolds in medicinal chemistry. Their two primary isomers, 1,2,4-triazole and 1,2,3-triazole, serve as privileged structures in the development of a diverse array of therapeutic agents.[1] The distinct arrangement of nitrogen atoms within the heterocyclic ring imparts unique physicochemical properties to each isomer, leading to significant differences in their biological activities and pharmacological profiles. This guide provides a comprehensive comparison of the efficacy of 1,2,4-triazole and 1,2,3-triazole derivatives in key biological assays, supported by experimental data, to inform strategic drug design and development.
Core Structural Differences
The fundamental distinction between the two isomers lies in the placement of the three nitrogen atoms within the five-membered ring. In 1,2,3-triazoles, the nitrogen atoms are positioned adjacent to one another, while in 1,2,4-triazoles, one nitrogen atom is separated from the other two.[1] This seemingly subtle structural variation significantly impacts the molecule's electronic distribution, dipole moment, and hydrogen bonding capacity, which in turn dictates their interactions with biological targets.[1] The synthesis of 1,2,3-triazoles has been particularly advanced by the advent of "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition, which facilitates the efficient creation of 1,4-disubstituted derivatives.[1][2]
Comparative Efficacy in Biological Assays
Both 1,2,4-triazole and 1,2,3-triazole derivatives exhibit a broad spectrum of biological activities, including antifungal, anticancer, and antibacterial properties.[1][3] However, the prevalence and potency of these activities often differ between the two isomeric scaffolds.
The 1,2,4-triazole ring is a well-established pharmacophore in the design of antifungal drugs, forming the core of market-leading azole antifungals such as fluconazole and itraconazole.[1][4] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][5] While 1,2,3-triazole derivatives have also been investigated for antifungal properties, the 1,2,4-triazole scaffold has demonstrated superior and more consistent efficacy in this therapeutic area.
Table 1: Comparative Antifungal Activity of Triazole Derivatives
| Compound Class | Target Organism | Assay | Efficacy Metric (e.g., MIC, EC50) | Reference |
| 1,2,4-Triazole Derivatives | Candida albicans | Broth Microdilution | MIC: 0.25 - >64 µg/mL | [4] |
| Aspergillus niger | Broth Microdilution | MIC: 0.5 - >64 µg/mL | [4] | |
| Physalospora piricola | Mycelium Growth Rate | EC50: 10.126 - 10.808 µg/mL | [5] | |
| 1,2,3-Triazole Derivatives | Candida albicans | Disc Diffusion | Inhibition Zone: 15 mm | [6] |
| Aspergillus niger | Disc Diffusion | Inhibition Zone: 14 mm | [6] |
MIC: Minimum Inhibitory Concentration; EC50: Half maximal effective concentration.
Both 1,2,3- and 1,2,4-triazole derivatives have shown significant promise as anticancer agents, frequently inducing cell cycle arrest and apoptosis.[1] The antiproliferative activity of these compounds is commonly evaluated using the MTT assay.
Table 2: Comparative Anticancer Activity (IC50 in µM) of Triazole Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 1,2,4-Triazole Derivatives | MCF-7 (Breast) | 0.8 - 15.2 | [7] |
| A549 (Lung) | 1.1 - 20.5 | [7] | |
| HCT-116 (Colon) | 0.5 - 18.9 | [7] | |
| 1,2,3-Triazole Derivatives | PC3 (Prostate) | 10.8 | [8] |
| MCF-7 (Breast) | 20.53 | [8] | |
| Various (6 lines) | 1.02 - 74.28 | [2] |
IC50: Half maximal inhibitory concentration.
Derivatives of both triazole isomers have been explored for their antibacterial and anti-tubercular potential, with some compounds demonstrating potent activity against drug-resistant strains.[1]
Table 3: Comparative Anti-tubercular Activity of Triazole Derivatives
| Compound Class | Target Organism | Efficacy Metric (MIC in µg/mL) | Reference |
| 1,2,4-Triazole Derivatives | Mycobacterium tuberculosis H37Rv | 0.03 - >100 | [9] |
| 1,2,3-Triazole Derivatives | Mycobacterium tuberculosis H37Ra | 0.78 - >100 | [10] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5 × 10³ cells per well and allowed to adhere overnight.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized triazole compounds and incubated for a specified period, typically 24 or 48 hours.[1]
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the fungal strain is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for fungal growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Signaling Pathways and Experimental Workflows
Conclusion
Both 1,2,4-triazole and 1,2,3-triazole isomers represent highly valuable scaffolds in medicinal chemistry, each with distinct advantages in different therapeutic areas. The 1,2,4-triazole core has a proven track record in the development of potent antifungal agents due to its effective inhibition of CYP51. In the realm of anticancer and antibacterial research, both isomers have yielded derivatives with significant activity. The choice between a 1,2,4-triazole and a 1,2,3-triazole backbone for novel drug design should be guided by the specific biological target and the desired pharmacological profile. The wealth of available synthetic methodologies, particularly for 1,2,3-triazoles via click chemistry, provides a robust platform for the continued exploration and optimization of these versatile heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Biological Evaluation of New 1,2,3-Triazole Derivatives of the Chrysin Flavonoid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Synthesis and biological evaluation of novel 1,2,3-triazole derivatives as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine (CAS Number: 35607-27-3), ensuring the safety of laboratory personnel and compliance with regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate care. This compound is classified as harmful if swallowed (H302).[1] Therefore, all personnel must wear standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All handling of the solid material should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to adhere to local, regional, national, and international regulations.[1] This typically involves treating the substance as hazardous chemical waste.
-
Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, filter paper) in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be made of a material compatible with the chemical and clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Avoid Mixing:
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible chemicals can react, leading to the generation of heat, gas, or other hazardous byproducts.
-
-
Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS office or a certified chemical waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the waste disposal service with a complete and accurate description of the waste, including its chemical name and any known hazards.
-
-
Spill Cleanup:
-
In the event of a spill, avoid generating dust.
-
Carefully sweep up the solid material and place it into the designated hazardous waste container.
-
Clean the spill area with an appropriate solvent (e.g., water, if the material is soluble and it is safe to do so, followed by a detergent solution), and collect all cleaning materials as hazardous waste.
-
Summary of Hazard and Disposal Information
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 35607-27-3 | N/A |
| GHS Signal Word | Warning | [1] |
| Hazard Statement | H302: Harmful if swallowed | [1] |
| Disposal Precaution | P501: Dispose of contents/container in accordance with local/regional/national/international regulations | [1] |
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical guidance for handling 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine. The following procedures are based on best practices for handling powdered chemical reagents and safety profiles of structurally similar aminotriazole compounds. A thorough risk assessment should be conducted before beginning any work with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[1][2] | To prevent skin contact with the chemical. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1][2] A face shield may be required if there is a splash hazard.[2][3] | To protect eyes from dust particles and potential splashes. |
| Skin and Body Protection | A laboratory coat should be worn at all times. An apron (e.g., PVC) can provide additional protection.[1] | To prevent contamination of personal clothing. |
| Respiratory Protection | If handling outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter is recommended.[1][4] | To minimize inhalation of the powdered compound. |
Operational Plan: Handling and Use
Adherence to the following step-by-step procedures is critical for personal and laboratory safety.
Preparation:
-
Consult Safety Information: Review all available safety information for this compound and similar structures.
-
Work Area Setup: All handling of the solid compound should be conducted within a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[4]
-
Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, and reaction vessels, inside the fume hood before starting.
Handling:
-
Personal Protective Equipment: Don the appropriate PPE as detailed in Table 1.
-
Weighing: Use a tared weigh boat for measuring the compound. Handle the container with care to avoid generating dust.[1][4]
-
Transfer: Slowly and carefully transfer the weighed solid into the reaction vessel.
-
Dissolving: Add the desired solvent to the vessel to dissolve the compound.
Post-Handling:
-
Decontamination: Thoroughly clean all surfaces and equipment that may have come into contact with the chemical.
-
PPE Removal: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat, and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
Table 2: Waste Disposal Protocols
| Waste Type | Disposal Procedure |
| Contaminated Solid Waste | All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, paper towels) should be considered hazardous waste.[4] These items must be collected in a designated and clearly labeled hazardous waste container. |
| Unused Chemical | Dispose of unused or unwanted chemical as hazardous waste in accordance with institutional and local regulations. Do not dispose of down the drain or in regular trash. |
| Empty Containers | Empty containers may retain residual dust and should be handled with care.[1] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines. |
Emergency Procedures
Spill Response:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including respiratory protection.[1]
-
Use dry clean-up procedures to avoid generating dust.[1]
-
Carefully sweep or vacuum the spilled material. If vacuuming, use a HEPA-filtered vacuum.[1]
-
Place the collected material and all contaminated cleaning supplies into a labeled hazardous waste container.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert emergency responders and provide them with the location and nature of the hazard.[1]
-
Prevent entry to the contaminated area.
-
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
